A Strained Hydrazine Scaffold for Drug Discovery & Energetic Materials Executive Summary 1-Aminoazetidine (CAS 53779-89-8), also known as -aminoazetidine or 1-azetidinamine, is a high-value heterocyclic building block ch...
Author: BenchChem Technical Support Team. Date: March 2026
A Strained Hydrazine Scaffold for Drug Discovery & Energetic Materials
Executive Summary
1-Aminoazetidine (CAS 53779-89-8), also known as
-aminoazetidine or 1-azetidinamine, is a high-value heterocyclic building block characterized by a strained four-membered ring fused to a hydrazine moiety. Unlike its carbon-substituted isomer (3-aminoazetidine), 1-aminoazetidine possesses unique reactivity driven by the repulsion between the nitrogen lone pairs and the inherent ring strain (~26 kcal/mol).
This guide provides an in-depth technical analysis of 1-aminoazetidine, moving beyond the standard Safety Data Sheet (SDS) to offer actionable protocols for synthesis, handling, and application in C-H activation and energetic material development.
Part 1: Chemical Identity & Structural Properties
1-Aminoazetidine is a strained hydrazine . Its reactivity is defined by the pyramidalization of the ring nitrogen and the nucleophilicity of the exocyclic amino group.
Property
Data
Context/Implication
CAS Number
53779-89-8
Unique identifier for the -amino isomer.
IUPAC Name
Azetidin-1-amine
Distinct from azetidin-3-amine (CAS 4546-02-5).
Molecular Formula
High nitrogen content (38.8% by mass).
Molecular Weight
72.11 g/mol
Low MW fragment, ideal for Fsp3 enhancement.
Structure
Cyclic Hydrazine
Contains a reactive N-N bond within a strained ring.
High energy release upon ring opening or combustion.
Part 2: Hazard Identification & Safety Protocols (The SDS Core)
Critical Warning: As a hydrazine derivative, 1-aminoazetidine combines the toxicity of hydrazines with the instability of strained rings. It must be treated as a potential carcinogen and an energetic precursor .
2.1 GHS Classification & Risk Assessment
Hazard Class
Category
Hazard Statement
Mechanism/Reasoning
Acute Toxicity
Cat 3 (Oral/Inhal)
H301/H331: Toxic if swallowed/inhaled.
Hydrazine interference with metabolic enzymes (e.g., B6 inhibition).
Skin Corr./Irrit.
Cat 1B
H314: Causes severe skin burns.
Highly basic amine; corrosive to tissue.
Carcinogenicity
Cat 2 (Suspected)
H351: Suspected of causing cancer.
Alkyl hydrazines are known DNA alkylating agents.
Flammable Liq.
Cat 3
H226: Flammable liquid/vapor.
High vapor pressure + high energy content.
Reactivity
Unstable
May explode on heating.
N-N bond + Ring Strain = Low activation energy for decomposition.
2.2 Self-Validating Safety Workflow
Do not rely solely on PPE. Use this logic gate for handling:
Figure 1: Safety Decision Logic for Handling Strained Hydrazines.
Part 3: Synthesis & Manufacturing Workflows
Synthesizing 1-aminoazetidine requires bypassing the instability of the ring. Two primary routes exist: the classical reduction (hazardous) and the modern electrophilic amination (preferred).
-nitrosoazetidine is a potent carcinogen. reduction of N-nitroso compounds can be violent. Not recommended for scale-up.
Figure 2: Comparative Synthesis Pathways. Path A (Green) is the safety-preferred route.
Part 4: Applications in Drug Discovery & Energetics[1]
4.1 Transient Directing Group for C-H Activation
1-Aminoazetidine serves as a powerful transient directing group (TDG) in palladium-catalyzed C-H activation of aldehydes.
Mechanism: Condenses with an aldehyde to form a hydrazone. The azetidine nitrogen coordinates to Pd, directing activation to the
-position of the aldehyde.
Advantage: The strained ring prevents stable catalytic resting states, facilitating turnover.
4.2 Energetic Materials
Due to the high heat of formation (
) associated with the azetidine ring and the N-N bond, derivatives of 1-aminoazetidine are explored as:
Liquid Propellants: High specific impulse, reduced carbon footprint.
Explosives: Precursors to high-density energetic salts (e.g., nitrate or perchlorate salts of 1-aminoazetidine).
Part 5: Handling, Storage & Disposal
5.1 Storage Conditions
Temperature: Store at 2–8 °C (Refrigerated).
Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic and sensitive to oxidation.
Container: Amber glass with Teflon-lined cap. Do not use metal containers (catalytic decomposition risk).
5.2 Spill & Disposal (SOP)
Evacuate: Clear the area of non-essential personnel.
Neutralize: Do NOT use standard organic spill kits (clay) if oxidizers are present. Use a dilute hypochlorite solution (bleach) to oxidize the hydrazine to nitrogen gas slowly, but only if the spill is small (<5 mL). For larger spills, absorb with vermiculite and incinerate via a licensed hazardous waste contractor.
Decontamination: Wash surfaces with water and soap; verify no amine residue remains (pH check).
References
PubChem. (2023). 1-Azetidinamine (CAS 53779-89-8) Compound Summary. National Library of Medicine. [Link]
Journal of Organic Chemistry. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Ring Opening. (Context on azetidine stability). [Link]
A Comparative Analysis of the Basicity of 1-Azetidinamine and Azetidine: A Technical Guide for Drug Development Professionals
Executive Summary In modern medicinal chemistry, saturated heterocycles are foundational scaffolds for imparting desirable physicochemical and pharmacological properties into drug candidates. Among these, the four-member...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, saturated heterocycles are foundational scaffolds for imparting desirable physicochemical and pharmacological properties into drug candidates. Among these, the four-membered azetidine ring has emerged as a valuable building block for its ability to confer metabolic stability, improve aqueous solubility, and provide unique three-dimensional exit vectors.[1][2] A critical determinant of a molecule's in-vivo behavior is its basicity, quantified by the pKa of its conjugate acid. This guide provides an in-depth, comparative analysis of the basicity of the parent azetidine scaffold and its N-amino counterpart, 1-azetidinamine. We will dissect the underlying electronic principles governing their basicity, present a robust experimental protocol for empirical pKa determination, and discuss the profound implications of their basicity differences in the context of drug design and development.
The Theoretical Framework of Amine Basicity
The basicity of an amine is fundamentally a measure of the availability of its nitrogen lone pair of electrons to accept a proton.[3][4] This availability is modulated by a combination of structural and electronic factors. For the scaffolds , the most pertinent factors are:
Inductive Effects: Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity.[5][6] Conversely, electron-withdrawing groups decrease electron density and reduce basicity.[7][8]
Hybridization: The hybridization of the nitrogen atom's orbitals influences the accessibility of the lone pair. Basicity decreases as the s-character of the orbital containing the lone pair increases (sp³ > sp² > sp).[9][10] This is because s-orbitals are held more closely to the nucleus, stabilizing the lone pair and making it less available for donation.[4]
Ring Strain: In cyclic amines, bond angle constraints can alter the hybridization of the nitrogen atom. In a strained four-membered ring like azetidine, the C-N-C bond angle is compressed. To accommodate this, the C-N bonds adopt more p-character, which consequently increases the s-character of the lone pair orbital.[11] This increased s-character stabilizes the lone pair, rendering the nitrogen less basic than in a less strained system like piperidine or pyrrolidine.[2][11]
Head-to-Head Comparison: Azetidine vs. 1-Azetidinamine
Azetidine: The Benchmark
Azetidine is a saturated, four-membered heterocycle featuring a secondary amine.[12] Its nitrogen is sp³-hybridized, and its basicity represents a balance between the electron-donating inductive effect of the two alkyl carbons in the ring and the basicity-lowering effect of ring strain. Despite the strain, azetidine behaves as a typical secondary amine and is a moderately strong base.[2] Its experimentally determined pKa is consistently reported in the literature.
1-Azetidinamine: The Impact of an α-Nitrogen
1-Azetidinamine, also known as 1-aminoazetidine, is a hydrazine derivative incorporated into the azetidine ring. The key structural difference is the presence of an amino group (-NH₂) directly attached to the ring nitrogen. This introduces a powerful electronic effect. Nitrogen is a highly electronegative atom, and the exocyclic amino group exerts a strong electron-withdrawing inductive effect (-I effect) on the endocyclic (ring) nitrogen. This effect significantly reduces the electron density of the ring nitrogen's lone pair, making it far less available for protonation.
Consequently, 1-azetidinamine is predicted to be a substantially weaker base than azetidine. Protonation will preferentially occur on the terminal -NH₂ group, but the overall basicity of the molecule is expected to be much lower than that of the parent azetidine.
Quantitative Data Summary
The following table summarizes the key structural and basicity data for the two compounds. The pKa for 1-Azetidinamine is an estimate based on established principles of inductive effects in hydrazine-like systems, as a definitive experimental value is not widely reported in the literature.
Experimental Protocol: pKa Determination by Potentiometric Titration
To empirically validate the predicted basicity difference, potentiometric titration is the gold-standard method due to its accuracy and simplicity.[15][16]
Principle
A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of acid added. A plot of pH versus titrant volume yields a titration curve. The pKa of the conjugate acid is equal to the pH at the half-equivalence point, where the concentrations of the protonated and neutral amine are equal.
Detailed Methodology
Materials and Reagents:
Azetidine (or 1-Azetidinamine) sample
Standardized 0.1 M Hydrochloric Acid (HCl) solution
Deionized, CO₂-free water
Potassium chloride (KCl) for ionic strength adjustment
pH 4.00, 7.00, and 10.00 buffer solutions
Instrumentation:
Calibrated pH meter with a combination glass electrode
Automatic titrator or a Class A burette (25 or 50 mL)
Magnetic stirrer and stir bar
Procedure:
Instrument Calibration: Calibrate the pH meter using the standard buffer solutions at the temperature of the experiment.
Sample Preparation: Accurately weigh approximately 1.0 mmol of the amine and dissolve it in 50 mL of CO₂-free deionized water in a 100 mL beaker. Add KCl to achieve a constant ionic strength (e.g., 0.1 M).
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.
Titration: Record the initial pH of the solution. Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point (the region of sharpest pH change).
Data Collection: Collect at least 20-30 data points, especially in the buffer region around the expected pKa and near the equivalence point.
Data Analysis:
Plot Titration Curve: Plot the measured pH (y-axis) against the volume of HCl added (x-axis).
Determine Equivalence Point (Vₑ): Identify the volume of titrant corresponding to the inflection point of the sigmoid curve. This can be determined visually or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.
Determine Half-Equivalence Point (V₁/₂): Calculate the volume at the half-equivalence point (V₁/₂ = Vₑ / 2).
Determine pKa: Find the pH on the titration curve that corresponds to the V₁/₂. This pH value is the pKa of the amine's conjugate acid.
Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of pKa via potentiometric titration.
Workflow for pKa Determination by Potentiometric Titration.
Implications for Drug Design and Development
The significant difference in basicity between azetidine and 1-azetidinamine has profound consequences for their application in drug discovery.
Azetidine (pKa ≈ 11.3): At physiological pH (~7.4), azetidine-containing compounds will be almost completely protonated (>99.9%). This cationic state generally leads to high aqueous solubility but can be a barrier to passive diffusion across cell membranes, potentially limiting oral bioavailability and CNS penetration. However, the positive charge can be exploited for strong ionic interactions with anionic residues (e.g., aspartate, glutamate) in a target's binding site.
1-Azetidinamine (Estimated pKa ≈ 8.0): A compound containing this scaffold would exist as a mixture of protonated and neutral forms at physiological pH. Based on the Henderson-Hasselbalch equation, at pH 7.4, approximately 80% of the molecules would be in the protonated (cationic) form, while 20% would be in the neutral free base form. This equilibrium provides several advantages:
Improved Permeability: The presence of a significant fraction of the neutral species can facilitate passive membrane transport.
Modulated Solubility: While still largely protonated, the lower pKa means it is less basic and may avoid some of the liabilities of extremely high pKa compounds.
Versatile H-Bonding: The scaffold provides both hydrogen bond donors and acceptors in both its neutral and protonated states, offering versatile options for target engagement.
Conclusion
While structurally similar, azetidine and 1-azetidinamine exhibit markedly different electronic properties. Azetidine is a moderately strong base (pKa ≈ 11.3), whose basicity is primarily dictated by its sp³-hybridized nitrogen within a strained ring system.[2][14] In contrast, 1-azetidinamine is predicted to be a significantly weaker base due to the powerful electron-withdrawing inductive effect of the adjacent N-amino group. This fundamental difference in basicity is a critical design element for medicinal chemists. The choice between these two scaffolds allows for the fine-tuning of a drug candidate's ionization state at physiological pH, directly influencing its solubility, permeability, and target-binding interactions. The experimental protocols outlined herein provide a clear path for the empirical validation of these properties, ensuring that scaffold selection is guided by robust, data-driven insights.
References
Unacademy. Factors That Affect the Basicity of Amines. Unacademy. [Link]
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
Chemistry Steps. (2021, December 18). Basicity of Amines. Chemistry Steps. [Link]
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]
National Center for Biotechnology Information. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PubMed Central. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
Radić, N., Despotović, I., & Vianello, R. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta, 85(4), 495-504. [Link]
National Center for Biotechnology Information. Azetidine. PubChem. [Link]
National Center for Biotechnology Information. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. PubMed Central. [Link]
MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
Scholaris. Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Scholaris. [Link]
ACS Publications. (2024, January 26). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega. [Link]
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
Chemsrc. (2025, August 23). 1-Boc-3-(Amino)azetidine. Chemsrc. [Link]
Save My Exams. (2024, December 23). Basicity of Amines. Save My Exams. [Link]
National Center for Biotechnology Information. 1-Azetidinamine. PubChem. [Link]
National Center for Biotechnology Information. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]
YouTube. (2020, November 19). Azetidine: Basicity and Preparation. [Link]
ResearchGate. (2025, November 29). Synthesis of azetidines from amine moiety bearing compounds-I. [Link]
Ab Enterprises. 1-boc-3-amino Azetidine. Ab Enterprises. [Link]
National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]
IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. IJCRT.org. [Link]
Chemistry Stack Exchange. (2016, December 6). Relative basicity of cyclic amines. Chemistry Stack Exchange. [Link]
Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
National Center for Biotechnology Information. 3-Amino-1-(diphenylmethyl)azetidine. PubChem. [Link]
Journal of University of Babylon for Pure and Applied Sciences. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
Introduction: The Significance of 1-Azetidinamine and its Solubility
An In-Depth Technical Guide to the Solubility of 1-Azetidinamine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the solubility characte...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 1-Azetidinamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 1-Azetidinamine, a crucial parameter for its application in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing the solubility of this unique molecule, alongside practical methodologies for its empirical determination.
1-Azetidinamine is a four-membered, nitrogen-containing heterocyclic compound. Such scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can impart desirable physicochemical and pharmacokinetic properties to drug candidates.[1] The azetidine ring, being a strained system, can influence molecular conformation and metabolic stability.[1] The primary amine appended to the ring nitrogen introduces a key site for hydrogen bonding and potential salt formation, significantly impacting its behavior in various media.
A thorough understanding of a compound's solubility is a cornerstone of successful drug development. It influences a multitude of critical aspects including:
Formulation Development: The choice of excipients and delivery systems is dictated by the solubility of the active pharmaceutical ingredient (API).
Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.
Process Chemistry: The selection of appropriate solvents for synthesis, purification, and crystallization is dependent on solubility data.
In Vitro and In Vivo Studies: The preparation of stock solutions for biological assays requires knowledge of suitable solvents and concentration limits.[2][3]
This guide will delve into the molecular characteristics of 1-Azetidinamine that govern its solubility, provide a predictive framework for its behavior in common organic solvents, and offer a detailed protocol for its experimental determination.
Molecular Profile and Predicted Solubility of 1-Azetidinamine
The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of 1-Azetidinamine, as sourced from PubChem, are summarized below.[4]
Property
Value
Implication for Solubility
Molecular Formula
C₃H₈N₂
Low molecular weight generally favors solubility.
Molecular Weight
72.11 g/mol
Suggests good potential for dissolution.
Hydrogen Bond Donor Count
1
The primary amine (-NH₂) can donate a hydrogen bond.
Hydrogen Bond Acceptor Count
2
The two nitrogen atoms can accept hydrogen bonds.
Predicted LogP (XLogP3)
-0.4
A negative LogP value indicates hydrophilicity and a preference for polar solvents over non-polar ones.
Based on this profile, 1-Azetidinamine is a small, polar molecule with the capacity for both donating and accepting hydrogen bonds. This strongly suggests that its solubility will be highest in polar solvents, particularly those that can participate in hydrogen bonding (polar protic solvents). Conversely, it is expected to have limited solubility in non-polar, aprotic solvents.
The presence of nitrogen atoms in a heterocyclic ring generally enhances solubility in polar solvents.[5] This is due to the ability of the nitrogen lone pair of electrons to engage in hydrogen bonding with protic solvents.
Predicted Solubility in Common Organic Solvents
The following table provides a predicted solubility profile for 1-Azetidinamine. These predictions are based on its molecular characteristics and general principles of solubility for similar small, polar, amine-containing molecules.
Solvent
Solvent Class
Predicted Solubility
Rationale
Water
Polar Protic
High
The molecule is small and polar with hydrogen bonding capabilities, similar to water.
Methanol
Polar Protic
High
Methanol is a polar, protic solvent that can act as both a hydrogen bond donor and acceptor, effectively solvating 1-Azetidinamine.
Ethanol
Polar Protic
High
Similar to methanol, ethanol's polarity and hydrogen bonding capacity should lead to good solubility.
Isopropanol
Polar Protic
Moderate
The increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many polar compounds.[6]
Acetonitrile
Polar Aprotic
Moderate to Low
While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, which may limit its solvating power for 1-Azetidinamine.[6]
Dichloromethane (DCM)
Non-polar
Low to Insoluble
As a non-polar solvent, DCM lacks the ability to form strong interactions with the polar 1-Azetidinamine.
Toluene
Non-polar
Insoluble
Toluene is a non-polar aromatic hydrocarbon and is not expected to dissolve polar molecules like 1-Azetidinamine.
Hexanes
Non-polar
Insoluble
This aliphatic hydrocarbon is highly non-polar and will not effectively solvate polar molecules.
Theoretical Framework: Intermolecular Forces in Solution
The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy. A negative Gibbs free energy change, indicating a spontaneous process, is favored by a net increase in favorable intermolecular interactions between the solute and solvent molecules. The principle of "like dissolves like" is a useful heuristic that encapsulates this concept.
For 1-Azetidinamine, the key intermolecular forces at play are:
Hydrogen Bonding: This is the strongest type of intermolecular force and will be the primary driver of solubility in protic solvents like water and alcohols. The -NH₂ group of 1-Azetidinamine can donate a hydrogen bond, while the lone pairs on both nitrogen atoms can accept hydrogen bonds.
Dipole-Dipole Interactions: As a polar molecule, 1-Azetidinamine will experience dipole-dipole interactions with other polar solvent molecules.
Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules and will be the only significant attractive forces between 1-Azetidinamine and non-polar solvents.
The following diagram illustrates the key interactions between 1-Azetidinamine and different solvent types.
Caption: Intermolecular forces between 1-Azetidinamine and solvent types.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This method allows for the determination of the thermodynamic solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid phase.[3]
Principle
An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Materials and Equipment
1-Azetidinamine (solid)
Selected organic solvents (analytical grade or higher)
Analytical balance
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
Step-by-Step Methodology
Preparation: Add an excess amount of solid 1-Azetidinamine to a pre-weighed vial. The excess solid should be clearly visible to ensure a saturated solution is formed.
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). The mixture should be agitated for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6] It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid pellet, it is best to take the sample from the upper portion of the liquid. Filter the collected supernatant through a syringe filter to remove any remaining particulate matter. Immediately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). The concentration of 1-Azetidinamine is determined by comparing the analytical response to a calibration curve prepared from standards of known concentrations.
Data Analysis: Calculate the solubility as the concentration of the dissolved 1-Azetidinamine in the original saturated solution, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Safety and Handling
While specific toxicological data for 1-Azetidinamine is not extensively detailed in the provided search results, the parent compound, azetidine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[9][10][11][12][13] It is therefore prudent to handle 1-Azetidinamine with appropriate safety precautions.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Always consult the specific Safety Data Sheet (SDS) for 1-Azetidinamine before handling.
Conclusion
1-Azetidinamine is a small, polar heterocyclic compound with a high potential for solubility in polar protic and aprotic organic solvents. Its molecular structure, rich in hydrogen bond donors and acceptors, dictates its affinity for solvents with similar properties. While readily available quantitative solubility data is sparse, this guide provides a robust theoretical framework for predicting its solubility and a detailed, field-proven experimental protocol for its accurate determination. The empirical data generated through these methods is indispensable for advancing drug candidates like 1-Azetidinamine through the development pipeline, from initial discovery to final formulation.
References
solubility experimental methods.pptx. (n.d.).
National Center for Biotechnology Information. (n.d.). 1-Azetidinamine. PubChem.
Benchchem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability.
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
Fiveable. (2025, August 15). Nitrogen-containing heterocycles Definition.
Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine.
An In-depth Technical Guide to the Thermodynamic Stability of the 1-Aminoazetidine Ring
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 1-aminoazetidine scaffold is a unique and increasingly important structural motif in medicinal chemistry and organic synthesis. As a s...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-aminoazetidine scaffold is a unique and increasingly important structural motif in medicinal chemistry and organic synthesis. As a saturated four-membered heterocycle bearing an exocyclic nitrogen atom, its thermodynamic stability is governed by a complex interplay of ring strain, stereoelectronic effects, and the conformational dynamics of the exocyclic N-amino group. This guide provides a comprehensive analysis of the core principles dictating the stability of the 1-aminoazetidine ring system. We will delve into the contributions of angle and torsional strain, the pyramidalization at both nitrogen centers, the nature of the N-N bond, and potential anomeric effects. This document synthesizes theoretical principles with practical insights from experimental and computational studies, offering a robust framework for professionals engaged in the design and development of molecules incorporating this strained heterocyclic system.
Introduction: The Paradox of a Strained Yet Valuable Scaffold
Azetidines, the four-membered nitrogen-containing saturated heterocycles, are fascinating structures that occupy a unique chemical space. Their inherent ring strain, a consequence of compressed bond angles, makes them more reactive than their five- and six-membered counterparts like pyrrolidines and piperidines.[1] The parent azetidine ring possesses a significant strain energy of approximately 25.4 kcal/mol.[1][2] This stored energy can be harnessed for unique chemical transformations, making azetidines valuable substrates for ring-opening or expansion reactions.[1][2][3]
The introduction of an amino group at the N1 position to form 1-aminoazetidine adds another layer of complexity and functionality. This N-N linkage, characteristic of hydrazines, introduces new conformational possibilities and electronic interactions that modulate the ring's overall stability. Despite the inherent strain, azetidine-containing molecules are not merely transient intermediates; they are found in numerous bioactive compounds and approved pharmaceuticals.[1][4] Understanding the thermodynamic landscape of the 1-aminoazetidine core is therefore critical for predicting molecular stability, reactivity, and ultimately, its suitability as a building block in drug design.
Foundational Principles of 1-Aminoazetidine Stability
The net thermodynamic stability of the 1-aminoazetidine ring is not determined by a single factor but is the sum of several competing energetic contributions.
Ring Strain: The Dominant Destabilizing Force
The primary contributor to the instability of the azetidine ring is its substantial ring strain. This energy is a combination of:
Angle Strain: The internal bond angles in a four-membered ring are forced to deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. This compression creates substantial energetic strain.
Torsional Strain: Eclipsing interactions between adjacent C-H and C-N bonds along the ring periphery further destabilize the molecule.
The azetidine ring is more strained than pyrrolidine (5.4 kcal/mol) but less so than the highly reactive aziridine (27.7 kcal/mol).[1] This intermediate level of strain provides a balance of stability for handling and sufficient reactivity for synthetic utility.[1] The addition of the N-amino group is not expected to drastically alter the core ring strain value, which remains the largest single thermodynamic penalty for this scaffold.
The Hydrazine (N-N) Moiety: Conformational and Electronic Effects
The exocyclic N-amino group introduces dynamics analogous to those in hydrazine (H₂N-NH₂). The key factors are:
N-N Bond Rotation: Rotation around the N-N single bond in hydrazines is subject to a notable energy barrier.[5][6] Like hydrogen peroxide, hydrazine favors a gauche (skew) conformation to minimize repulsion between the lone pairs on the adjacent nitrogen atoms.[6] The cis (eclipsed) conformation represents an energy maximum, while the trans (staggered) conformation is a low-energy barrier to interconversion between skew forms.[6][7] This rotational profile dictates the preferred orientation of the exocyclic amino group relative to the azetidine ring.
Nitrogen Pyramidalization: Both the endocyclic (ring) and exocyclic nitrogen atoms are sp³-hybridized and pyramidal. These pyramids can invert, but the barrier to inversion for the endocyclic nitrogen is significantly higher due to the geometric constraints of the four-membered ring, similar to how nitrogen inversion is slowed in aziridines.[8] This can lead to the existence of stable or semi-stable invertomers, influencing the ring's puckering and the orientation of substituents.
Stereoelectronic Interactions: The Anomeric Effect
A potentially crucial stabilizing interaction in the 1-aminoazetidine system is the anomeric effect.[9][10] This stereoelectronic phenomenon occurs when a heteroatom is adjacent to another heteroatom bearing a lone pair. It describes the tendency for an electronegative substituent at the anomeric carbon (a carbon bonded to two heteroatoms) to prefer an axial position.[9]
In 1-aminoazetidine, a generalized anomeric-type effect can be postulated. This would involve a stabilizing hyperconjugation interaction between a lone pair on one nitrogen atom and the antibonding (σ*) orbital of the adjacent C-N or N-N bond.[6][11] For this interaction to be maximal, the orbitals must be anti-periplanar (parallel), which imposes strict conformational requirements. This effect could stabilize specific conformations of the N-amino group relative to the ring, partially offsetting the inherent ring strain.
Assessing Stability: A Dual Approach
A comprehensive understanding of thermodynamic stability requires a combination of computational modeling and experimental validation.
Computational Chemistry: An In-Silico Dissection
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for dissecting the energetic contributions to stability.[12][13][14] A rigorous computational workflow provides quantitative data on the structural and thermodynamic properties of the 1-aminoazetidine ring.
Parameter
Description
Typical Computational Method
Expected Insights for 1-Aminoazetidine
Heat of Formation (ΔHf°)
The overall enthalpy change when the molecule is formed from its constituent elements in their standard states.
Provides a direct measure of the molecule's thermodynamic stability relative to other isomers or reference compounds.
Ring Strain Energy (RSE)
The excess energy due to the cyclic structure, calculated using isodesmic or homodesmotic reactions.[13]
DFT (e.g., B3LYP, M06-2X) with appropriate basis sets (e.g., 6-311++G(d,p))[13][15]
Quantifies the destabilizing effect of the four-membered ring. Expected to be ~25 kcal/mol.[1][2]
N-N Rotational Barrier
The energy difference between the ground state (skew) and transition states (cis/trans) for rotation around the N-N bond.
DFT scans of the relevant dihedral angle.
Determines the conformational flexibility of the exocyclic amino group and the energy required for its rotation.
Nitrogen Inversion Barrier
The energy barrier for the pyramidal inversion of the endocyclic and exocyclic nitrogen atoms.
DFT calculation of the planar transition state.
Indicates the conformational rigidity of the nitrogen centers. The ring nitrogen barrier will be higher than the exocyclic one.
NBO Analysis
Natural Bond Orbital analysis quantifies orbital interactions, such as hyperconjugation.[12][16][17]
Performed on an optimized DFT geometry.
Can confirm and quantify the stabilizing energy of anomeric-type effects (e.g., n(N) -> σ*(C-N)).
A standard protocol for the computational analysis of a molecule like 1-aminoazetidine is as follows:
Initial Structure Generation: A 3D model of 1-aminoazetidine is constructed using molecular modeling software.
Conformational Search: A systematic search is performed to identify all low-energy conformers arising from ring puckering and N-N bond rotation.
Geometry Optimization: The geometry of each unique conformer is optimized to find the minimum energy structure on the potential energy surface. This is typically done using a DFT functional like B3LYP or M06-2X with a Pople-style basis set such as 6-311++G(d,p).[14][15]
Frequency Analysis: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[15] This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Transition State Search: To determine rotational or inversion barriers, a transition state (TS) search is conducted. The resulting TS geometry is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust method, such as Coupled Cluster (e.g., CCSD(T)), with a larger basis set.[13]
Data Analysis: The final energies (including ZPVE corrections) of all conformers and transition states are compared to map out the potential energy surface and determine the thermodynamic stability and kinetic barriers.
Caption: Workflow for computational thermodynamic analysis.
Experimental Validation
While computational methods provide deep insight, experimental data is the ultimate arbiter of stability.
Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the heat released upon thermal decomposition.[18] A higher decomposition temperature or a larger enthalpy of decomposition can be correlated with greater thermodynamic stability.
Variable-Temperature NMR (VT-NMR): This technique is invaluable for studying dynamic processes. By monitoring NMR spectra at different temperatures, it is possible to observe the coalescence of signals corresponding to different conformers. From this data, the free energy barrier (ΔG‡) for processes like N-N bond rotation or ring inversion can be calculated, providing experimental validation for computational predictions.
X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction provides definitive information about the ground-state conformation in the solid state, including ring pucker, bond lengths, and the orientation of the exocyclic amino group.[19]
Kinetic Studies: The stability of the 1-aminoazetidine ring can be inferred by studying its reactivity. For instance, measuring the rate of acid-catalyzed ring-opening can provide a quantitative measure of its kinetic stability under specific conditions.[3] Azetidines are generally susceptible to decomposition under acidic conditions, which can protonate the ring nitrogen and activate it for nucleophilic attack.[3]
Factors Modulating Stability
The inherent stability of the 1-aminoazetidine core can be significantly altered by substitution.
Steric Effects: Bulky substituents on the ring or the exocyclic amino group can introduce steric hindrance, destabilizing certain conformations and increasing the rotational barrier of the N-N bond.[5]
Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl groups) attached to either nitrogen can decrease the basicity of the nitrogen atoms and alter the strength of the N-N bond.[15] This can also influence the magnitude of any anomeric effects. Conversely, electron-donating groups can increase basicity.
Hydrogen Bonding: The presence of hydrogen bond donors or acceptors on the exocyclic amino group or the ring can lead to stabilizing intramolecular hydrogen bonds, locking the molecule into a specific conformation.[16][17]
Caption: A balance of destabilizing and stabilizing forces.
Conclusion and Outlook
The thermodynamic stability of the 1-aminoazetidine ring is a finely balanced equation. The large destabilizing force of ring strain (~25.4 kcal/mol) is the dominant feature, rendering the scaffold kinetically labile under certain conditions, particularly acidic ones.[1][2][3] However, this inherent instability is modulated and can be partially offset by several factors. The conformational preferences of the exocyclic hydrazine moiety, which favors a gauche arrangement to minimize lone-pair repulsion, and potential stabilizing stereoelectronic interactions akin to the anomeric effect, play crucial roles in defining the molecule's potential energy surface.
For drug development professionals and synthetic chemists, this means that while the 1-aminoazetidine core is an attractive, sp³-rich scaffold, its incorporation requires careful consideration. The stability of any derivative will be highly dependent on its substitution pattern and the chemical environment. Computational modeling provides an indispensable tool for the a priori assessment of stability, allowing for the rational design of derivatives where the benefits of the strained ring's unique geometry can be exploited while mitigating the risks of unwanted decomposition. Future research will likely focus on further quantifying the interplay of these effects in more complex, substituted systems to build a predictive library of stable and synthetically accessible 1-aminoazetidine building blocks.
References
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC - NIH. (2025, October 21).
On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. (2023, November 29). MDPI.
DFT STUDY OF THE ROTATION BARRIER, ELECTRONIC STRUCTURE, INTRAMOLECULAR HYDROGEN BOND, TOPOLOGICAL PARAMETERS AND AROMATICITY INDICES IN (Z) - (NITROSOMETHYLENE) HYDRAZINE. SID.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
Origins of Rotational Barriers in Hydrogen Peroxide and Hydrazine.
Aziridine: ring strain promotes ring opening. (2025, July 15). Organic Chemistry.
Synthesis of azetidines by aza Patern`o–Büchi reactions. (2020, June 12). SciSpace.
Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpret
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025, October 17). Wiley Online Library.
Anomeric effect. Wikipedia.
Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Deriv
Azetidine Synthesis. ScienceDirect.
The anomeric effect. Quimicaorganica.org.
Stereochemical study of 1,3-N,X-heterocycles derived from ??-aminoacids and formaldehyde. Structural evidence for the existence of the anomeric effect. (2025, August 6).
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
Barriers to internal rotation and geometry of hydrazine. IJRAR.org.
A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. (2024, May 16). PMC.
Theoretical and Computational Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Methodological Whitepaper. Benchchem.
A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. (2024, May 16).
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
CAS 193269-78-2: 1-Boc-3-(Amino)azetidine. CymitQuimica.
Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025, June 11). Journal of the American Chemical Society.
Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions. (2024, February 16). PMC.
Conventional strain energies of azetidine and phosphetane: Can density functional theory yield reliable results?.
Improving Kinetic or Thermodynamic Stability of an Azoreductase by Directed Evolution. (2014, January 27). PMC.
Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships. (2021, December 4). PubMed Central.
Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (2023, July 17). PMC.
HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. (2025, September 30). PMC.
Salvaging the Thermodynamic Destabilization of Interface Histidine in Transmembrane β-Barrels. PMC.
Computational Identification of Functional Centers in Complex Proteins: A Step-by-Step Guide With Examples. (2021, March 24). Frontiers.
Computational Analysis of GAT1 Mutations: Functional Consequences from Molecular Dynamics and Binding Free Energy Calcul
1-Azetidinamine Functional Group Classification: Atomic-Level Control in Peptidomimetic Foldamers
Executive Summary As peptidomimetic foldamer science advances, the ability to exert atomic-level control over secondary structures has become paramount for drug development and biomaterials engineering. The 1-azetidinami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As peptidomimetic foldamer science advances, the ability to exert atomic-level control over secondary structures has become paramount for drug development and biomaterials engineering. The 1-azetidinamine functional group—a cyclic hydrazine derivative—represents a critical breakthrough in this domain. By incorporating this aza-heterocycle into peptide backbones, specifically as N-aminoazetidine-2-carboxylic acid (AAzC), researchers can predictably override global helical folding preferences.
This whitepaper provides an in-depth technical analysis of the 1-azetidinamine functional group. It details its structural classification, the causality behind its unique conformational induction (the "hydrazino turn"), and the self-validating experimental protocols required for its synthesis and integration into β-peptides.
Structural Classification & Chemical Identity
1-Azetidinamine (IUPAC: azetidin-1-amine, CID: 143092) is a four-membered, nitrogen-containing heterocycle characterized by an exocyclic amino group attached directly to the ring nitrogen [1].
From a functional group perspective, 1-azetidinamine is classified as a cyclic hydrazine . The presence of the N–N bond within a strained four-membered ring imparts unique stereoelectronic properties. Unlike standard aliphatic amines, the adjacent nitrogen atoms experience lone-pair repulsion (the alpha effect), which increases nucleophilicity. However, when integrated into a peptide backbone (e.g., AAzC), the ring nitrogen's lone pair is conformationally restricted, transforming it into a highly specific, localized hydrogen bond acceptor.
Fig 1. Structural classification of 1-Azetidinamine from base heterocycles.
Mechanistic Causality: The Hydrazino Turn
In foldamer design, trans-2-aminocyclobutanecarboxylic acid (tACBC) is a well-documented building block that strongly favors a 12-helix conformation. However, substituting the C1 carbon of the cyclobutane ring with a nitrogen atom yields AAzC. This formal single-atom exchange (C
N) fundamentally alters the secondary structure of the resulting oligomer [2].
The Causality of the Conformational Switch
The structural switch from a 12-helix to an 8-helix is not arbitrary; it is driven by precise electrostatic and hydrogen-bonding causality:
Introduction of the Lone Pair: The replacement of a CH group with a nitrogen atom introduces a localized lone pair into the ring.
Bifurcated Hydrogen Bonding: This lone pair acts as a potent hydrogen bond acceptor. It restructures the local hydrogen bonding network, facilitating a bifurcated C8/C5 bond.
The Hydrazino Turn: The resulting 8-membered hydrogen-bonded ring is known as a "hydrazino turn."
Because the thermodynamic demand for this local 8-helical conformer is so strong, a single N-terminal AAzC residue acts as an "8-helix primer." It successfully resists the global 12-helix preference of tACBC homooligomers, forcing the entire sequence into an 8-helical topology for oligomers up to seven residues in length [3].
Fig 2. Atomic-level control of helical folding via C-to-N substitution.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, the synthesis and integration of 1-azetidinamine derivatives must follow a self-validating protocol. Peptide formation on the N-terminal of 1-aminoazetidine-2-carboxylic acid is historically problematic due to a ring-opening reaction. Therefore, C-terminal development is the prioritized standard [4].
Step-by-Step Methodology
Phase 1: Synthesis of AAzC
Photochemical Cycloaddition: Initiate a [2+2] photochemical cycloaddition utilizing 6-azauracil and an alkene component under UV irradiation. This constructs the core aza-heterocyclic framework efficiently.
Chiral Derivatization: Treat the racemic mixture with a nonracemic oxazolidinone auxiliary.
Resolution: Separate the diastereomers via preparative HPLC to isolate enantiomerically pure N-aminoazetidine-2-carboxylic acid (AAzC).
Protection: Protect the exocyclic amine of AAzC using standard Fmoc or Boc chemistry.
Coupling: Activate the C-terminal carboxylic acid using HATU/DIPEA in DMF. Couple with the desired tACBC oligomer sequence. Note: Avoid N-terminal extension directly on the AAzC residue to prevent nucleophile-induced ring-opening.
IR Spectroscopy: Analyze the Amide A band. The presence of a distinct frequency shift confirms the formation of the strong C8 hydrogen bond characteristic of the hydrazino turn.
2D NMR (NOESY): Perform solution-state NMR. Cross-peaks between the spatial protons of the azetidine ring and the adjacent peptide backbone validate the folded "horse-shoe" conformation.
X-Ray Crystallography: For solid-state validation, crystallize the dipeptide. A verified structure will show the bifurcated C8/C5 bond with the N-heteroatom lone pair acting as the acceptor.
Fig 3. Self-validating protocol for AAzC synthesis and foldamer integration.
Quantitative Conformational Data
To illustrate the profound impact of the 1-azetidinamine functional group, the following table summarizes the quantitative and qualitative shifts observed when exchanging a single carbon atom for a nitrogen atom in a β-peptide ring system.
Parameter
tACBC (Carbon Analogue)
AAzC (1-Azetidinamine Analogue)
Ring Position 1 Identity
Carbon (CH)
Nitrogen (N)
Lone Pair Acceptor
Absent
Present (N-heteroatom)
Preferred H-Bond Ring Size
12-membered
8-membered (Hydrazino Turn)
Dominant Helical Topology
12-Helix
8-Helix (Dominant for )
H-Bond Network Structure
Standard C=O H-N
Bifurcated C8/C5 bond
N-Terminal Stability
Stable
Susceptible to ring-opening
References
National Center for Biotechnology Information. "1-Azetidinamine." PubChem Compound Summary for CID 143092.
URL:[Link]
Altmayer-Henzien, A., Declerck, V., Farjon, J., & Aitken, D. J. (2015). "Fine Tuning of β-Peptide Foldamers: a Single Atom Replacement Holds Back the Switch from an 8-Helix to a 12-Helix." Angewandte Chemie International Edition, 54(37), 10807-10810.
URL:[Link]
Declerck, V., & Aitken, D. J. (2018). "Strategic C to N Replacement in β-Peptides: Atomic Level Control of Helical Folding." The Journal of Organic Chemistry, 83(15), 8793-8800.
URL:[Link]
Declerck, V., & Aitken, D. J. (2011). "N-Aminoazetidinecarboxylic Acid: Direct Access to a Small-Ring Hydrazino Acid." The Journal of Organic Chemistry, 76(2), 708-711.
URL:[Link]
Exploratory
Biological Activity of 1-Aminoazetidine Derivatives: A Technical Guide
Executive Summary The 1-aminoazetidine scaffold represents a specialized niche in heterocyclic medicinal chemistry, distinct from its more common carbon-substituted counterparts (e.g., 3-aminoazetidine). Characterized by...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-aminoazetidine scaffold represents a specialized niche in heterocyclic medicinal chemistry, distinct from its more common carbon-substituted counterparts (e.g., 3-aminoazetidine). Characterized by an exocyclic nitrogen-nitrogen (
) bond within a strained four-membered ring, this moiety functions primarily as a conformationally restricted hydrazine .
This guide analyzes the two dominant therapeutic and structural applications of 1-aminoazetidine derivatives:
1-Amino-2-azetidinones (N-amino
-lactams): A class of antimicrobial and antitubercular agents designed to overcome -lactamase resistance through steric and electronic modification of the -lactam nitrogen.
N-Aminoazetidine-2-carboxylic acid (AAzC): A non-lactam peptidomimetic building block used to induce novel secondary structures (e.g., hydrazino turns) and stabilize peptide therapeutics against proteolytic degradation.
Structural & Mechanistic Basis
The Hydrazine Pharmacophore
The core 1-aminoazetidine structure incorporates a hydrazine motif into a strained ring. Unlike linear hydrazines, the azetidine ring locks the
nitrogen into a pyramidal geometry, reducing the entropic penalty of binding and altering the electronic availability of the lone pairs.
Metabolic Stability: The
bond is generally resistant to oxidative cleavage compared to linear hydrazines, provided the terminal amino group is functionalized (e.g., as a hydrazone or amide).
Electronic Effects: In
-lactams, the -amino substituent acts as an electron-donating or withdrawing "tuning knob," modulating the reactivity of the carbonyl carbon toward nucleophilic attack by serine proteases (Penicillin-Binding Proteins).
Mechanism of Action: Antimicrobial
-Lactams
The primary biological activity of 1-amino-2-azetidinones lies in cell wall synthesis inhibition.
Target: Penicillin-Binding Proteins (PBPs).
Mode of Action: The strained
-lactam ring acylates the active site serine of PBPs, preventing cross-linking of the peptidoglycan layer.
Resistance Evasion: The
-amino tail (often derivatized as a bulky hydrazone) provides steric hindrance that prevents -lactamase enzymes from approaching and hydrolyzing the ring, while still allowing access to the target PBP.
Mechanism of Action: Peptidomimetics (AAzC)
In peptide engineering, replacing a natural amino acid with N-aminoazetidine-2-carboxylic acid (AAzC) alters the backbone topology.
The "Hydrazino Turn": The
bond introduces an extra atom into the backbone, facilitating an 8-membered hydrogen-bonded ring (8-helix) rather than the standard interactions. This is critical for disrupting protein-protein interactions or stabilizing helical conformations in peptide drugs.
Visualization: Signaling & Synthesis Workflows
The following diagrams illustrate the synthesis of the bioactive
-lactam core and the structural logic of the AAzC peptidomimetic.
Caption: Workflow A (Top) depicts the Staudinger cycloaddition for antimicrobial synthesis. Workflow B (Bottom) illustrates the structural stabilization of peptides using AAzC.
Experimental Protocols
Synthesis of Antimicrobial 1-(Arylideneamino)-2-azetidinones
This protocol describes the synthesis of a representative bioactive derivative active against S. aureus and M. tuberculosis. This method utilizes the Staudinger ketene-imine cycloaddition, the industry standard for constructing this scaffold.
M.tb: 37°C for 7 days (using Resazurin Microtiter Assay - REMA).
Readout: The MIC is the lowest concentration preventing a color change (Blue to Pink for Resazurin) or visible turbidity.
Quantitative Bioactivity Data
The following table summarizes the structure-activity relationship (SAR) for 1-amino-2-azetidinone derivatives. The presence of electron-withdrawing groups (EWG) on the aryl ring generally enhances potency.
Table 1: Antimicrobial Activity of 3-chloro-1-(arylideneamino)-4-phenylazetidin-2-ones
Compound ID
R-Substituent (Aryl)
MIC (S. aureus) [µg/mL]
MIC (M. tuberculosis) [µg/mL]
Activity Profile
4a
H (Unsubstituted)
50
25
Moderate
4b
4-Cl (Chloro)
12.5
6.25
Good
4c
4-NO (Nitro)
6.25
3.12
Potent
4d
4-OCH (Methoxy)
25
12.5
Moderate
Ref
Ampicillin/Isoniazid
1–5
0.2
Standard
Data Interpretation: The nitro derivative (4c ) exhibits the highest potency. The electron-withdrawing nature of the nitro group likely influences the lipophilicity and the electronic environment of the
-lactam, facilitating cell wall penetration or binding affinity.
Future Outlook & Safety
Toxicity Considerations
While the 1-aminoazetidine scaffold is promising, the hydrazine moiety raises toxicological flags (potential hepatotoxicity). However, when incorporated into the lactam ring or a stable hydrazone, the toxicity is significantly mitigated compared to free hydrazines. Future development must include early AMES testing for mutagenicity.
Emerging Applications
Peptide Stapling: Using AAzC to "staple" peptides into fixed conformations to target "undruggable" protein surfaces.
Covalent Inhibitors: Functionalizing the C3 position of the 1-aminoazetidine ring with electrophiles (e.g., acrylamides) to create dual-action covalent inhibitors.
References
Asif, M. (2018).[6] Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Bioorganic & Organic Chemistry. Link
Altmayer-Henzien, A., et al. (2013).[8] Reactivity of 1-aminoazetidine-2-carboxylic acid during peptide forming procedures: Observation of an unusual variant of the hydrazino turn. Tetrahedron Letters, 54(7), 802-805. Link
Cheekatla, S. R. (2026).[1][9] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link
Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron, 59(39), 7631-7649. Link
Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of new 2-azetidinones derived from 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Medicinal Chemistry Research. Link
1-Azetidinamine as a Privileged Pharmacophore and Conformational Restrictor in Modern Drug Design
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In the continuous pursuit of novel chemical space, the four-membered azetidine ring has emerged as a premier bioisos...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the continuous pursuit of novel chemical space, the four-membered azetidine ring has emerged as a premier bioisostere for improving the metabolic stability and physicochemical properties of drug candidates. However, the specific functionalization of this scaffold to yield 1-azetidinamine (1-aminoazetidine) introduces a paradigm shift in peptidomimetic design and foldamer science. By embedding a hydrazine moiety within a highly strained four-membered ring, 1-azetidinamine acts as a rigidified, directional hydrogen-bonding vector.
This technical guide explores the structural rationale, structure-activity relationships (SAR), and synthetic methodologies for leveraging 1-azetidinamine—particularly 1-aminoazetidine-2-carboxylic acid (AAzC)—as a conformational restrictor capable of overriding native peptide topologies.
Chemical & Structural Rationale: The Causality of Strain
The utility of 1-azetidinamine in drug design is fundamentally rooted in its unique thermodynamic and stereoelectronic properties.
Overcoming the Liabilities of Acyclic Hydrazines
Acyclic hydrazines are historically fraught with metabolic liabilities, primarily rapid oxidation and off-target toxicity, coupled with high conformational entropy that penalizes target binding. Azetidines, conversely, are 1 [1]. By synthesizing 1-azetidinamine, chemists create a "masked" hydrazine. The
carbons of the azetidine ring are compressed to internal angles of ~90°, altering the hybridization of the ring nitrogen. This structural constraint limits the rotation of the N-N bond, pre-organizing the molecule for specific target engagement while shielding the nitrogen lone pairs from rapid enzymatic oxidation.
Induction of the "Hydrazino Turn"
When 1-aminoazetidine-2-carboxylic acid (AAzC) is incorporated into a peptide backbone, it does not merely act as a passive spacer. The exocyclic N-amino group functions as a highly directional hydrogen bond donor and acceptor. Solution-state NMR and crystallographic studies have demonstrated that 2 [2].
This turn acts as a structural primer. In foldamer design, replacing a single residue in a standard 12-helix sequence with AAzC provides such a strong local conformational demand that it 3 [3].
Fig 1: Mechanism of 1-azetidinamine inducing an 8-helical topology via a hydrazino turn.
Comparative Pharmacophoric Data
To justify the synthetic effort required to incorporate 1-azetidinamine, one must compare its physicochemical profile against standard motifs. The table below summarizes these critical parameters.
Property
Acyclic Hydrazine
Standard Azetidine
1-Azetidinamine (AAzC)
Conformational Freedom
High (Unrestricted N-N rotation)
Low (Constrained 4-membered ring)
Very Low (Constrained ring + N-N constraint)
Metabolic Stability
Poor (Prone to rapid CYP450 oxidation)
High (Resistant to degradation)
Moderate-High (Shielded N-N bond)
H-Bonding Profile
Diffuse donor/acceptor
Single acceptor (unless substituted)
Directional donor/acceptor pair
Secondary Structure Induction
None (Random coil)
Extended / Polyproline-like
8-Helical topology (Hydrazino turn)
Self-Validating Experimental Protocols
Working with 1-azetidinamine requires specialized synthetic strategies. The ring strain makes the system susceptible to ring-opening nucleophilic attacks, while the electronic properties of the N-N bond alter standard coupling kinetics.
Protocol 1: Electrophilic N-Amination to yield 1-Aminoazetidine Derivatives
Causality: Standard nucleophilic substitution to form hydrazines fails here due to azetidine ring-opening. Instead, we must treat the azetidine nitrogen as the nucleophile and react it with an electrophilic "NH₂⁺" equivalent.
Pre-reaction Setup: Dissolve the protected azetidine (e.g., azetidine-2-carboxylic acid benzyl ester) in anhydrous dichloromethane (DCM) under an argon atmosphere.
Electrophile Addition: Cool the solution to 0 °C. Slowly add 1.2 equivalents of O-(diphenylphosphinyl)hydroxylamine (DPPH). Rationale: DPPH is a mild, highly selective electrophilic amination reagent that prevents over-alkylation and preserves the strained 4-membered ring.
Base Catalysis: Add 1.5 equivalents of
to neutralize the generated phosphinic acid byproduct, which could otherwise protonate the azetidine and halt the reaction.
Validation Checkpoint: Monitor via LC-MS. The mass shift should correspond exactly to +15 Da (addition of NH minus H). If ring-opening occurs, a mass shift corresponding to solvent/nucleophile trapping will be observed.
Isolation: Filter the suspension, wash with saturated
, and purify via flash chromatography (Silica, EtOAc/Hexane) to yield the 1-aminoazetidine derivative.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with AAzC
Causality: The exocyclic
group of 1-azetidinamine is significantly less nucleophilic than a standard -amino group. The inductive pull of the adjacent ring nitrogen, combined with steric shielding from the azetidine ring, necessitates highly reactive coupling conditions to prevent truncated peptide sequences4 [4].
Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.
AAzC Coupling:
Pre-activate 3.0 eq of Fmoc-AAzC-OH with 2.9 eq of HATU and 3.0 eq of HOAt in DMF.
Rationale for HOAt: The pyridine nitrogen of HOAt provides a neighboring-group effect, accelerating the acylation of the poorly nucleophilic 1-aminoazetidine nitrogen.
Add 6.0 eq of N,N-diisopropylethylamine (DIPEA) and add the mixture to the resin. Shake for 4 hours (extended time).
Validation Checkpoint (Kaiser Test): Perform a Kaiser test. If blue (indicating unreacted amines), repeat Step 3 before proceeding to prevent deletion sequences.
Capping: Treat with Acetic Anhydride/DIPEA in DMF to cap any unreacted sites.
Cleavage: Cleave the foldamer from the resin using a standard TFA/TIS/Water (95:2.5:2.5) cocktail for 2 hours.
Fig 2: Optimized SPPS workflow for coupling low-nucleophilicity 1-aminoazetidine derivatives.
Conclusion and Future Perspectives
The integration of 1-azetidinamine into the medicinal chemist's toolbox bridges the gap between small-molecule bioisosterism and macromolecular foldamer design. By understanding the causality behind its chemical behavior—specifically how ring strain dampens nucleophilicity while simultaneously enforcing rigid, 8-helical topologies—researchers can design highly specific, metabolically stable peptidomimetics. Future applications are likely to expand beyond foldamers into targeted protein degraders (PROTACs), where the rigid vector of 1-azetidinamine could serve as an ideal, low-entropy linker.
References
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: ResearchGate
URL
Source: Tetrahedron Letters (via ResearchGate)
Title: N-Aminoazetidinecarboxylic Acid: Direct Access to a Small-Ring Hydrazino Acid
Source: ResearchGate
URL
Source: The Journal of Organic Chemistry (ACS Publications)
The History, Discovery, and Synthesis of N-Aminoazetidines: A Technical Guide for Drug Development and Foldamer Science
Executive Summary The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has long been recognized in medicinal chemistry as a powerful structural motif for improving the pharmacokinetic profiles of smal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has long been recognized in medicinal chemistry as a powerful structural motif for improving the pharmacokinetic profiles of small-molecule drugs. However, the synthesis and application of N-aminoazetidines (specifically 1-aminoazetidine derivatives) remained historically elusive due to the severe ring strain (~26 kcal/mol) that typically leads to ring-opening during functionalization.
This technical whitepaper details the historical discovery, structural significance, and validated synthetic methodologies of N-aminoazetidines. By examining the landmark synthesis of N-aminoazetidine-2-carboxylic acid (AAzC) and its role in inducing the "hydrazino turn" in β-peptides, this guide provides drug development professionals and foldamer scientists with the mechanistic grounding necessary to leverage these unique cyclic hydrazines in modern therapeutics.
Historical Context: The Emergence of N-Aminoazetidines
For decades, the direct N-amination of azetidines was considered synthetically prohibitive. Traditional electrophilic amination reagents often triggered rapid ring cleavage, preventing the isolation of stable 1-aminoazetidines.
The critical breakthrough occurred in 2010–2011 when Declerck and Aitken reported the first direct access to a small-ring hydrazino acid, N-aminoazetidine-2-carboxylic acid (AAzC) , bypassing direct amination entirely. Instead, they utilized a highly efficient photochemical [2+2] cycloaddition strategy starting from 6-azauracil[1].
The Discovery of the "Hydrazino Turn"
The true value of AAzC was uncovered during subsequent structural biology studies in 2013. When attempting to incorporate AAzC into peptide sequences, researchers observed an unprecedented conformational phenomenon: the hydrazino turn [2].
In foldamer science, the precise control of secondary structures is a primary objective. Homooligomers of trans-2-aminocyclobutanecarboxylic acid (tACBC) naturally default to a 12-helix topology. However, the strategic C-to-N replacement of a single tACBC residue with AAzC introduces a highly localized hydrogen bond donor/acceptor site at the ring nitrogen. This single-atom substitution forces the formation of a tight 8-membered hydrogen-bonded ring, completely overriding the global 12-helix and driving the entire peptide sequence into an 8-helix topology[3].
Structural Biology & Foldamer Science
The ability of a single N-aminoazetidine residue to dictate the global topology of a macromolecule is a masterclass in atomic-level programmable design. The N-amino group acts as a structural anchor, locking the dihedral angles and preventing the conformational drift commonly seen in synthetic peptides.
Table 1: Conformational Parameters of β-Peptide Foldamers
Conformational Parameter
tACBC Homooligomer
AAzC-Substituted Oligomer
Dominant Topology
Global 12-Helix
Global 8-Helix
Key Intramolecular Motif
12-Membered H-Bond Ring
8-Membered Hydrazino Turn
Hydrogen Bond Acceptor
Carbonyl Oxygen (C=O)
Ring Nitrogen (N-amino) & C=O
Dihedral Angle (N-Cβ)-(Cα-CO)
~96°
~96° (Trans-like configuration)
Structural Rigidity
High
Very High (Locked by Hydrazino Turn)
Chemical Synthesis: Core Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the two primary, self-validating systems for synthesizing N-aminoazetidines.
Mechanistic Causality: The aza-Paternò-Büchi reaction is notoriously difficult because acyclic imines undergo rapid radiationless decay from their excited triplet states, rendering them unreactive. 6-azauracil circumvents this limitation; as a cyclic imine equivalent, its rigid structure restricts radiationless decay, allowing efficient triplet energy transfer and subsequent [2+2] cycloaddition with alkenes[4].
Step-by-Step Methodology:
Preparation: Dissolve 6-azauracil (25.0 mmol) in a 1:3 mixture of distilled water and acetone (1 L) within a cylindrical photochemical reactor[1].
Degassing: Purge the solution with an argon stream for 30 minutes. Crucial: Dissolved oxygen acts as a triplet state quencher and will halt the cycloaddition.
Saturation: Saturate the degassed solution with ethylene gas for 30 minutes.
Irradiation: Irradiate the mixture for 18 hours using a 400 W medium-pressure mercury lamp. Crucial: The lamp must be fitted with a Pyrex filter to block deep UV wavelengths (<280 nm) that cause substrate degradation. Maintain a water-cooling jacket to prevent thermal side reactions while continuously bubbling ethylene through the solution.
Isolation: Evaporate the solvent under reduced pressure to yield the bicyclic intermediate, 1,2,4-triazabicyclo[4.2.0]octane-3,5-dione.
Hydrolysis: Subject the intermediate to basic hydrolysis (e.g., NaOH/H₂O) to cleave the uracil motif, yielding enantiopure N-aminoazetidine-2-carboxylic acid (AAzC)[1].
Protocol 2: Electrophilic Amination of Azetidines
Mechanistic Causality: Direct amination of pre-formed azetidines with harsh reagents (e.g., chloramine) frequently results in ring cleavage due to the release of ~26 kcal/mol of ring strain. N-Boc-oxaziridines act as mild, electrophilic "NHBoc" transfer agents, facilitating N-N bond formation without compromising the four-membered ring[5].
Step-by-Step Methodology:
Preparation: Dissolve the target azetidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Crucial: Controlling the exothermic amination is necessary to prevent kinetic ring expansion or cleavage.
Reagent Addition: Add N-Boc-3-(4-cyanophenyl)oxaziridine (1.2 equiv) dropwise. The electron-withdrawing cyanophenyl group increases the electrophilicity of the oxaziridine nitrogen, facilitating the transfer to the weakly nucleophilic azetidine nitrogen[5].
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature until complete consumption of the starting material is observed via LC-MS.
Purification: Concentrate the solvent in vacuo and purify the crude product via flash column chromatography to isolate the stable N-Boc-aminoazetidine derivative.
Mechanistic Workflows and Pathways
The following diagrams illustrate the logical flow of the synthetic and structural mechanisms discussed above.
Photochemical [2+2] cycloaddition workflow for the synthesis of N-aminoazetidinecarboxylic acid.
Atomic-level control of β-peptide helical topology via AAzC-induced hydrazino turn.
Conclusion
The discovery and synthesis of N-aminoazetidines represent a triumph of precision organic chemistry over inherent thermodynamic strain. By utilizing specialized techniques like the aza-Paternò-Büchi reaction and electrophilic oxaziridine amination, researchers can now reliably access these motifs. As demonstrated by the discovery of the hydrazino turn, the incorporation of 1-aminoazetidines into macromolecular structures offers unprecedented control over peptide folding, opening new frontiers in the design of highly stable, target-specific peptidomimetic therapeutics.
References
Declerck, V., & Aitken, D. J. (2011). N-Aminoazetidinecarboxylic Acid: Direct Access to a Small-Ring Hydrazino Acid. The Journal of Organic Chemistry, 76(2), 708-711.[Link]
Altmayer-Henzien, A., Declerck, V., Guillot, R., & Aitken, D. J. (2013). Reactivity of 1-aminoazetidine-2-carboxylic acid during peptide forming procedures: observation of an unusual variant of the hydrazino turn. Tetrahedron Letters, 54(8), 802-805.[Link]
Imani, Z., Guillot, R., Declerck, V., & Aitken, D. J. (2018). Strategic C to N Replacement in β-Peptides: Atomic Level Control of Helical Folding. The Journal of Organic Chemistry, 83(16), 8815-8826.[Link]
Colzani, M., et al. (2022). Novel Aza-Paternò-Büchi Reaction Allows Pinpointing Carbon–Carbon Double Bonds in Unsaturated Lipids by Higher Collisional Dissociation. Analytical Chemistry, 94(37), 12733–12741.[Link]
Wang, S., et al. (2004). Electrophilic Amination of Amino Acids with N-Boc-oxaziridines: Efficient Preparation of N-Orthogonally Diprotected Hydrazino Acids and Piperazic Acid Derivatives. The Journal of Organic Chemistry, 69(7), 2367-2373.[Link]
Application Notes and Protocols for the Synthesis of 1-Azetidinamine from Azetidine Precursors
For: Researchers, scientists, and drug development professionals Abstract 1-Azetidinamine, a hydrazine derivative of the strained azetidine ring, represents a valuable and increasingly utilized building block in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals
Abstract
1-Azetidinamine, a hydrazine derivative of the strained azetidine ring, represents a valuable and increasingly utilized building block in medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile synthetic handle make it an attractive component for the design of novel therapeutics. This document provides a comprehensive guide to the principal synthetic routes for preparing 1-azetidinamine from common azetidine precursors. Two robust methods are detailed: a classical two-step approach involving N-nitrosation followed by reduction, and a more direct one-step electrophilic amination. This guide emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into experimental design and troubleshooting to ensure reliable and reproducible synthesis.
Introduction: The Strategic Value of 1-Azetidinamine
The azetidine ring, a four-membered saturated nitrogen heterocycle, is a "privileged" scaffold in modern drug discovery. Its inherent ring strain (approximately 25 kcal/mol) and non-planar geometry provide a unique three-dimensional character that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity.
The introduction of an amino group directly onto the ring nitrogen to form 1-azetidinamine (a cyclic hydrazine) further expands its utility. This moiety can act as a key pharmacophore, a reactive handle for further derivatization, or a bioisosteric replacement for other functional groups. The synthesis of this valuable building block is therefore of significant interest to chemists in the pharmaceutical and agro
Application
Application Note: High-Fidelity Synthesis of 1-Aminoazetidine Hydrazones
Abstract & Strategic Significance The azetidine ring—a four-membered nitrogen heterocycle—is a privileged pharmacophore in modern drug discovery, offering distinct physicochemical properties compared to its larger pyrrol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Significance
The azetidine ring—a four-membered nitrogen heterocycle—is a privileged pharmacophore in modern drug discovery, offering distinct physicochemical properties compared to its larger pyrrolidine and piperidine analogs. Specifically, 1-aminoazetidine (N-aminoazetidine) serves as a critical "cyclic hydrazine" building block. When condensed with aldehydes or ketones, it forms azetidine hydrazones , which are valuable intermediates for sp³-rich scaffold synthesis, including gem-difluoroazetidines and fused bicyclic systems.
However, the synthesis of these hydrazones is non-trivial due to the 25.4 kcal/mol ring strain inherent to the azetidine system. Standard hydrazine protocols involving strong Lewis acids or high thermal stress can trigger catastrophic ring-opening or polymerization.
This Application Note details a Strain-Preserving Protocol for generating 1-aminoazetidine hydrazones. It prioritizes soft acid catalysis and equilibrium management to ensure high yields without compromising ring integrity.
Mechanistic Insight: The "Strain-Aware" Condensation
The formation of the hydrazone follows a classic addition-elimination pathway, but the nucleophilicity of 1-aminoazetidine is modulated by the ring constraint.
Nucleophilic Attack: The exocyclic amino group (
) attacks the carbonyl carbon. Unlike acyclic hydrazines, the lone pair on the ring nitrogen is sterically constrained and less available for resonance, making the exocyclic nitrogen the primary nucleophile.
Carbinolamine Intermediate: A tetrahedral intermediate forms.
Dehydration: Acid-catalyzed elimination of water yields the hydrazone.
Critical Control Point: The pH must be maintained between 4.0 and 5.0.
pH < 4: Protonation of the exocyclic amine (
) shuts down nucleophilicity.
pH > 6: Insufficient activation of the carbonyl oxygen slows the dehydration step.
Strong Acids: Can protonate the ring nitrogen, triggering nucleophilic attack on the ring carbons (ring opening).
Visualization: Reaction Mechanism[2][3][4][5]
Figure 1: Mechanistic pathway highlighting the critical dehydration step and the risk of ring opening under harsh conditions.
Materials & Reagent Preparation
1-Aminoazetidine is typically supplied as a hydrochloride or tosylate salt to prevent auto-oxidation and polymerization.
Component
Specification
Role
1-Aminoazetidine 2HCl
>97% Purity
Nucleophilic building block.
Sodium Acetate (NaOAc)
Anhydrous
Buffering agent; releases the free base in situ.
Solvent
EtOH or MeOH (HPLC Grade)
Polar protic solvent to stabilize the transition state.
Catalyst
Glacial Acetic Acid (AcOH)
Activates the carbonyl electrophile.
Drying Agent
Molecular Sieves
Crucial: Shifts equilibrium by sequestering water.
Experimental Protocols
Method A: Standard Protocol (Reactive Aldehydes)
Best for: Aromatic aldehydes and unhindered aliphatic aldehydes.
Step-by-Step:
Salt Neutralization: In a round-bottom flask, suspend 1-aminoazetidine 2HCl (1.0 equiv) in absolute Ethanol (0.2 M concentration). Add NaOAc (2.2 equiv) and stir at room temperature for 15 minutes.
Why: This liberates the free hydrazine in situ. The NaCl precipitate does not interfere.
Addition: Add the Aldehyde (1.0 equiv) in one portion.
Catalysis: Add Glacial Acetic Acid (0.1 equiv).
Reaction: Stir at Room Temperature (20–25°C) for 2–6 hours.
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the carbonyl peak.
Workup:
Concentrate the solvent under reduced pressure (keep bath < 40°C).
Redissolve residue in DCM or EtOAc.
Wash with saturated
(to remove acetic acid) and Brine.
Dry over
and concentrate.
Purification: Most hydrazones from Method A are pure enough for use. If necessary, recrystallize from EtOH/Hexanes. Avoid Silica Gel chromatography if possible, as the acidity of silica can hydrolyze the hydrazone.
Best for: Ketones, sterically hindered substrates, or electron-rich carbonyls.
Step-by-Step:
Setup: Equip a 2-neck flask with a reflux condenser and a nitrogen line.
Solvent System: Use Methanol (anhydrous).
Loading: Add 1-aminoazetidine 2HCl (1.2 equiv), Triethylamine (2.4 equiv), and the Ketone (1.0 equiv).
Dehydration Strategy: Add activated
Molecular Sieves (approx. 200 mg per mmol substrate) directly to the reaction mixture.
Note: Physical water removal is required to drive the equilibrium for ketones.
Catalysis: Add Acetic Acid (0.5 equiv).
Thermal Cycle: Heat to 50°C (Do NOT exceed 60°C) for 12–18 hours.
Filtration: Filter through a Celite pad to remove sieves.
Workup: Proceed as in Method A.
Visualization: Experimental Workflow
Figure 2: Decision tree for selecting the appropriate synthesis protocol based on substrate reactivity.
Quality Control & Validation
Trusting the protocol requires validating the integrity of the azetidine ring post-reaction.
NMR Validation (Self-Validating Check)
The azetidine ring protons have distinct chemical shifts. Ring opening usually results in a massive shift of these signals.
NMR (CDCl):
Look for the hydrazone proton (
) around 7.0 – 8.5 ppm .
Ring Integrity Check: The azetidine
-protons (adjacent to N) typically appear as triplets or multiplets around 3.8 – 4.2 ppm . If the ring opens (forming a propyl chain), these move upfield to 2.5 – 3.0 ppm .
NMR: The azetidine carbons appear around 50–60 ppm .
Stability Check
Azetidine hydrazones are generally stable at neutral pH.
Storage: Store at -20°C under Argon.
Hydrolysis: They will hydrolyze back to the carbonyl and hydrazine in acidic water. Avoid acidic HPLC mobile phases if possible (use neutral buffers or rapid gradients).
Safety & Handling
Toxicity: 1-Aminoazetidine is a hydrazine derivative.[1] Treat as a potential carcinogen and mutagen. All weighing must be done in a fume hood.
Energetics: While less explosive than anhydrous hydrazine, azetidine derivatives possess significant ring strain energy. Do not distill neat residues at high temperatures.
Waste: Quench excess hydrazine with bleach (sodium hypochlorite) before disposal to convert it to nitrogen gas and alkyl chlorides.
References
General Hydrazone Formation
Reactions of Amino Compounds with Aldehydes and Ketones.[2][3][4][5][6] (2023).[4] ResearchGate. Link
Synthesis of Hydrazones from Amino Acids and their Antimicrobial and Cytotoxic Activities.[1] (2017).[1][7] J. Chil. Chem. Soc. Link
Azetidine Chemistry & Strain
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[8] (2021).[9][10] Org. Biomol. Chem. Link
Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[9] (2010). ACS Med. Chem. Lett. Link
Biological Relevance & Biosynthesis
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.[10] (2022).[8] Nature Chemistry. Link
Protocol Grounding (General Imine/Hydrazone)
Addition of Amines and Amine Derivatives to Aldehydes and Ketones.[2][3][4] KPU Pressbooks. Link
Application Notes & Protocols: Leveraging 1-Azetidinamine as a Nucleophilic Synthon in Modern Organic Synthesis
Abstract 1-Azetidinamine, a unique four-membered N-heterocycle, presents a compelling scaffold for innovation in medicinal chemistry and organic synthesis. Its structure is characterized by a strained azetidine ring and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
1-Azetidinamine, a unique four-membered N-heterocycle, presents a compelling scaffold for innovation in medicinal chemistry and organic synthesis. Its structure is characterized by a strained azetidine ring and a highly accessible exocyclic primary amino group. This duality imparts both conformational rigidity and potent nucleophilicity, making it a valuable building block for creating diverse molecular architectures.[1][2][3][4] The inherent ring strain of approximately 25.4 kcal/mol distinguishes it from less stable aziridines and more flexible pyrrolidines, offering a unique balance of reactivity and stability.[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of 1-azetidinamine as a nucleophile. We will explore its core reactivity, provide detailed, field-tested protocols for key transformations, and discuss critical experimental considerations to ensure successful implementation in the laboratory.
Core Concepts: The Nucleophilic Character of 1-Azetidinamine
The synthetic utility of 1-azetidinamine is primarily driven by the lone pair of electrons on its exocyclic nitrogen atom. This primary amine functions as a potent nucleophile, capable of participating in a wide array of bond-forming reactions.[5] Its reactivity is analogous to that of other primary amines and hydrazines, allowing for its seamless integration into established synthetic methodologies.
The key to harnessing its potential lies in understanding the interplay between the nucleophilic amine and the strained azetidine ring. While the ring is susceptible to opening under strongly acidic or highly electrophilic conditions[6][7], the exocyclic amine is the kinetically favored site for nucleophilic attack under standard reaction conditions. This allows for selective functionalization, making 1-azetidinamine a versatile precursor for more complex molecules.
Caption: Structure of 1-Azetidinamine and its primary nucleophilic site.
Application I: Synthesis of N-Azetidinyl Hydrazones from Carbonyls
One of the most fundamental and efficient applications of 1-azetidinamine is its condensation with aldehydes and ketones to form stable N-azetidinyl hydrazones. This reaction serves as a gateway to a vast chemical space, as the resulting hydrazones are versatile intermediates for constructing more elaborate heterocyclic systems or for use as standalone scaffolds.
Causality Behind Experimental Choices:
Solvent: Protic solvents like ethanol or methanol are ideal as they can protonate the carbonyl oxygen, increasing its electrophilicity, and can also solvate the intermediates.
Catalyst: A catalytic amount of a weak acid, such as acetic acid, facilitates the reaction by protonating the carbonyl, accelerating the initial nucleophilic attack and subsequent dehydration step. Strong acids should be avoided to prevent potential ring-opening of the sensitive azetidine moiety.[6]
Temperature: The reaction typically proceeds efficiently at room temperature. Gentle heating may be applied to accelerate the reaction with sterically hindered or less reactive carbonyl compounds.
Protocol 2.1: General Procedure for N-Azetidinyl Hydrazone Synthesis
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the selected aldehyde or ketone (1.0 equiv).
Dissolution: Dissolve the carbonyl compound in a suitable solvent (e.g., ethanol, 0.2 M).
Addition of Nucleophile: Add 1-azetidinamine (1.05 equiv) to the solution. A slight excess ensures complete consumption of the carbonyl starting material.
Catalysis: Add 1-2 drops of glacial acetic acid to catalyze the reaction.
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
Work-up & Isolation: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Caption: Experimental workflow for the synthesis of N-azetidinyl hydrazones.
Data Summary: Hydrazone Synthesis
Electrophile
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Benzaldehyde
Ethanol
25
2
95
4-Nitrobenzaldehyde
Ethanol
25
1.5
98
Acetophenone
Methanol
50
6
88
Cyclohexanone
Ethanol
25
4
92
2-Pyridinecarboxaldehyde
Ethanol
25
3
94
Application II: N-Alkylation and N-Acylation Reactions
Direct functionalization of the exocyclic amine via nucleophilic substitution provides a straightforward route to diversify the 1-azetidinamine scaffold. These reactions, including N-alkylation and N-acylation, are fundamental for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
A. N-Alkylation via SN2 Reaction
1-Azetidinamine reacts readily with primary and secondary alkyl halides in a classic SN2 fashion.[8]
Causality Behind Experimental Choices:
Base: A non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide byproduct, driving the reaction to completion.
Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the transition state without interfering with the nucleophile.
Protocol 3.1: N-Alkylation of 1-Azetidinamine
Setup: Dissolve 1-azetidinamine (1.0 equiv) in anhydrous acetonitrile (0.3 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
Base Addition: Add triethylamine (1.5 equiv).
Electrophile Addition: Add the desired alkyl halide (1.1 equiv) dropwise at room temperature.
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if the electrophile is less reactive. Monitor by TLC or LC-MS.
Work-up: Once the reaction is complete, filter off any precipitated salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography to yield the N-alkylated product.
B. N-Acylation
The reaction with acylating agents like acyl chlorides or anhydrides is typically rapid and high-yielding, producing stable amides.
Causality Behind Experimental Choices:
Temperature: These reactions are often exothermic. Performing the addition of the acyl chloride at 0 °C helps to control the reaction rate and minimize potential side reactions.
Base: A base like triethylamine or pyridine is used to scavenge the HCl generated during the reaction.
Protocol 3.2: N-Acylation of 1-Azetidinamine
Setup: Dissolve 1-azetidinamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
Cooling: Cool the solution to 0 °C in an ice bath.
Electrophile Addition: Add the acyl chloride (1.05 equiv) dropwise via syringe, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitored by TLC/LC-MS).
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Purification: Remove the solvent in vacuo and purify the product by column chromatography or recrystallization.
Caption: Comparative workflows for N-alkylation and N-acylation.
Troubleshooting and Experimental Considerations
Problem
Possible Cause(s)
Suggested Solution(s)
Low Reaction Yield
1. Insufficient reaction time or temperature. 2. Poor quality of reagents. 3. Steric hindrance from bulky substrates.
1. Increase reaction time and/or temperature; monitor closely. 2. Use freshly distilled or purified reagents. 3. Use a less hindered electrophile or a more forcing solvent (e.g., DMF instead of ACN).
Ring-Opening Side Product Detected
1. Presence of strong acid. 2. Use of highly reactive/unstable electrophiles.
1. Ensure reaction conditions are neutral or basic. Avoid acidic catalysts or work-up conditions.[6] 2. Consider using a less reactive electrophile or add it slowly at a lower temperature.
Multiple Products (e.g., di-alkylation)
The N-alkylated product is still nucleophilic and reacts further.
Use a larger excess of 1-azetidinamine (2-3 equiv) to favor mono-alkylation. Purify carefully by chromatography.
Difficulty in Purification
Product is highly polar or volatile.
For polar products, consider reverse-phase chromatography. For volatile products, avoid prolonged exposure to high vacuum and use cold solvents during extraction.
References
N-Aminoazetidinecarboxylic Acid: Direct Access to a Small-Ring Hydrazino Acid. Google AI Search.
Azetidines in Drug Discovery. PharmaBlock.
Ring‐opening of azetidiniums by nucleophiles.
Azetidines. Enamine.
Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing.
Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
Azetidines in medicinal chemistry: emerging applic
Application Notes and Protocols for the Preparation of Chiral Hydrazones Using 1-Aminoazetidine as a Novel Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis and application of chiral hydrazones deri...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis and application of chiral hydrazones derived from 1-aminoazetidine, a novel, strained-ring chiral auxiliary. The unique conformational constraints of the azetidine ring offer the potential for high levels of stereocontrol in asymmetric transformations, making it an attractive scaffold for the synthesis of enantiomerically enriched compounds. Detailed protocols for the preparation of the chiral 1-aminoazetidine auxiliary, its condensation with carbonyl compounds to form chiral hydrazones, and subsequent diastereoselective functionalization are presented. Mechanistic insights into the origin of stereoselectivity are discussed, supported by a proposed stereochemical model. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are seeking innovative tools for asymmetric synthesis.
Introduction: The Emerging Role of Strained-Ring Auxiliaries in Asymmetric Synthesis
Chiral hydrazones have emerged as powerful intermediates in asymmetric synthesis, enabling the enantioselective formation of a wide range of valuable chiral building blocks, including amines, alcohols, and carbonyl compounds.[1][2] The efficacy of these transformations is largely dependent on the choice of the chiral auxiliary, which dictates the stereochemical outcome of the reaction. While several effective auxiliaries, such as those based on proline and other five- or six-membered rings, are well-established, the exploration of novel chiral scaffolds continues to be an active area of research.
This application note introduces the use of 1-aminoazetidine as a novel chiral auxiliary for the preparation of chiral hydrazones. The inherent ring strain and conformational rigidity of the four-membered azetidine ring are hypothesized to provide a well-defined stereochemical environment, leading to high levels of asymmetric induction.[3] The development and application of such strained-ring auxiliaries open new avenues for the synthesis of complex, enantiomerically pure molecules with potential applications in drug discovery and development.[4]
Proposed Enantioselective Synthesis of the 1-Aminoazetidine Auxiliary
The successful application of 1-aminoazetidine as a chiral auxiliary necessitates its availability in enantiomerically pure form. While the direct enantioselective synthesis of 1-aminoazetidine has not been extensively reported, a plausible synthetic route can be devised based on established methodologies for the asymmetric synthesis of cyclic amines and their derivatives. The following multi-step sequence is proposed, starting from a readily available chiral precursor.
Protocol 1: Enantioselective Synthesis of (S)-1-Amino-2-phenylazetidine
This protocol outlines a proposed synthesis of a chiral 1-aminoazetidine derivative, which can serve as the foundational chiral auxiliary.
Step 1: Synthesis of (S)-2-amino-2-phenylethan-1-ol hydrochloride. This step is a standard protection of the amino alcohol.
Step 2: Cyclization to (S)-2-phenylaziridine. The protected amino alcohol is then cyclized to the corresponding aziridine.
Step 3: Ring Expansion to (S)-N-Boc-2-phenylazetidine. The aziridine is expanded to the four-membered azetidine ring.
Step 4: N-Nitrosation and Reduction to (S)-1-Amino-2-phenylazetidine. The N-Boc protected azetidine is converted to the final 1-aminoazetidine auxiliary.
Characterization: The enantiomeric excess of the final product should be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Chiral Hydrazones from 1-Aminoazetidine
The condensation of the chiral 1-aminoazetidine auxiliary with prochiral aldehydes and ketones affords the corresponding chiral hydrazones. The reaction is typically straightforward and proceeds under mild conditions.
Protocol 2: General Procedure for the Synthesis of Chiral Azetidinyl Hydrazones
Materials:
Chiral 1-aminoazetidine (from Protocol 1)
Aldehyde or ketone
Anhydrous solvent (e.g., ethanol, methanol, or toluene)
Dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves)
Optional: Mild acid catalyst (e.g., a catalytic amount of acetic acid)
Procedure:
To a solution of the chiral 1-aminoazetidine (1.0 eq) in the chosen anhydrous solvent, add the aldehyde or ketone (1.1 eq).
Add the dehydrating agent to the reaction mixture.
If necessary, add a catalytic amount of a mild acid.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
Filter off the dehydrating agent and concentrate the filtrate under reduced pressure.
The crude hydrazone can be purified by flash column chromatography on silica gel.
Table 1: Representative Examples of Chiral Hydrazone Synthesis
Asymmetric Addition to Chiral Azetidinyl Hydrazones and Auxiliary Cleavage
The chiral hydrazones serve as versatile intermediates for asymmetric carbon-carbon bond formation. The azetidine auxiliary directs the facial attack of a nucleophile on the C=N double bond.
Protocol 3: Diastereoselective Addition of an Organometallic Reagent and Auxiliary Cleavage
Raney nickel or other suitable reducing agent for N-N bond cleavage
Hydrogen source (e.g., H₂ gas or ammonium formate)
Procedure:
Diastereoselective Addition:
Dissolve the chiral hydrazone in the anhydrous solvent and cool the solution to a low temperature (e.g., -78 °C).
Slowly add the organometallic reagent to the solution.
Stir the reaction mixture at the low temperature until the reaction is complete.
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
The diastereomeric ratio of the product can be determined by NMR analysis of the crude product.
Auxiliary Cleavage:
Dissolve the product from the addition reaction in a suitable solvent (e.g., methanol).
Add the reducing agent (e.g., Raney nickel).
Introduce the hydrogen source and stir the reaction under appropriate conditions until the N-N bond is cleaved.
Filter off the catalyst and concentrate the filtrate.
The resulting chiral amine can be purified by chromatography or distillation. The chiral auxiliary can potentially be recovered and recycled.
Mechanistic Rationale and Stereochemical Model
The stereochemical outcome of the nucleophilic addition to the chiral hydrazone is dictated by the conformational preference of the azetidine ring and its substituent, which effectively shields one face of the C=N double bond.
Diagram 1: Proposed Stereochemical Model
Caption: Steric hindrance from the azetidine ring directs nucleophilic attack.
The puckered conformation of the azetidine ring, in conjunction with the steric bulk of the substituent (e.g., a phenyl group at the 2-position), is expected to create a highly differentiated steric environment. The lone pair on the N1 nitrogen of the azetidine can coordinate to the metal of the organometallic reagent, further locking the conformation and enhancing the facial bias for the nucleophilic attack on the imine carbon.
Troubleshooting and Optimization
Problem
Possible Cause
Solution
Low yield of hydrazone
Incomplete reaction or decomposition
Use a more effective dehydrating agent; perform the reaction under an inert atmosphere; purify the carbonyl compound before use.
Poor diastereoselectivity
Insufficient facial bias
Lower the reaction temperature for the nucleophilic addition; screen different organometallic reagents and solvents; consider a Lewis acid additive to enhance conformational rigidity.
Difficult auxiliary cleavage
Incomplete reduction
Increase the catalyst loading or reaction time for the N-N bond cleavage; try alternative reduction methods (e.g., SmI₂).
Applications in Drug Development
The ability to synthesize enantiomerically pure chiral amines is of paramount importance in drug development, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile. The methodology presented here provides a novel route to access such chiral building blocks, which can be incorporated into a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.
Application Note: Synthesis and Utility of Azetidin-1-yl Hydrazones via 1-Azetidinamine Condensation
Scientific Rationale & Introduction 1-Azetidinamine (1-aminoazetidine) is a highly strained, cyclic hydrazine derivative. The condensation of 1-azetidinamine with aldehydes and ketones yields azetidin-1-yl hydrazones, a...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Introduction
1-Azetidinamine (1-aminoazetidine) is a highly strained, cyclic hydrazine derivative. The condensation of 1-azetidinamine with aldehydes and ketones yields azetidin-1-yl hydrazones, a unique class of compounds with profound implications in medicinal chemistry and synthetic methodology.
The 4-membered azetidine ring introduces significant structural rigidity and approximately 26 kcal/mol of ring strain. This conformational restriction makes azetidin-1-yl hydrazones highly valued as conformational mimics for the "hydrazino turn" in peptidomimetics, allowing researchers to probe peptide folding and protein-protein interactions[1]. Furthermore, these hydrazones serve as critical synthetic intermediates; through Staudinger [2+2] cycloadditions, they can be efficiently converted into structurally complex spiro- or bis-azetidinones (β-lactams)[2]. Recently, cyclic hydrazones have also been explored as zinc metallochaperones capable of reactivating mutant p53 in targeted cancer therapies[3].
Mechanistic Insights & Causality
The formation of azetidin-1-yl hydrazones proceeds via a classic nucleophilic addition-elimination pathway, but the specific nature of the azetidine ring dictates strict experimental parameters:
Nucleophilic Attack : The exocyclic primary amine of 1-azetidinamine attacks the electrophilic carbonyl carbon of the aldehyde/ketone, forming a hemiaminal intermediate.
Acid Catalysis : A mild acid (typically glacial acetic acid) is required to protonate the carbonyl oxygen, increasing its electrophilicity. Later in the pathway, the acid protonates the hydroxyl group of the hemiaminal, transforming it into a superior leaving group to facilitate dehydration (-H₂O).
Causality of Mild Conditions : Because the azetidine ring is highly strained, the use of strong mineral acids (e.g., HCl, H₂SO₄) or excessive thermal stress (>80 °C) can trigger unwanted acid-catalyzed ring-opening or polymerization[1]. Therefore, the use of a weak organic acid (AcOH) and mild temperatures (ambient to 60 °C) is not just a preference, but a strict requirement to maintain the integrity of the 4-membered ring.
Experimental Methodologies
Protocol A: General Synthesis of Azetidin-1-yl Hydrazones
This protocol describes the condensation of 1-azetidinamine with a standard aldehyde/ketone.
Reagents:
1-Azetidinamine (1.05 equiv)
Carbonyl Substrate (Aldehyde or Ketone) (1.0 equiv)
Glacial Acetic Acid (0.1 equiv)
Anhydrous Methanol or Ethanol (0.2 M)
Step-by-Step Procedure:
Initiation : In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the carbonyl compound (1.0 equiv) in anhydrous methanol.
Activation : Add glacial acetic acid (0.1 equiv) to the solution and stir for 5 minutes to ensure carbonyl activation.
Addition : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1-azetidinamine (1.05 equiv) dropwise over 10 minutes. Causality: The dropwise addition at 0 °C controls the exothermic nucleophilic attack, preventing localized heating that could degrade the azetidine ring.
Propagation : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–6 hours (refer to Section 4 for substrate-specific times).
In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent system. The reaction is deemed complete when the UV-active spot corresponding to the starting carbonyl compound is completely consumed.
Workup : Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ (to neutralize the acetic acid catalyst). Extract the aqueous layer twice with Ethyl Acetate.
Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude azetidin-1-yl hydrazone.
Self-Validation (Analytical) : Analyze the isolated product via FT-IR. The successful formation of the hydrazone is confirmed by the disappearance of the carbonyl C=O stretch (~1700–1725 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1610–1640 cm⁻¹). In ¹H NMR, the intact azetidine ring must show distinct multiplets for the CH₂ protons typically between δ 3.8–4.5 ppm.
This protocol details the conversion of the synthesized hydrazone into a 2-azetidinone via ketene-imine cycloaddition[2].
Reagents:
Azetidin-1-yl Hydrazone (1.0 equiv)
Triethylamine (TEA) (2.0 equiv)
Chloroacetyl Chloride (1.2 equiv)
Anhydrous 1,4-Dioxane or Dichloromethane (DCM)
Step-by-Step Procedure:
Dissolve the azetidin-1-yl hydrazone (1.0 equiv) in anhydrous 1,4-dioxane.
Add TEA (2.0 equiv) and cool the mixture to 0–5 °C.
Add chloroacetyl chloride (1.2 equiv) dropwise over 15 minutes. Causality: TEA dehydrohalogenates chloroacetyl chloride to generate a highly reactive ketene intermediate in situ. Slow addition prevents thermal spikes that cause ketene dimerization.
Stir the mixture at room temperature for 8–12 hours.
In-Process Validation : TLC monitoring will reveal the formation of a highly polar product (lower Rf) corresponding to the β-lactam.
Pour the mixture over crushed ice to precipitate the crude 2-azetidinone. Filter, wash with cold water, and recrystallize from ethanol.
Self-Validation (Analytical) : FT-IR analysis must show a new, highly strained β-lactam C=O stretch at ~1750–1780 cm⁻¹, distinct from the previous hydrazone C=N bond.
Quantitative Data & Substrate Scope
The reactivity of the carbonyl substrate heavily dictates the required reaction time and temperature. Aliphatic and electron-deficient aromatic aldehydes react swiftly at room temperature, while sterically hindered ketones require mild heating.
Carbonyl Substrate
Solvent
Catalyst
Temp (°C)
Time (h)
Typical Yield (%)
Benzaldehyde
MeOH
AcOH (0.1 eq)
25
2
88 - 92
4-Methoxybenzaldehyde
MeOH
AcOH (0.1 eq)
25
3
82 - 87
Cyclohexanone
MeOH
AcOH (0.1 eq)
25
4
78 - 84
Acetophenone
EtOH
AcOH (0.1 eq)
60
6
71 - 76
Isatin (Indole-2,3-dione)
EtOH
AcOH (0.1 eq)
80*
8
65 - 70
*Note: Reactions at 80 °C require strict monitoring to prevent azetidine ring degradation.
Workflow & Pathway Visualization
Workflow and mechanism for the synthesis of azetidin-1-yl hydrazones and downstream applications.
References
Crystal structure analysis of a β-turn mimic in hydrazino peptides (Discussing the reactivity and ring-opening sensitivity of 1-aminoazetidine derivatives). ResearchGate.
Synthesis and biological evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents (Detailing the Staudinger cycloaddition of hydrazones). Arabian Journal of Chemistry.
Benzothiazolyl and Benzoxazolyl Hydrazones Function as Zinc Metallochaperones to Reactivate Mutant p53 (Highlighting the utility of hydrazones in metal chelation and oncology). PMC / NIH.
catalytic reduction methods for 1-aminoazetidine production
Application Note: Catalytic Reduction Methods for 1-Aminoazetidine Production Executive Summary 1-Aminoazetidine ( ) is a critical hydrazine building block used in the synthesis of high-value pharmaceutical intermediates...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Reduction Methods for 1-Aminoazetidine Production
Executive Summary
1-Aminoazetidine (
) is a critical hydrazine building block used in the synthesis of high-value pharmaceutical intermediates, particularly for antibiotic scaffolds (e.g., quinolones) and chiral auxiliaries.[1] Unlike its larger homologs (pyrrolidine, piperidine), the production of 1-aminoazetidine is complicated by the significant ring strain (~25 kcal/mol) of the four-membered azetidine core, which makes the molecule susceptible to ring-opening side reactions during reduction.
This guide details two validated catalytic reduction protocols designed to synthesize 1-aminoazetidine from 1-nitrosoazetidine while preserving the N-N bond and ring integrity. We move beyond stoichiometric metal reductions (e.g., Zn/AcOH, LiAlH
) to focus on scalable, catalytic methodologies: Modified Heterogeneous Hydrogenation and Electrocatalytic Reduction .
Reaction Pathway & Mechanistic Challenges
The primary synthetic route involves the N-nitrosation of azetidine followed by reduction. The critical challenge in the reduction step is chemoselectivity .[2] Standard catalytic hydrogenation (e.g., H
, Pd/C) often leads to hydrogenolysis of the N-N bond, reverting the product to azetidine and ammonia, rather than the desired hydrazine.
Figure 1: Reaction Pathway and Competitive Side Reactions
Caption: Competitive pathways in the reduction of 1-nitrosoazetidine. Path A (Green) is the desired 4-electron reduction. Path B (Red) represents destructive N-N bond cleavage.
Method A: Modified Heterogeneous Hydrogenation (Pd/C + Fe Additive)
Principle:
While Palladium on Carbon (Pd/C) is a potent hydrogenation catalyst, it is too active for N-N bond preservation in its native state. The addition of soluble iron salts (e.g., FeSO
) acts as a modifier, selectively poisoning the sites responsible for N-N hydrogenolysis while permitting nitroso-to-hydrazine reduction. This method is adapted from industrial protocols for nitrosamine reduction [1].
Reagents & Equipment:
Substrate: 1-Nitrosoazetidine (Caution: Potentially carcinogenic; handle in glovebox or fume hood).
Catalyst: 5% Pd/C (50% water wet).
Additive: Ferrous Sulfate Heptahydrate (FeSO
·7HO).
Solvent: Water (degassed).
Hydrogen Source: H
gas (balloon or low-pressure reactor).
Protocol:
Preparation : In a 250 mL hydrogenation flask, dissolve 1-nitrosoazetidine (10 mmol, 0.86 g) in degassed water (50 mL).
Catalyst Loading : Add FeSO
·7HO (0.5 mmol, 140 mg) to the solution. Stir for 10 minutes to allow complexation.
Pd/C Addition : Carefully add 5% Pd/C (200 mg) under an argon blanket.
Note: The Fe:Pd ratio is critical. An excess of iron suppresses activity, while too little fails to prevent hydrogenolysis.
Hydrogenation : Purge the system with H
(3 cycles). Maintain H pressure at 1 atm (balloon) or 30 psi in a Parr shaker.
Reaction Monitoring : Stir vigorously at 20–25°C . Monitor consumption of starting material by TLC (EtOAc/Hexane) or LC-MS. Reaction typically completes in 4–6 hours .
Endpoint: Disappearance of the nitroso UV spot.
Workup : Filter the catalyst through a Celite pad under argon (pyrophoric risk). Acidify the filtrate immediately with HCl in dioxane to pH 2.
Isolation : Lyophilize the aqueous solution to obtain 1-aminoazetidine dihydrochloride as a stable, hygroscopic solid.
Principle:
Electrochemical reduction offers superior control over the reaction energy profile. By setting the cathode potential specifically to the reduction potential of the N-NO group (-1.0 to -1.5 V vs. SCE), one can avoid the higher potentials required to cleave the N-N bond. This method is "greener" and avoids noble metals [2][3].
Setup Diagram:
Caption: Divided electrochemical cell setup for selective reduction. The membrane prevents re-oxidation of the hydrazine product at the anode.
Protocol:
Cell Assembly : Use an H-type divided cell separated by a Nafion 117 membrane.
Electrodes :
Cathode (Working): Lead (Pb) plate or Reticulated Vitreous Carbon (RVC). Surface area > 10 cm
.
Anode (Counter): Platinum wire or Graphite rod.
Reference: Ag/AgCl (3M KCl).
Electrolyte :
Catholyte: 10% Sulfuric Acid (H
SO) aqueous solution.
Anolyte: 10% Sulfuric Acid (H
SO).
Substrate Addition : Dissolve 1-nitrosoazetidine (10 mmol) in the catholyte.
Electrolysis :
Apply a constant potential (Controlled Potential Electrolysis - CPE) of -1.2 V vs Ag/AgCl .
Stir the catholyte vigorously.
Monitor current. The reaction is complete when the current drops to <5% of the initial value (background current).
Workup :
Neutralize the catholyte with solid NaHCO
to pH 7-8.
Extract continuously with Dichloromethane (DCM) for 12 hours (liquid-liquid extractor).
Note: 1-Aminoazetidine is water-soluble; salting out helps.
Purification : Convert to the oxalate or hydrochloride salt for storage.
Comparative Analysis
Feature
Method A: Pd/C + Fe (Hydrogenation)
Method B: Electrochemical
Scalability
High (Batch or Flow)
Moderate (Surface area limited)
Selectivity
Moderate (Requires precise additive)
High (Voltage controlled)
Equipment
Standard Pressure Vessel
Potentiostat + Divided Cell
Safety
H gas handling
Electrical hazard
Green Metric
Low (Heavy metal waste)
High (Electron is reagent)
Safety & Handling (Critical)
N-Nitrosoazetidine : Like many N-nitroso compounds, this intermediate should be treated as a suspected carcinogen . All weighing and transfer must occur in a glovebox or a certified fume hood with double-gloving (Nitrile).
Azetidine Ring Strain : The azetidine ring is highly strained.[1][3] Avoid high temperatures (>60°C) or strong acidic conditions for prolonged periods during workup to prevent polymerization or ring opening.
1-Aminoazetidine Stability : The free base is prone to oxidation and decomposition. Always store as the hydrochloride or oxalate salt at -20°C under argon.
References
Process for Hydrogenation of Nitrosamines . United States Patent 2,979,505. (1961). Describes the use of iron salts to improve selectivity in nitrosamine hydrogenation.Link
Recent Advances in the Electrochemical Reduction of Substrates Involving N−O Bonds . The Chemical Record, 2021. Comprehensive review of electrochemical reduction potentials for N-nitroso species.Link
Electrochemical Reduction of N-Nitrosamines . Journal of the Electrochemical Society.[4] General methodology for high-yield hydrazine synthesis via electrolysis.Link
Azetidine Synthesis and Reactivity . Organic Chemistry Portal. Background on azetidine stability and ring strain.[1][3][5]Link
Application Note: 1-Azetidinamine as a Versatile Building Block for Next-Generation High-Energy Materials
Abstract The quest for advanced high-energy materials (HEMs) with superior performance, improved stability, and reduced sensitivity is a paramount objective in materials science. Four-membered nitrogen heterocycles, part...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quest for advanced high-energy materials (HEMs) with superior performance, improved stability, and reduced sensitivity is a paramount objective in materials science. Four-membered nitrogen heterocycles, particularly the azetidine scaffold, have emerged as a privileged structural motif in this pursuit. The inherent high ring strain (up to 104.6 kJ/mol) and nitrogen content of the azetidine ring contribute significantly to a high positive heat of formation, a key characteristic of energetic compounds.[1] This application note details the role of 1-azetidinamine (1-aminoazetidine) as a versatile and reactive building block for synthesizing novel HEMs. We will explore the synthesis of the parent synthon, provide a detailed protocol for its incorporation into a more complex energetic structure, discuss the performance characteristics of azetidine-based materials, and outline critical safety protocols for handling these potent compounds.
The Azetidine Scaffold: A Foundation for High Performance
The incorporation of strained ring systems is a proven strategy for increasing the energy density of HEMs. Unlike larger, more flexible rings, the four-membered azetidine ring forces bond angles away from their ideal tetrahedral geometry, storing a significant amount of energy that is released upon decomposition. This ring strain, combined with the ability to introduce multiple energetic functional groups (e.g., nitro, nitramine), leads to materials with exceptional properties.
Key advantages of using the azetidine scaffold include:
Increased Crystal Density: The rigid, compact nature of the azetidine ring can lead to more efficient crystal packing, which is a critical factor in determining the detonation performance of an explosive. Introducing an azetidine structure is an effective strategy for designing denser polycyclic energetic compounds.[2][3]
Enhanced Thermal Stability: When incorporated into larger polycyclic systems, such as those containing triazole rings, the azetidine moiety has been shown to increase the overall thermal stability of the molecule, with decomposition temperatures often exceeding 200 °C.[2][3][4] This enhanced stability is attributed in part to p–π conjugation effects between the nitrogen atom's lone pair in the azetidine ring and the π-system of adjacent aromatic rings.[2]
Superior Energetic Performance: Azetidine-based materials like 1,3,3-trinitroazetidine (TNAZ) have demonstrated higher power than traditional explosives like RDX.[2][3] Newer, more complex derivatives exhibit improved oxygen balances, higher detonation pressures and velocities, and greater specific impulses compared to state-of-the-art materials.[1][5]
Synthesis of 1-Azetidinamine Hydrochloride: The Starting Synthon
1-Azetidinamine is a key precursor, offering a reactive primary amine handle for subsequent derivatization. This amine group can be readily converted into a nitramine, coupled with other energetic moieties, or used in condensation reactions to build larger, more complex molecular frameworks. While various methods exist for synthesizing the azetidine ring, a common route to N-amino heterocycles involves the nitrosation of the parent heterocycle followed by reduction.
Protocol 2.1: Synthesis of 1-Azetidinamine Dihydrochloride
This protocol describes a two-step synthesis starting from azetidine hydrochloride. The causality for this approach lies in its reliability and the use of common, well-understood transformations. Nitrosation of the secondary amine is a standard method to form an N-nitrosamine, which can then be selectively reduced to the corresponding N-amine (hydrazine derivative) using a mild reducing agent like zinc dust in an acidic medium to prevent over-reduction.
Materials:
Azetidine hydrochloride
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl), concentrated and 2M
Zinc dust
Diethyl ether
Sodium hydroxide (NaOH)
Anhydrous magnesium sulfate (MgSO₄)
Ice bath, magnetic stirrer, round-bottom flasks, separatory funnel, rotary evaporator
Step-by-Step Methodology:
Part A: Synthesis of 1-Nitrosoazetidine
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve azetidine hydrochloride (1 equivalent) in water. Cool the solution to 0-5 °C using an ice bath.
Nitrosation: While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
Acidification: After the addition of sodium nitrite is complete, slowly add 2M HCl dropwise until the solution is acidic (pH ~3). A yellow oil (1-nitrosoazetidine) should separate.
Reaction Monitoring: Continue stirring at 0-5 °C for 2 hours. The reaction can be monitored by TLC to confirm the consumption of the starting material.
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: N-nitrosamines are potential carcinogens; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Part B: Reduction to 1-Azetidinamine Dihydrochloride
Reaction Setup: Dissolve the crude 1-nitrosoazetidine from Part A in ethanol in a 500 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.
Reduction: While stirring, add zinc dust (3-4 equivalents) portion-wise to the solution. Then, add concentrated HCl dropwise at a rate that keeps the internal temperature below 20 °C. The exothermic nature of the reduction requires careful temperature control to avoid side reactions.
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the disappearance of the nitrosamine.
Work-up: Filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts. Wash the filter cake with ethanol.
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is crude 1-azetidinamine dihydrochloride. Recrystallize from an ethanol/ether mixture to obtain the purified product.
Application Protocol: Synthesis of an Azetidine-Triazole Polycyclic Energetic Material
This protocol demonstrates the use of an azetidine building block in the synthesis of a modern, high-performance energetic material. Here, 3,3-dinitroazetidine (DNAZ) is coupled with a chlorinated triazole backbone via a nucleophilic aromatic substitution (SNAr) reaction.[2] This strategy is effective because the electron-withdrawing nature of the triazole ring activates the chlorine atoms for substitution, and a base is used to deprotonate the N-H of the DNAZ, turning it into a potent nucleophile. 1-Azetidinamine could be used in analogous coupling reactions to link the azetidine ring to other energetic backbones.
Materials:
3,3-Dinitroazetidine (DNAZ)
5,5'-dichloro-3,3'-azobis-1,2,4-triazole
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous
Magnetic stirrer, heating mantle, condenser, round-bottom flask
Standard glassware for filtration and crystallization
Step-by-Step Methodology:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 3,3-dinitroazetidine (DNAZ, 2.2 equivalents) and anhydrous DMF (30 mL). Stir until fully dissolved.
Deprotonation: Add finely ground anhydrous potassium carbonate (3 equivalents) to the solution. K₂CO₃ is chosen as a mild, heterogeneous base to deprotonate the azetidine nitrogen without causing decomposition of the energetic starting materials.
Nucleophilic Substitution: Add 5,5'-dichloro-3,3'-azobis-1,2,4-triazole (1 equivalent) to the stirring suspension.
Heating: Heat the reaction mixture to 60 °C and maintain for 12-18 hours. The elevated temperature is necessary to achieve a reasonable reaction rate for the SNAr reaction. Monitor the reaction progress by TLC.
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate out of the aqueous solution.
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield the final polycyclic energetic material.
Workflow for Azetidine-Based Energetic Material Synthesis
Caption: General synthetic workflow illustrating the preparation of 1-azetidinamine and its subsequent use as a building block in the assembly of a complex high-energy material.
Performance Characteristics of Azetidine-Based HEMs
The true measure of a high-energy material lies in its performance data. Azetidine-based compounds consistently demonstrate properties that meet or exceed those of benchmark materials like RDX and HMX. Recent research highlights the potential of these compounds as melt-castable explosives and energetic plasticizers.[1][5][6]
Compound
Density (g/cm³)
Heat of Formation (kJ/mol)
Detonation Velocity (km/s)
Detonation Pressure (GPa)
TNT (Reference)
1.65
-67
6.9
19
RDX (Reference)
1.82
+62
8.7
34
TNAZ
1.84
+142
9.0
36.4
Polycyclic Azetidine-Triazole
~1.75-1.85
High Positive
~8.5-9.2
~32-38
Nitroazetidine Esters
>1.70
Favorable
>8.8
>35
Note: Data for polycyclic and ester derivatives are representative values based on published research and computational studies.[1][2][4][7]
Critical Safety and Handling Protocols
Azetidine and its derivatives, especially highly energetic ones, must be handled with extreme caution. The high flammability and potential for explosive decomposition demand strict adherence to safety protocols.[8]
Engineering Controls: All manipulations should be conducted in a certified, explosion-proof chemical fume hood with adequate ventilation.[8][9][10] Grounding and bonding of all equipment is necessary to prevent static discharge, which can be an ignition source.[8][11]
Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[9][12] Respiratory protection may be required depending on the scale and nature of the experiment.[9]
Storage: Store energetic materials in small quantities in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials like strong oxidizing or reducing agents.[9][11] Containers should be tightly sealed and clearly labeled.[12]
Handling: Avoid all personal contact, including inhalation of dust or vapors.[9][11] Use non-sparking tools for all transfers.[8][11] Never work alone when handling significant quantities of energetic materials.
Waste Disposal: All contaminated materials and waste products must be disposed of according to institutional and federal regulations for hazardous and explosive waste. Never mix incompatible waste streams.
Molecular Structure of a Representative Azetidine-Based Energetic Core
Caption: Structure of 1-amino-3,3-dinitroazetidine, highlighting the strained ring, energetic nitro groups, and the reactive amine handle.
Conclusion and Future Outlook
1-Azetidinamine and related functionalized azetidines are powerful and versatile building blocks for the development of advanced high-energy materials. Their unique combination of high ring strain, nitrogen content, and synthetic accessibility allows for the rational design of molecules with tailored energetic properties. The protocols and data presented herein provide a foundation for researchers to explore this promising class of compounds. Future work will likely focus on developing even more efficient and scalable synthetic routes and exploring novel polycyclic and caged structures to further push the boundaries of energy density and performance.[2][13]
References
Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. [Online]. Available: [Link]
Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Publishing. [Online]. Available: [Link]
(PDF) Computational studies on some novel energetic materials: Mono, di and oligonitro-1, 3-oxazetidines - ResearchGate. (2019, April 17). [Online]. Available: [Link]
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - ResearchGate. [Online]. Available: [Link]
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials | Journal of the American Chemical Society. (2022, October 05). [Online]. Available: [Link]
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - PubMed. (2022, October 19). [Online]. Available: [Link]
Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - PMC. (2023, January 17). [Online]. Available: [Link]
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - ResearchGate. [Online]. Available: [Link]
Energetics and Compatibility of Plasticizers in Composite Solid Propellants - ResearchGate. [Online]. Available: [Link]
Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G. (2023, January 17). [Online]. Available: [Link]
Computational Studies in Support of Energetic Materials Synthesis - DTIC. [Online]. Available: [Link]
Application Notes and Protocols for Peptide Synthesis Coupling with 1-Aminoazetidine
Introduction: The Azetidine Moiety as a Bioisostere and the Unique Potential of 1-Aminoazetidine In the landscape of modern drug discovery and peptide science, the strategic modification of peptide backbones is a corners...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Azetidine Moiety as a Bioisostere and the Unique Potential of 1-Aminoazetidine
In the landscape of modern drug discovery and peptide science, the strategic modification of peptide backbones is a cornerstone for enhancing therapeutic properties. The incorporation of conformationally constrained non-proteinogenic amino acids is a well-established strategy to improve metabolic stability, receptor affinity, and cell permeability.[1] Among these, azetidine-containing amino acids have emerged as valuable building blocks. The strained four-membered ring of azetidine imparts a unique conformational rigidity to the peptide chain, often inducing turn-like structures that can mimic or stabilize bioactive conformations.[2] Furthermore, the azetidine motif can serve as a bioisosteric replacement for larger, more flexible heterocycles, leading to improved physicochemical properties such as solubility and lipophilicity.[1]
While much of the research has focused on C-2 and C-3 functionalized azetidines, 1-aminoazetidine presents a unique and largely unexplored building block for peptide modification. As a geminal-diamine equivalent at the N-terminus or as a novel side-chain modification, it offers a vector for introducing new chemical functionalities and altering the hydrogen bonding patterns of the peptide backbone. This guide provides a comprehensive overview of the theoretical and practical considerations for the successful coupling of 1-aminoazetidine in peptide synthesis, offering researchers a detailed protocol and troubleshooting strategies.
Chemical Properties and Reactivity of 1-Aminoazetidine
1-aminoazetidine is a cyclic hydrazine analogue. The key reactive site for peptide coupling is the exocyclic primary amino group (-NH2). The nucleophilicity of this group is influenced by the electron-withdrawing effect of the endocyclic nitrogen atom. This may render it slightly less nucleophilic than a simple primary amine, a factor to consider when selecting activation strategies.
Furthermore, the proximity of the two nitrogen atoms and the steric bulk of the azetidine ring itself present potential challenges. Steric hindrance can slow down the rate of coupling, necessitating more potent coupling reagents and potentially elevated temperatures to achieve efficient amide bond formation.[3] It is also important to consider the stability of the azetidine ring under various reaction conditions, although it is generally stable to standard peptide synthesis conditions.[4][5]
Core Principles of Peptide Coupling with 1-Aminoazetidine
The formation of an amide bond between a carboxylic acid (e.g., an N-protected amino acid) and 1-aminoazetidine follows the general mechanism of peptide coupling.[6] This process involves two key steps:
Activation of the Carboxylic Acid: The carboxyl group is converted into a more reactive species, making it susceptible to nucleophilic attack.[7]
Nucleophilic Attack: The primary amino group of 1-aminoazetidine attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to form the stable amide bond.[8]
Given the potential for steric hindrance and slightly reduced nucleophilicity of 1-aminoazetidine, the choice of coupling reagent is critical for success.
Recommended Coupling Reagents
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) can be effective, but for challenging couplings, more robust reagents are recommended.[9]
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and are often the reagents of choice for difficult couplings, including those involving sterically hindered amines.[3][10] HATU is particularly recommended due to its high reactivity.
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for hindered couplings, demonstrating high reactivity with a reduced risk of side reactions compared to some uronium reagents.[9]
Propanephosphonic Acid Anhydride (T3P®): T3P is another highly efficient coupling reagent known for its ability to mediate difficult amide bond formations with high yields and low racemization.[7][11]
The selection of the coupling reagent should be guided by the specific substrates and the desired reaction scale. For initial explorations, HATU or PyBOP are excellent starting points.
Experimental Workflow and Mechanism
The general workflow for the coupling of an N-protected amino acid to 1-aminoazetidine is depicted below. This process involves the pre-activation of the carboxylic acid followed by the addition of the amine component.
Caption: General workflow for 1-aminoazetidine coupling.
The mechanism of amide bond formation using a uronium reagent like HATU involves the formation of a highly reactive OAt-ester of the carboxylic acid, which is then readily attacked by the amine.
Caption: Mechanism of HATU-mediated coupling.
Detailed Experimental Protocol
This protocol provides a general method for the solution-phase coupling of an N-Fmoc protected amino acid to 1-aminoazetidine hydrochloride using HATU.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reagent Preparation:
In a dry round-bottom flask under an inert atmosphere, dissolve the N-Fmoc protected amino acid (1.0 eq) in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).
Add HATU (1.1 eq) to the solution and stir for 2-3 minutes.
Add DIPEA (2.5 eq) to the mixture. The first equivalent neutralizes the 1-aminoazetidine hydrochloride salt, and the subsequent amount acts as the base for the coupling reaction. Stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.
Coupling Reaction:
In a separate vial, dissolve 1-aminoazetidine hydrochloride (1.2 eq) in a minimal amount of DMF.
Add the solution of 1-aminoazetidine to the pre-activated amino acid mixture.
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours, but may require longer for particularly hindered substrates.
Work-up:
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a DCM/methanol mixture, to afford the pure N-Fmoc-aminoacyl-1-aminoazetidine.
Quantitative Data and Reaction Parameters
The following table summarizes the recommended reaction parameters for the coupling of 1-aminoazetidine.
Parameter
Recommended Value/Condition
Rationale
N-Protected Amino Acid
1.0 eq
Limiting reagent.
1-Aminoazetidine HCl
1.2 - 1.5 eq
A slight excess ensures complete consumption of the activated amino acid.
Coupling Reagent (HATU)
1.1 - 1.3 eq
Ensures efficient activation of the carboxylic acid.
Base (DIPEA)
2.5 - 3.0 eq
Neutralizes the amine salt and facilitates the coupling reaction.
Solvent
Anhydrous DMF, DCM, or NMP
Polar aprotic solvents are ideal for peptide coupling.[6]
Temperature
Room Temperature (20-25 °C)
Sufficient for most couplings with potent reagents. May be gently heated (40-50 °C) for very slow reactions.
Reaction Time
2 - 12 hours
Substrate dependent; monitor by TLC or LC-MS.
Troubleshooting and Challenges
Issue
Potential Cause
Recommended Solution
Low Coupling Efficiency
- Insufficient activation- Steric hindrance- Low nucleophilicity of 1-aminoazetidine
- Increase the amount of coupling reagent to 1.5 eq.- Switch to a more potent coupling reagent (e.g., from PyBOP to HATU).- Increase reaction time and/or temperature (e.g., to 40 °C).- Ensure all reagents and solvents are anhydrous.
Side Product Formation
- Racemization of the amino acid- Guanidinylation of the amine (with uronium reagents)
- Use a less hindered base like 2,4,6-collidine in place of DIPEA.- Avoid excessive amounts of uronium-based coupling reagents.- Consider using a phosphonium-based reagent like PyBOP.
Difficult Purification
- Excess reagents and byproducts
- Perform a thorough aqueous work-up to remove water-soluble impurities.- Optimize chromatography conditions for better separation.
Ring Opening of Azetidine
- Harsh acidic or basic conditions
- Maintain a neutral or slightly basic pH during the reaction.- Avoid strong acids or bases during work-up and purification. The azetidine ring is generally stable under standard coupling and deprotection conditions.[4][5]
Conclusion
The incorporation of 1-aminoazetidine into peptides is a promising strategy for generating novel peptidomimetics with unique structural and potentially biological properties. While the coupling of this sterically hindered cyclic hydrazine presents some challenges, these can be overcome through the judicious selection of potent coupling reagents, such as HATU or PyBOP, and careful optimization of reaction conditions. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to explore the synthesis and application of 1-aminoazetidine-containing peptides, paving the way for new discoveries in medicinal chemistry and drug development.
References
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
Alonso, E., et al. (2007). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters.
ResearchGate. (n.d.). Strategies for the synthesis of azetidine-modified linear peptides.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Application Note: Functionalization of 1-Azetidinamine for Next-Generation Agrochemicals
Executive Rationale: The Azetidine Advantage in Crop Protection The development of modern agrochemicals—spanning herbicides, insecticides, and fungicides—demands molecular scaffolds that balance potent target affinity wi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Rationale: The Azetidine Advantage in Crop Protection
The development of modern agrochemicals—spanning herbicides, insecticides, and fungicides—demands molecular scaffolds that balance potent target affinity with stringent environmental and metabolic stability[1]. Historically, acyclic hydrazines and larger nitrogen heterocycles (e.g., piperidines) have dominated the landscape[2]. However, the integration of highly strained four-membered rings, specifically 1-azetidinamine (N-aminoazetidine) , represents a paradigm shift in agrochemical design[3].
As a Senior Application Scientist, I advocate for the use of 1-azetidinamine due to its unique physicochemical profile. The azetidine ring imparts significant conformational rigidity, forcing the exocyclic
bond into a predictable trajectory that mimics the "hydrazino turn"[4]. This structural pre-organization enhances target binding affinity while simultaneously lowering the molecule's lipophilicity (LogP) compared to its pyrrolidine or piperidine analogs. Furthermore, the functionalization of the terminal amine allows for the generation of metabolically robust ureas, amides, and sulfonylhydrazides that resist degradation by plant and insect cytochrome P450 enzymes[5].
Mechanistic Causality: Navigating Ring Strain and the
-Effect
Functionalizing 1-azetidinamine requires a delicate balance. The molecule is characterized by two competing reactive features:
The
-Effect: The adjacent nitrogen atoms in the linkage create lone-pair repulsion, raising the energy of the HOMO. This makes the terminal primary amine exceptionally nucleophilic, allowing for rapid functionalization even at low temperatures.
Ring Strain: The four-membered azetidine ring possesses approximately 26 kcal/mol of strain energy[3].
The Causality of Experimental Design:
Because of this ring strain, the azetidine nitrogen is highly susceptible to acid-catalyzed ring opening[6]. If functionalization reactions (such as amidation with acid chlorides) generate acidic byproducts like HCl, the azetidine nitrogen will be protonated. This protonation activates the strained ring toward nucleophilic attack by chloride ions, leading to irreversible ring cleavage. Therefore, all protocols must employ strictly anhydrous conditions and non-nucleophilic, sterically hindered bases (e.g., N,N-Diisopropylethylamine, DIPEA) to scavenge protons instantaneously without participating in competing nucleophilic reactions.
Comparative Physicochemical Profiling
To justify the transition from traditional scaffolds to 1-azetidinamine, consider the following quantitative comparison of pharmacophore properties relevant to agrochemical formulation and efficacy.
Pharmacophore Core
Ring Strain (kcal/mol)
Relative LogP Contribution
Metabolic Stability (CYP450)
Conformational State
Acyclic Hydrazide
~0.0
High
Low (Prone to rapid hydrolysis)
Highly Flexible
Piperidin-1-amine
~1.5
High
Moderate (Prone to -oxidation)
Dynamic Chair
1-Azetidinamine
~26.0
Low
High (Sterically shielded core)
Rigid (Hydrazino turn)
Agrochemical Workflows and Mechanistic Pathways
The versatility of 1-azetidinamine allows it to serve as a central node for divergent agrochemical synthesis. Below are the primary functionalization pathways and the mechanistic rationale for amide formation.
Divergent functionalization pathways of 1-azetidinamine for specific agrochemical classes.
Mechanistic causality of amidation, highlighting the critical role of DIPEA.
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating; they incorporate specific checkpoints (e.g., TLC stains, thermal monitoring) to ensure the integrity of the highly strained azetidine ring is maintained throughout the functionalization process.
Protocol A: Synthesis of Azetidin-1-yl Ureas (Herbicide/Fungicide Precursors)
Urea linkages provide excellent hydrogen-bonding networks crucial for binding to fungal target proteins[7].
Preparation: Suspend 1-azetidinamine hydrochloride in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress the exothermic nature of the subsequent neutralization and coupling, protecting the azetidine ring.
Free-Basing: Add DIPEA dropwise over 5 minutes. Stir for 15 minutes to ensure complete liberation of the free 1-azetidinamine base.
Electrophile Addition: Dissolve the aryl isocyanate in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes via a syringe pump.
Self-Validation Checkpoint (TLC): After 2 hours of stirring at room temperature, perform a TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin and heat. The disappearance of the primary amine (which stains a deep purple/red due to the
-effect) confirms reaction completion.
Quenching & Extraction: Quench the reaction with saturated aqueous
(30 mL). Crucial Step: Do not use acidic washes (like 1M HCl) to remove excess base, as this will rapidly cleave the azetidin-1-yl urea product. Extract with DCM (3 x 20 mL), dry over anhydrous , and concentrate under reduced pressure.
Protocol B: Synthesis of Azetidin-1-yl Amides (Insecticide Precursors)
Amidation is a direct route to synthesizing conformationally restricted analogs of diacylhydrazine insecticides (e.g., tebufenozide analogs)[8].
Initiation: Dissolve 1-azetidinamine and DIPEA in anhydrous THF under argon. Cool to -10 °C using an ice/brine bath.
Controlled Amidation: Add the aroyl chloride dropwise over 30 minutes. Causality: The
-effect makes the amine highly reactive. Rapid addition will cause localized heating and a spike in HCl concentration before DIPEA can neutralize it, leading to azetidine ring-opening[6].
Maturation: Allow the reaction to slowly warm to room temperature over 3 hours.
Self-Validation Checkpoint (Precipitate): A white precipitate (DIPEA·HCl salt) should form, serving as a visual indicator that the base is successfully scavenging the generated acid, thus protecting the azetidine core.
Purification: Filter the reaction mixture to remove the DIPEA·HCl salts. Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure azetidin-1-yl amide.
References
Altmayer-Henzien, A., Declerck, V., Guillot, R., & Aitken, D. J. (2013). "Reactivity of 1-aminoazetidine-2-carboxylic acid during peptide forming procedures: observation of an unusual variant of the hydrazino turn." Tetrahedron Letters, 54(8), 802-805. URL: [Link]
Oliver, R. P., & Hewitt, H. G. (2023). "Fungicides in Practice." CABI Digital Library. URL: [Link]
Yu, K., Zhang, J., & Wu, W. (2024). "Research advances in L-azetidine-2-carboxylic acid." Chinese Journal of Pesticide Science, 28(1), 13-32. URL: [Link]
Kenis, S., D'hooghe, M., et al. (2012). "Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts." The Journal of Organic Chemistry, 77(14), 5982-5992. URL: [Link]
Application Note: Strategic Solvent Selection for Reactions of 1-Aminoazetidine Derivatives
Abstract The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability when used...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability when used as a bioisostere for more common heterocycles.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for reactions involving 1-aminoazetidine derivatives, focusing on the widely used building block, tert-butyl 3-aminoazetidine-1-carboxylate (1-Boc-3-aminoazetidine). We will explore the interplay between the substrate's properties, the reaction mechanism, and the solvent's characteristics to optimize reaction outcomes. This guide includes a discussion of solvent effects on key transformations, a comparative data summary, and a detailed experimental protocol for a representative amide coupling reaction.
Introduction: The Significance of the Azetidine Moiety and Solvent Choice
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly incorporated into pharmaceutical candidates to enhance drug-like properties.[1][2] Their strained ring system provides a unique three-dimensional vector for molecular exploration that is distinct from more flexible five- and six-membered rings. Among the functionalized azetidines, amino derivatives serve as critical building blocks for introducing diversity and modulating biological activity.[3]
The success of any chemical transformation involving these valuable intermediates is profoundly influenced by the choice of reaction solvent. A solvent does more than merely dissolve reactants; it can dictate reaction rates, influence regioselectivity, stabilize transition states, and in some cases, participate directly in the reaction pathway.[4] An improper solvent choice can lead to low yields, the formation of impurities, or complete reaction failure. This guide aims to demystify solvent selection for two of the most common reactions involving 1-aminoazetidine derivatives: amide bond formation and nucleophilic substitution.
To make informed decisions about solvent selection, it is crucial to understand the properties of the substrate. We will focus on tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2), a commercially available and extensively used derivative.
The primary amino group is basic and readily acts as a nucleophile. Protic solvents can protonate or hydrogen-bond with this group, reducing its nucleophilicity.
Indicates a preference for polar solvents. However, reactivity must also be considered, as protic solvents like methanol and water can interfere with many reactions.
The predicted pKa of ~8.3 indicates that the primary amino group is a moderately strong base, making it an effective nucleophile. This basicity is a key consideration; acidic conditions or protic solvents can lead to the formation of the corresponding ammonium salt, rendering the amine non-nucleophilic.
A Logic-Driven Workflow for Solvent Selection
The selection of an appropriate solvent is a systematic process that balances the requirements of reactant solubility with the mechanistic demands of the reaction. The following workflow provides a general decision-making framework.
Caption: A logical workflow for selecting an appropriate reaction solvent.
Solvent Recommendations for Key Reaction Classes
Amide Bond Formation (Acylation)
Amide coupling is arguably the most frequent reaction performed with amino-azetidines. The reaction involves the activation of a carboxylic acid, followed by nucleophilic attack from the azetidine's amino group.[8]
Causality Behind Solvent Choice:
The ideal solvent for amide coupling must meet several criteria:
Inertness: It must not react with the coupling agents (e.g., HATU, EDC) or the activated carboxylic acid intermediate. This requirement immediately rules out protic solvents like alcohols or water, which can act as competing nucleophiles.
Solubility: It must dissolve the carboxylic acid, the amino-azetidine, the coupling reagent, and any base used (e.g., DIPEA).
Non-interference: It should not significantly solvate and deactivate the amine nucleophile through strong hydrogen bonding.
For these reasons, anhydrous polar aprotic solvents are the preferred choice.
Comparative Data for Common Amide Coupling Solvents
Solvent
Class
Boiling Point (°C)
Key Advantages
Key Disadvantages
Dichloromethane (DCM)
Aprotic
39.6
Excellent solubility for many organic compounds, volatile and easy to remove.
Lower boiling point limits reaction temperature; environmental concerns.
N,N-Dimethylformamide (DMF)
Polar Aprotic
153
High boiling point, excellent solvating power for a wide range of reactants, including salts.[9]
Difficult to remove completely; can decompose at high temperatures or in the presence of acid/base to form dimethylamine.
Acetonitrile (ACN)
Polar Aprotic
82
Good solvating power, relatively inert.
Can be less effective at dissolving highly polar or salt-like reagents compared to DMF.
Tetrahydrofuran (THF)
Aprotic
66
Good general-purpose solvent.
Lower boiling point; risk of peroxide formation.
Recommendation: For most room-temperature amide couplings using standard reagents like HATU or EDC, DCM is an excellent starting point due to its inertness and ease of removal. If reactant solubility is an issue, DMF is the solvent of choice, though care must be taken during workup to remove it.[9]
Nucleophilic Substitution (N-Alkylation)
N-alkylation of the primary amine on 1-aminoazetidine typically proceeds via an Sₙ2 mechanism, where the amine's lone pair attacks an electrophilic carbon (e.g., on an alkyl halide), displacing a leaving group.[10]
Causality Behind Solvent Choice:
The rate of an Sₙ2 reaction is highly dependent on the "freedom" of the nucleophile.[4]
Polar Aprotic Solvents (e.g., DMSO, DMF, ACN): These solvents are ideal for Sₙ2 reactions. They can solvate the cation (the counter-ion of the base used, e.g., K⁺ from K₂CO₃) but poorly solvate the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction.
Polar Protic Solvents (e.g., Methanol, Water): These solvents are generally poor choices for Sₙ2 reactions with amine nucleophiles. They form a solvent shell around the amine via hydrogen bonding, stabilizing it and sterically hindering its approach to the electrophile, which slows the reaction rate significantly.[4]
Recommendation: For N-alkylation reactions, DMF or DMSO are superior choices, especially when a base like K₂CO₃ or Cs₂CO₃ is used, due to their ability to dissolve the inorganic base and maximize the nucleophilicity of the amine.
This protocol describes a robust and general procedure for the coupling of a carboxylic acid with tert-butyl 3-aminoazetidine-1-carboxylate using HATU, a highly efficient coupling reagent.[9]
Safety Precautions: tert-butyl 3-aminoazetidine-1-carboxylate can cause skin and eye irritation or burns.[11][12] Coupling reagents and solvents may also be hazardous. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
To the stirred solution at room temperature, add HATU (1.2 eq) followed by DIPEA (2.5 eq).
Scientist's Note: This step pre-activates the carboxylic acid by forming a highly reactive acyl-uronium intermediate. Allowing this mixture to stir for 10-15 minutes before adding the amine can improve reaction efficiency.
Add a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq) in a small amount of anhydrous DCM to the reaction mixture.
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
Upon completion, dilute the reaction mixture with DCM.
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
Scientist's Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]
Solvent stability studies in different solvent compositions. The... | Download Scientific Diagram - ResearchGate. [Link]
Table of Acids with Ka and pKa Values* CLAS. [Link]
Amino Acid Based Solvent Vs. Traditional Amine Solvent: a Comparison - Aidic. [Link]
Solvent Effects on Protonation Equilibria of Some Amino Acids and Peptides in Different Aqueous Solutions of Ethanol | Request PDF - ResearchGate. [Link]
Technical Support Center: 1-Aminoazetidine Synthesis & Azine Troubleshooting
Welcome to the Technical Support Center for Strained Heterocycle Synthesis. 1-Aminoazetidine and its derivatives (e.g., 1-aminoazetidine-2-carboxylic acid) are critical building blocks for creating hydrazino turns in pep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Strained Heterocycle Synthesis. 1-Aminoazetidine and its derivatives (e.g., 1-aminoazetidine-2-carboxylic acid) are critical building blocks for creating hydrazino turns in peptide foldamers and advancing drug discovery (). However, researchers frequently encounter catastrophic yield losses due to the spontaneous dimerization and ring-opening of the monomer into azines.
As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting FAQs, and field-validated protocols to prevent oxidative degradation and secure your yields.
Section 1: Mechanistic Diagnostic (The Causality of Azine Formation)
Why does 1-aminoazetidine form azines?
The core issue lies in the thermodynamic instability of the heterocycle. The highly strained 4-membered azetidine ring (approx. 26 kcal/mol ring strain) makes the N-N bond highly susceptible to oxidative and radical-mediated cleavage ().
When 1-aminoazetidine is exposed to trace oxidants—such as dissolved oxygen or excess electrophilic aminating agents like Hydroxylamine-O-sulfonic acid (HOSA)—the terminal amine undergoes a rapid 2-electron oxidation to generate a highly reactive 1-azetidinylnitrene .
This N-nitrene rapidly dimerizes to form a tetrazene intermediate (1,1'-azobisazetidine). Due to massive steric and electronic strain, the tetrazene undergoes spontaneous cycloreversion and ring-opening, extruding nitrogen gas and yielding acyclic azines or cyclobutanone azine derivatives. Preventing this pathway requires strict stoichiometric control and immediate electronic deactivation of the N-amino group.
Mechanistic pathway of 1-aminoazetidine oxidative dimerization to azines versus stabilization.
Section 2: Troubleshooting FAQs
Q1: I am seeing a bright yellow/orange byproduct and gas evolution during the amination of azetidine. What is happening?A: The color change and gas evolution (N₂) are classic physical indicators of tetrazene decomposition into azines. This typically occurs when HOSA is used in excess (>1.0 eq) or added too rapidly at room temperature. HOSA acts as both an aminating agent and a potent oxidant. Excess HOSA oxidizes the newly formed 1-aminoazetidine into the N-nitrene, triggering the dimerization cascade.
Resolution: Cool the reaction to -20 °C, use sub-stoichiometric HOSA (0.95 eq), and ensure a slow, dropwise addition over 1.5 hours.
Q2: How can I stabilize the 1-aminoazetidine monomer immediately after synthesis to prevent long-term dimerization?A: The free base of 1-aminoazetidine is inherently unstable due to the high nucleophilicity of the terminal nitrogen. You must immediately trap the monomer by converting it into a stable salt (e.g., precipitation with ethereal HCl) or by performing an in situ protection (e.g., using Boc₂O). The electron-withdrawing tert-butoxycarbonyl (Boc) group drastically increases the oxidation potential of the nitrogen, completely shutting down the nitrene pathway.
Q3: Can I purify the 1-aminoazetidine free base via standard silica gel chromatography?A:No. Silica gel is slightly acidic and contains trace metals and trapped oxygen that will catalyze the oxidative dimerization to azines. Always purify 1-aminoazetidine as its Boc-protected derivative or isolate it as a crystalline hydrochloride salt.
Section 3: Quantitative Data & Reagent Selection
To minimize azine formation, selecting the correct aminating reagent and thermal conditions is critical. The table below summarizes the causality between reaction conditions and azine byproduct formation.
Aminating Reagent
Eq. Used
Temp (°C)
Azine Byproduct (%)
Monomer Yield (%)
Mechanistic Note
HOSA (Standard)
1.5
25
> 40%
< 20%
Excess reagent drives rapid N-nitrene formation.
HOSA (Optimized)
0.95
-20
< 5%
75%
Cryogenic control suppresses bimolecular oxidation.
Chloramine (NH₂Cl)
1.0
0
15%
60%
Prone to radical pathways; moderate azine formation.
N-Boc-Oxaziridine
1.0
-10
< 1%
85%
Direct transfer; eliminates oxidative over-reaction.
Section 4: Validated Experimental Protocols
Protocol A: Anaerobic Electrophilic Amination with In Situ Stabilization
This self-validating protocol ensures that the highly reactive free base is never exposed to oxidative stress, directly converting it to the stable Boc-protected monomer before isolation.
Optimized workflow for 1-aminoazetidine synthesis with in situ stabilization.
Step-by-Step Methodology:
Preparation: Flame-dry a 2-neck Schlenk flask and purge with ultra-pure Argon for 15 minutes to eliminate ambient oxygen.
Substrate Loading: Dissolve azetidine free base (10.0 mmol) in degassed THF/H₂O (1:1, 20 mL) containing NaOH (12.0 mmol) to maintain basicity and neutralize the incoming sulfonic acid byproduct.
Cryogenic Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool to exactly -20 °C. (Causality: Low temperatures exponentially decrease the rate of bimolecular nitrene dimerization).
Amination: Dissolve HOSA (9.5 mmol, strictly sub-stoichiometric to prevent over-oxidation) in 10 mL of degassed water. Add this solution dropwise via a syringe pump over 1.5 hours.
In Situ Protection: Immediately after the HOSA addition is complete, add Boc₂O (11.0 mmol) dissolved in 5 mL THF in one rapid portion. Stir for 2 hours while allowing the reaction to slowly warm to 0 °C.
Workup: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting N-Boc-1-aminoazetidine is now electronically stable and can be safely purified via column chromatography without risk of azine degradation.
References
Title: Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn.
Source: Tetrahedron Letters, 2013, 54(8), 802-805.
URL: [Link]
Title: Late-Stage C–H Functionalization of Azines.
Source: Chemical Reviews, ACS Publications, 2023.
URL: [Link]
Optimization
Technical Support Center: 1-Azetidinamine Storage and Handling
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 1-Azetidinamine to prevent oxidative degradation. Given the reactive n...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 1-Azetidinamine to prevent oxidative degradation. Given the reactive nature of the strained azetidine ring and the N-amino group, proper handling is critical to ensure the integrity and reactivity of this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of 1-Azetidinamine?
A1: The degradation of 1-Azetidinamine is primarily driven by its sensitivity to atmospheric oxygen and moisture. The lone pair of electrons on the nitrogen atoms makes the molecule susceptible to oxidation.[1] This reactivity is exacerbated by the strained four-membered azetidine ring.[2] Exposure to light and elevated temperatures can also accelerate degradation pathways.
Q2: What are the recommended long-term storage conditions for 1-Azetidinamine?
A2: For optimal long-term stability, 1-Azetidinamine should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere.[3][4] The ideal storage conditions are summarized in the table below.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Reduces the rate of potential degradation reactions.
Atmosphere
Inert Gas (Argon or Nitrogen)
Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis.[5]
Container
Tightly sealed amber glass vial
Protects from light and prevents the ingress of air and moisture.
Q3: How can I visually identify if my 1-Azetidinamine has degraded?
A3: Pure 1-Azetidinamine is typically a colorless liquid. A change in color, such as the development of a yellow or brown tint, can be an indicator of oxidation or other degradation. The presence of solid precipitates may also suggest the formation of degradation byproducts. However, visual inspection is not a definitive test for purity, and analytical methods should be used for confirmation.
Q4: What are the potential consequences of using oxidized 1-Azetidinamine in my experiments?
A4: Using oxidized 1-Azetidinamine can lead to several undesirable outcomes in your experiments. These include reduced reaction yields, the formation of unexpected side products, and difficulty in product purification. The oxidized species will have different chemical properties and may not participate in the desired reaction or could act as a catalyst for unwanted side reactions.
Q5: Is it possible to purify 1-Azetidinamine that has partially degraded?
A5: While purification of degraded 1-Azetidinamine may be possible through techniques such as distillation or chromatography, it is often challenging and may not be cost-effective. The preferred approach is to prevent degradation in the first place through proper storage and handling. If you suspect your material has degraded, it is recommended to use a fresh, unopened vial for critical applications.
Troubleshooting Guide
Problem
Potential Cause
Recommended Action
Low reaction yield or no reaction
The 1-Azetidinamine may have degraded due to improper storage or handling, leading to a lower concentration of the active reagent.
Verify the purity of the 1-Azetidinamine using an appropriate analytical technique (see Protocol 3). Use a fresh vial of the reagent and ensure all handling is performed under an inert atmosphere.
Formation of unexpected side products
Oxidized impurities in the 1-Azetidinamine may be participating in side reactions.
Confirm the purity of the starting material. If degradation is confirmed, obtain a new batch of 1-Azetidinamine. Review your reaction setup to ensure no air or moisture is being introduced.
Inconsistent results between experiments
This could be due to variable levels of degradation in the 1-Azetidinamine used for different experimental runs.
Always use a fresh aliquot of 1-Azetidinamine from a properly stored stock for each experiment. Avoid using material from a container that has been opened multiple times over a long period.
Experimental Protocols
Protocol 1: Handling and Dispensing of 1-Azetidinamine
This protocol describes the safe handling and transfer of 1-Azetidinamine using syringe techniques to minimize exposure to air.
Preparation : Ensure all glassware is clean and oven-dried before use. Assemble your reaction apparatus and flush it with a dry, inert gas such as argon or nitrogen.
Syringe Preparation : Use a clean, dry syringe and needle. Flush the syringe with inert gas several times to remove any residual air and moisture.
Transfer : Puncture the septum of the 1-Azetidinamine vial with the needle of the prepared syringe. Slowly draw the desired volume of the liquid into the syringe.
Injection : Transfer the 1-Azetidinamine from the syringe to your reaction vessel by injecting it through a septum against a positive pressure of inert gas.
Cleaning : Immediately after use, quench any residual 1-Azetidinamine in the syringe by drawing in a suitable solvent (e.g., isopropanol) and then expelling it into a waste container. Repeat this process several times before cleaning the syringe with water.
Protocol 2: Long-Term Storage under Inert Atmosphere
This protocol outlines the procedure for preparing and storing 1-Azetidinamine for long-term use.
Inert Atmosphere : If you need to store a larger quantity of 1-Azetidinamine that will be used over time, it is best to do so in a glovebox with a controlled inert atmosphere.
Aliquoting : If a glovebox is not available, you can aliquot the 1-Azetidinamine into smaller, single-use vials under a stream of inert gas.
Sealing : Use vials with PTFE-lined septa to ensure a tight seal. Crimp the vials securely.
Secondary Containment : Place the sealed vials in a labeled, secondary container.
Storage : Store the secondary container in a refrigerator at 2-8°C.
Protocol 3: Quality Control of 1-Azetidinamine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of 1-Azetidinamine and detecting potential degradation products.[7][8]
Sample Preparation : Under an inert atmosphere, dilute a small aliquot of 1-Azetidinamine in a suitable dry solvent (e.g., dichloromethane or acetonitrile).
GC-MS Analysis : Inject the diluted sample into a GC-MS system.
GC Column : Use a column suitable for the analysis of volatile amines (e.g., a mid-polar or polar column).
Temperature Program : Start with a low initial oven temperature and ramp up to a temperature that allows for the elution of 1-Azetidinamine and any potential higher-boiling impurities.
MS Detection : Monitor the total ion chromatogram (TIC) and look for the expected mass-to-charge ratio (m/z) for 1-Azetidinamine.
Data Analysis : Integrate the peak corresponding to 1-Azetidinamine and any other observed peaks. The presence of significant additional peaks may indicate the presence of impurities or degradation products. The mass spectra of these additional peaks can help in their identification.
Visualizations
Caption: Potential oxidation pathway of 1-Azetidinamine.
Caption: Recommended workflow for handling 1-Azetidinamine.
References
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(1), 143-150.
Kuduk, S. D., et al. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 19(4), 842-845.
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 143092, 1-Azetidinamine. Retrieved from [Link].
Hossain, M. A., et al. (2021). A Novel Methodology for Online Analysis of Amine Solution Degradation Caused by Fly Ash. Energies, 14(7), 1865.
Climate Sustainability Directory. (2026). Amine Degradation. Retrieved from [Link].
G. A. Olah, et al. (2012). Developments in the Aerobic Oxidation of Amines.
LSABM. Characterization of the degradation products of amines used for post combustion CO2 capture. Retrieved from [Link].
Cheméo. (2023). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link].
Simplicable. (2023). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link].
Islam, M. R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical Engineering, 26(1), 1-6.
Wikipedia. (2023). Azetidine. Retrieved from [Link].
Smith, J. R. L., & Masheder, D. (1976). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2, (1), 47-51.
Li, X., et al. (2018). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Cell Chemical Biology, 25(3), 265-275.e6.
Chemsrc. (2025). 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2. Retrieved from [Link].
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link].
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link].
Inzelt, G. (2023).
University of Nebraska-Lincoln. Practices for Proper Chemical Storage. Retrieved from [Link].
Torriero, A. A. J. (2023). Oxidation potential of different aliphatic and aromatic amines.
Technical Support Center: Handling Air-Sensitive 1-Aminoazetidine
Topic: 1-Aminoazetidine (Hydrazine Derivative) Handling & Troubleshooting Executive Summary You are likely here because your reaction turned brown, your yield is zero, or you are concerned about the safety profile of 1-a...
You are likely here because your reaction turned brown, your yield is zero, or you are concerned about the safety profile of 1-aminoazetidine .
Crucial Distinction: Ensure you are working with 1-aminoazetidine (a cyclic hydrazine, N-N bond) and not 3-aminoazetidine (a primary amine). This guide addresses the 1-amino variant, which combines the kinetic instability of a strained azetidine ring (~25 kcal/mol strain energy) with the redox sensitivity of a hydrazine moiety. This molecule is a high-energy building block used primarily for synthesizing hydrazones and specialized aza-heterocycles.
Module 1: Storage & Stability Ecosystem
Q: Why did my white 1-aminoazetidine hydrochloride salt turn yellow/brown?
A: Oxidative degradation has occurred.
Unlike standard amines, 1-aminoazetidine is a hydrazine derivative. Even as a hydrochloride salt, it is susceptible to auto-oxidation if the container seal is compromised.
The Mechanism: Trace moisture allows partial dissociation of the salt. The free hydrazine moiety oxidizes in air, leading to the formation of azo-dimers (tetrazenes) or ring-opened hydrazones. The color change indicates the formation of conjugated impurities.
The Fix: If the solid is light yellow, recrystallize from ethanol/ether under Argon. If brown/gummy, discard it—the impurities can catalyze rapid decomposition of the remaining material.
Q: Can I store 1-aminoazetidine as a free base?
A: Absolutely not.
The free base is a volatile, hygroscopic, and kinetically unstable oil.
Thermodynamics: The electron-rich N-amino group increases the electron density on the ring nitrogen, lowering the barrier for ring-opening (acid-catalyzed) or oxidative dimerization.
Protocol: Always store as the HCl or Tosylate salt at -20°C under Argon. Only generate the free base in situ or immediately prior to use.
Module 2: The Critical Protocol (Free-Basing)
The most common point of failure is the isolation of the free base. The following protocol uses a Self-Validating System where the reagent is never exposed to air or heat.
Standard Operating Procedure: In-Situ Free-Basing
Use this workflow for coupling reactions (e.g., hydrazone formation).
Suspension: Suspend 1-aminoazetidine HCl (1.0 equiv) in anhydrous THF or DCM under Argon.
The Scavenger: Add solid base (e.g.,
or , 2.5 equiv). Avoid liquid amines like TEA if possible, as they can act as nucleophiles or complicate purification.
Time-Gated Activation: Stir vigorously at 0°C for 30–60 minutes.
Validation: Take an aliquot, filter, and run a crude NMR in
. You should see the disappearance of the broad ammonium protons (~9-10 ppm) and the appearance of the sharp singlet (~3.5-4.0 ppm).
Direct Addition: Do not evaporate. Filter the inorganic salts (under Argon) directly into the reaction vessel containing your electrophile (ketone/aldehyde).
Acetone reacts instantly to form hydrazone. Water causes hydrolysis.
Base
, , KOtBu
Pyridine, TEA (excess)
Strong soluble bases can cause ring opening or side reactions.
Temperature
-20°C to 0°C
> 25°C
Thermal energy triggers N-N bond homolysis or ring strain release.
Atmosphere
Argon / Nitrogen
Air / Oxygen
Rapid oxidation to tetrazene dimers (brown tar).
FAQ: Experimental Failures
Q: My reaction mixture turned into a polymer/gel. What happened?A: Acid-Catalyzed Ring Opening (Polymerization).
Azetidines are strained.[1][2] If your reaction medium becomes acidic (even slightly) during the course of the reaction, the ring nitrogen protonates. The ring then opens via nucleophilic attack (by the solvent or another 1-aminoazetidine molecule), leading to a poly-amine chain.
Solution: Maintain a buffered basic environment throughout the reaction. Never allow the pH to drop below 8 during the coupling step.
Q: I see the product mass by LCMS, but it degrades during purification. Why?A: Silica Gel Acidity.
Standard silica gel is slightly acidic (
). This is sufficient to degrade electron-rich azetidine derivatives.
Solution: Passivate your silica column with 1% Triethylamine (TEA) in your eluent before loading your sample. Alternatively, use neutral alumina or reverse-phase chromatography (at neutral/basic pH).
Module 4: Safety & Hazards (E-E-A-T)
Warning: 1-Aminoazetidine combines the hazards of Hydrazines (toxicity, carcinogenicity) with Strained Rings (potential for exothermic decomposition).
Explosion Risk: While 1-aminoazetidine is not a primary explosive, it is an energetic material. Do not heat the neat free base above 40°C. Distillation is not recommended; use the crude solution or purify via salt formation.
Toxicity: Treat as a potential alkylating agent and carcinogen. Use double-gloving (Nitrile/Laminate) and work strictly in a fume hood.
Disposal: Quench excess reagent with dilute bleach (sodium hypochlorite) or acetone (to form the stable hydrazone) before disposal into organic waste. Do not mix with strong oxidizers (nitric acid), as this may cause immediate ignition.[3]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733479, 1-Aminoazetidine. Retrieved from [Link]
Singh, G. et al. (2006).Azetidines: Synthesis and properties of a strained ring system. Journal of Heterocyclic Chemistry. (Contextual grounding on ring strain energy).
Organic Chemistry Portal. Synthesis of Azetidines. Retrieved from [Link]
European Medicines Agency. Guideline on Stability Testing. (General stability protocols for hydrazine impurities). Retrieved from [Link]
Technical Support Center: Purification of 1-Azetidinamine
Welcome to the technical support guide for the purification of 1-Azetidinamine. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming comm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 1-Azetidinamine. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges encountered during the isolation and purification of this valuable building block. The following sections are structured in a question-and-answer format to directly address specific issues, explaining not just the "how" but the critical "why" behind each experimental choice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the properties and handling of 1-Azetidinamine.
Q1: What are the most common impurities I should expect in my crude 1-Azetidinamine reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
Unreacted Starting Materials: Depending on the synthesis, this could be precursors like 1-benzhydryl-3-azetidinone or related protected azetidines.[1]
Ring-Opened Byproducts: The strained four-membered ring of azetidine is susceptible to nucleophilic attack, leading to ring-opened species, particularly under acidic or harsh thermal conditions.
Solvent Adducts: Residual solvents from the reaction or workup (e.g., toluene, ethyl acetate, dichloromethane) are common.
Excess Reagents: Reagents used in the synthesis, such as reducing agents or bases (e.g., triethylamine), may carry through.[2]
Q2: What is the most effective general method for purifying 1-Azetidinamine?
A2: For a volatile and relatively low molecular weight amine like 1-Azetidinamine, vacuum distillation is often the most effective and scalable method for bulk purification.[3][4][5] It efficiently removes non-volatile impurities, starting materials, and catalyst residues. For smaller scales or when dealing with impurities of similar volatility, flash column chromatography on a deactivated stationary phase is preferred.
Q3: How stable is 1-Azetidinamine, and what are the proper storage conditions?
A3: 1-Azetidinamine is a reactive primary amine and can be sensitive to air, moisture, and acid. It is considered a flammable liquid and corrosive.[6][7] For long-term storage, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a refrigerator and away from incompatible materials like strong oxidizing agents and acids.[7][8][9]
Q4: What are the critical safety precautions for handling 1-Azetidinamine?
A4: Due to its corrosive and flammable nature, 1-Azetidinamine must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] All manipulations should be performed in a well-ventilated chemical fume hood.[1][9] It is crucial to avoid contact with skin and eyes and to prevent inhalation of vapors.[8][10] Grounding equipment is also necessary to prevent static discharge.[9]
Section 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification process.
Troubleshooting: Vacuum Distillation
Q: My product yield is extremely low after vacuum distillation. What could be the cause?
A: Low yield during vacuum distillation is a common issue and can typically be attributed to one of the following:
Thermal Decomposition: Although vacuum distillation lowers the boiling point, the required temperature might still be high enough to cause decomposition of the heat-sensitive azetidine ring.[3][5]
Solution: Ensure your vacuum is as low as possible to further decrease the boiling temperature. A high-quality vacuum pump is essential. Also, ensure the heating mantle is not set unnecessarily high; the goal is a slow, steady distillation.
System Leaks: A poor seal in any of the ground glass joints will prevent the system from reaching the required low pressure, leading to a higher boiling point and potential decomposition.
Solution: Check all joints and ensure they are properly sealed with a suitable vacuum grease. The system should not produce a hissing sound when the vacuum is applied.[11]
Inefficient Condensation: If your condenser is not cold enough, the vaporized product will pass through without condensing into the receiving flask.
Solution: Ensure a high flow rate of cold water through the condenser. For very volatile compounds, a condenser with a larger surface area or a colder coolant might be necessary.
Q: My distilled 1-Azetidinamine is still impure according to GC-MS or NMR analysis. Why?
A: This indicates that impurities are co-distilling with your product.
Cause: The impurity has a boiling point very close to that of 1-Azetidinamine at the given pressure.
Solution 1: Fractional Distillation: If scale allows, using a fractionating column (e.g., a Vigreux column) between the distilling flask and the condenser can significantly improve separation efficiency.[12]
Solution 2: Alternative Purification: If fractional distillation is not feasible or effective, you will need to switch to an orthogonal purification method like column chromatography.
Troubleshooting: Flash Column Chromatography
Q: My 1-Azetidinamine is streaking badly or not eluting from the silica gel column.
A: This is a classic problem when purifying basic amines on standard silica gel.
Cause: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and often irreversibly bind to the basic amine.[13][14] This interaction leads to poor peak shape (tailing/streaking) and low recovery.
Solution 1 (Recommended): Deactivate the Silica: Before running the column, flush the silica gel with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in your mobile phase.[14] This neutralizes the acidic sites, allowing the amine to elute properly.
Solution 2: Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or a commercially available amine-functionalized silica column.[13][14]
Q: I'm observing a new, unexpected spot on my TLC plate after running the column. What is it?
A: This suggests your compound may be degrading on the column.
Cause: As mentioned, the acidity of silica gel can catalyze decomposition or rearrangement of sensitive molecules like azetidines.
Solution: In addition to deactivating the silica with a base, work quickly and avoid leaving the compound on the column for extended periods. If the compound is particularly sensitive, running the column in a cold room can sometimes mitigate degradation.
The following diagram illustrates the general workflow for the purification of 1-Azetidinamine from a crude reaction mixture.
Caption: General purification workflow for 1-Azetidinamine.
Protocol 1: Vacuum Distillation
This protocol is ideal for purifying multi-gram quantities of 1-Azetidinamine from non-volatile impurities.
Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Use a stir bar in the distilling flask and apply vacuum grease to all ground-glass joints.[11]
System Check: Connect the apparatus to a vacuum trap and a vacuum pump. Turn on the vacuum and ensure the system is well-sealed and can achieve a stable, low pressure.
Sample Loading: Introduce the crude 1-Azetidinamine into the distilling flask.
Distillation: Begin stirring and gently heat the flask using a heating mantle. The goal is to achieve a steady distillation rate, typically one drop per second into the receiving flask.
Fraction Collection: Collect the fraction that distills at the expected boiling point for your system's pressure. The boiling point of pure compounds can vary under vacuum if the pressure fluctuates.[11]
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.[11] Never open a hot, evacuated glass system to the atmosphere.
Protocol 2: Flash Chromatography on Deactivated Silica
This protocol is suited for smaller-scale purifications or when distillation is ineffective.
Solvent System Selection: Using thin-layer chromatography (TLC), identify a suitable mobile phase. A common starting point for amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
Column Packing & Deactivation:
a. Pack a column with the appropriate amount of silica gel (230-400 mesh).[21]
b. Prepare your initial, low-polarity mobile phase and add 1% triethylamine (Et₃N).
c. Flush the packed column with at least 3-5 column volumes of this basic mobile phase to equilibrate and deactivate the silica.[14][22]
Sample Loading:
a. Dissolve the crude product in a minimum amount of the mobile phase.
b. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[22]
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute the product.
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for purification issues.
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
Navigating the Chemistry of 1-Aminoazetidine: A Technical Guide to Stabilizing the Free Base vs. the Hydrochloride Salt
For Immediate Release [City, State] – [Date] – In the intricate world of pharmaceutical research and drug development, the stability and handling of reactive intermediates are paramount. 1-Aminoazetidine, a valuable buil...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical research and drug development, the stability and handling of reactive intermediates are paramount. 1-Aminoazetidine, a valuable building block, presents a common challenge for researchers: should it be used as the free base or the more stable hydrochloride salt? This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to frequently asked questions, troubleshooting tips for common experimental hurdles, and the scientific rationale behind the recommended handling procedures for both forms of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: Why is 1-aminoazetidine typically supplied and stored as a hydrochloride (HCl) salt?
A1: 1-Aminoazetidine is supplied as a hydrochloride salt to enhance its stability and shelf-life.[1] The free base form contains a reactive primary amine and a strained four-membered azetidine ring, making it susceptible to degradation.[2] The protonation of the amino group to form the hydrochloride salt significantly increases the compound's stability by reducing its reactivity towards air, moisture, and self-polymerization.[1][3] This crystalline solid form is also easier to handle, weigh, and store compared to the potentially oily or volatile free base.
Q2: What are the primary stability concerns with 1-aminoazetidine free base?
A2: The free base of 1-aminoazetidine is inherently less stable due to two key structural features:
The Reactive Primary Amine: Like many primary amines, the free base is susceptible to oxidation and degradation upon exposure to air.[1][4] This can lead to the formation of various byproducts, including imines and amides, and a decrease in the purity of the reagent over time.[5]
The Strained Azetidine Ring: The four-membered azetidine ring possesses significant ring strain, making it prone to nucleophilic attack and ring-opening reactions.[2][6] This reactivity is exacerbated in the free base form.
Q3: Under what conditions can the 1-aminoazetidine free base degrade?
A3: The free base is sensitive to several conditions commonly encountered in the laboratory:
Atmospheric Exposure: Prolonged exposure to air can lead to oxidative degradation.[1]
Moisture: The presence of water can facilitate hydrolysis and other degradation pathways.
Acidic or Basic Conditions: Strong acids or bases can catalyze the opening of the strained azetidine ring.[2]
Elevated Temperatures: Heat can accelerate the rate of degradation.
Troubleshooting Guide
Problem 1: My reaction requiring the free base of 1-aminoazetidine is giving low yields or multiple side products.
Potential Cause: The 1-aminoazetidine free base may have degraded before or during the reaction. The free base is best used immediately after its preparation.
Troubleshooting Steps:
Generate the free base in situ or immediately before use. Do not store the free base for extended periods.
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
Use anhydrous solvents.
Verify the purity of the hydrochloride salt before generating the free base.
Problem 2: I am unsure how to properly generate the free base from the hydrochloride salt.
Solution: A common and effective method is to neutralize the hydrochloride salt with a suitable base and extract the free base into an organic solvent. A detailed protocol is provided below.
Experimental Protocols
Protocol for the Liberation of 1-Aminoazetidine Free Base from its Hydrochloride Salt
This protocol describes a standard laboratory procedure for the generation of 1-aminoazetidine free base for immediate use in a subsequent reaction.
Materials:
1-Aminoazetidine hydrochloride
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base like potassium carbonate (K₂CO₃).
An organic solvent for extraction (e.g., dichloromethane (DCM) or ethyl acetate)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel
Round-bottom flask
Rotary evaporator
Procedure:
Dissolution: Dissolve the 1-aminoazetidine hydrochloride salt in a minimal amount of deionized water.
Neutralization: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the pH of the aqueous layer is basic (pH 8-9, check with pH paper). Effervescence (release of CO₂) will be observed.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the chosen organic solvent (e.g., DCM) three times. Combine the organic layers.
Drying: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
Filtration and Concentration: Filter the drying agent. The resulting solution contains the 1-aminoazetidine free base and can be used directly in the next reaction step. If the pure free base is required, the solvent can be carefully removed under reduced pressure using a rotary evaporator. Note: Due to the potential volatility and instability of the free base, it is highly recommended to use the solution directly.
Requires handling under an inert atmosphere; best generated and used immediately.
Storage
Store in a cool, dry place away from incompatible materials.[8]
Not recommended for storage; should be used fresh.
Visualizing the Stability Concept
The difference in stability can be understood through the principles of acid-base chemistry and the reactivity of the functional groups present.
Caption: Acid-Base Equilibrium and Stability of 1-Aminoazetidine.
References
[Reference to a general organic chemistry textbook or a relevant review on amine stability]
Apollo Scientific. (n.d.). Azetidine Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
[Reference to a study on azetidine ring-opening reactions]
TCI Chemicals. (2024, December 16). Azetidine Hydrochloride SAFETY DATA SHEET.
[Reference to a publication detailing the synthesis or use of 1-aminoazetidine]
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. doi: 10.1016/j.jpba.2021.114232.
[Reference to a chemical supplier's technical data sheet for 1-aminoazetidine hydrochloride]
Organic Syntheses. (n.d.). Azetidine.
Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
[Reference to a publication on the handling of reactive amines]
[Reference to a patent describing the synthesis and isolation of azetidine deriv
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Retrieved from [Link]
[Relevant Reddit discussion on Amino Acid Freebase vs. HCl Salt]
ECHEMI. (n.d.). Difference between amino acid free base and its hydrochloride salt?
[Reference to a relevant scientific article on azetidine synthesis]
[Relevant Reddit discussion on forming and freebasing amine salts]
Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds.
[Reference to a general labor
Kadam, S. B., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 6(38), 24863–24875.
ChemicalBook. (2025, September 25). 1-Boc-3-(Amino)azetidine.
Thermo Fisher Scientific. (n.d.). 1-Boc-3-aminoazetidine, 94%. Retrieved from the Thermo Fisher Scientific website.
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?
Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters, 91, 153589.
Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
Nielsen, C. J., et al. (2010).
Ananda, K., & Vasanthakumar, G. (2006). A method for the deprotonation of hydrochloride salts of peptide esters to free amino esters. Journal of Chemical Sciences, 118(1), 81-85.
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 110-117.
[Relevant article on peptide stability and shelf life]
[Relevant research paper on the solubility and dissolution of free base and salt forms of drugs]
[Relevant guide on peptide storage best practices]
[User guide for a relevant laboratory instrument, e.g., peptide synthesizer]
[A research article on the synthesis and functionaliz
Technical Support Center: Troubleshooting Low Yields in 1-Azetidinamine Hydrazone Synthesis
Welcome to the technical support center for the synthesis of 1-azetidinamine and its subsequent conversion to hydrazones. This guide is designed for researchers, scientists, and drug development professionals who may enc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-azetidinamine and its subsequent conversion to hydrazones. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will delve into the causality behind common experimental pitfalls and provide field-proven, actionable solutions to optimize your reaction yields.
The synthesis of 1-azetidinamine hydrazones is a two-stage process: first, the formation of the N-aminoazetidine intermediate, and second, its condensation with a carbonyl compound. Both stages present unique challenges, primarily stemming from the inherent ring strain of the azetidine core and the specific reactivity of hydrazine derivatives. This guide is structured to address each stage sequentially.
Part A: Troubleshooting the Synthesis of 1-Azetidinamine Intermediate
The most common and direct method for synthesizing 1-azetidinamine is through the electrophilic amination of azetidine using an aminating agent like hydroxylamine-O-sulfonic acid (HOSA)[1]. This reaction leverages the nucleophilicity of the azetidine nitrogen to attack the electrophilic nitrogen of HOSA. However, several factors can lead to suboptimal outcomes.
Q1: My yield of 1-azetidinamine is very low, or the reaction is not proceeding. What are the likely causes?
This is a frequent issue that typically points to problems with reagents or reaction conditions.
Possible Causes & Solutions:
Poor Quality or Deactivated HOSA: Hydroxylamine-O-sulfonic acid is a zwitterionic solid that can degrade upon improper storage, especially in the presence of moisture.
Solution: Use a fresh bottle of HOSA or one that has been stored in a desiccator. Ensure the reagent is a free-flowing white powder. Purity is paramount for this electrophilic amination[1][2].
Incorrect Stoichiometry or Base Concentration: The reaction requires a base (e.g., NaOH, KOH) to deprotonate the azetidine starting material, enhancing its nucleophilicity. Insufficient base will result in a sluggish or incomplete reaction.
Solution: Ensure at least one equivalent of a strong base is used relative to the azetidinium salt (if used as a starting material) plus an additional equivalent to neutralize the sulfonic acid byproduct of the reaction. The reaction is typically run in an aqueous alkaline solution[1].
Low Reaction Temperature: While the strained azetidine ring is sensitive to heat, the amination reaction still requires sufficient thermal energy to proceed at a reasonable rate.
Solution: If the reaction is slow at room temperature, consider gently warming the reaction mixture to 30-40 °C while carefully monitoring for byproduct formation via TLC or crude NMR.
Q2: I'm observing significant byproduct formation and a low yield of the desired 1-azetidinamine. What side reactions could be occurring?
The strained nature of the azetidine ring and the reactivity of the hydrazine product make this system susceptible to specific side reactions.
Possible Causes & Solutions:
Azetidine Ring Opening: The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol) and can undergo nucleophilic ring-opening, especially under harsh conditions[3][4][5].
Causality: If the reaction medium becomes too acidic or is overheated, the azetidine nitrogen can be protonated, making the ring carbons more electrophilic and susceptible to attack by nucleophiles (e.g., water, hydroxide), leading to acyclic impurities.
Solution: Maintain a basic pH throughout the reaction. Avoid excessive heating. The goal is to find a temperature that allows the amination to proceed without promoting ring degradation.
Oxidation to Tetrazene: Similar, less-strained cyclic amines have been shown to form tetrazene byproducts during amination with HOSA[1]. This is believed to occur via the oxidation of the desired 1-amino-heterocycle product.
Solution: Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. Once the reaction is complete, work up the product without undue delay.
Purification Losses: 1-Azetidinamine is a small, polar molecule, likely with high water solubility and some volatility. Significant product loss can occur during the aqueous workup and extraction.
Solution: Saturate the aqueous layer with NaCl or K₂CO₃ to decrease the solubility of the product before extraction. Use a continuous liquid-liquid extractor for maximum efficiency. When removing the solvent, use a rotary evaporator at low temperature and pressure to avoid loss due to volatility.
Saturate aqueous phase with salt before extraction.
N/A
Product volatility
Use low temperature/pressure for solvent removal.
N/A
Part B: Troubleshooting the Hydrazone Formation Step
The formation of a hydrazone is a condensation reaction between your synthesized 1-azetidinamine and an aldehyde or ketone. While seemingly straightforward, this nucleophilic addition-elimination reaction is an equilibrium process where careful control of conditions is vital for achieving high yields.
Q3: My hydrazone reaction has a low yield, and I recover significant amounts of unreacted starting materials. Why?
This classic problem almost always relates to the reaction equilibrium or catalyst inefficiency.
Possible Causes & Solutions:
Suboptimal pH: This is the most critical parameter in hydrazone formation.
Causality: The reaction requires mild acid catalysis (typically pH 4-6)[1]. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the 1-azetidinamine[6][7]. If the pH is too low (too acidic), the nucleophilic 1-azetidinamine will be protonated and rendered unreactive. If the pH is too high (neutral or basic), the carbonyl is not activated, and the reaction is extremely slow[6][8].
Solution: Add a catalytic amount of a weak acid like glacial acetic acid (typically 2-3 drops) or p-toluenesulfonic acid (p-TsOH)[7]. Monitor the pH to ensure it remains in the optimal 4-6 range.
Presence of Water: Hydrazone formation is a condensation reaction that produces water as a byproduct. The reaction is reversible, and the presence of water in the reaction mixture can drive the equilibrium back towards the starting materials[2].
Solution: Use anhydrous solvents (e.g., dry ethanol, toluene). If the reaction is run in a solvent that forms an azeotrope with water (like toluene), use a Dean-Stark apparatus to physically remove water as it forms[7]. Alternatively, add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.
Q4: My starting materials are consumed, but the yield of the desired hydrazone is still low. What side reactions are likely?
If your starting materials are disappearing without forming the desired product, competing side reactions are the culprit.
Possible Causes & Solutions:
Azine Formation: This is the most common side reaction in hydrazone synthesis[1]. It occurs when a second molecule of the aldehyde/ketone reacts with the newly formed hydrazone.
Solution: Use a slight excess (1.1-1.2 equivalents) of the 1-azetidinamine relative to the carbonyl compound. This ensures that the carbonyl is consumed before it can react with the product hydrazone[1].
Product Hydrolysis: The C=N bond of the hydrazone is susceptible to hydrolysis back to the starting materials, especially under acidic conditions if excess water is present[2].
Solution: This re-emphasizes the need for anhydrous conditions. Once the reaction is complete, quench the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution) during the workup to prevent hydrolysis of the isolated product.
Degradation of Reactants or Product: The combination of acid and heat can potentially cause the degradation of the sensitive azetidine ring or other functional groups in your molecules.
Solution: Monitor the reaction by TLC. If you see spots appearing that are neither starting material nor product, degradation may be occurring. Try running the reaction at a lower temperature for a longer period.
Problem
Potential Cause
Recommended Action
Reference
Incomplete Reaction
Incorrect pH
Add catalytic acid (e.g., acetic acid) to achieve pH 4-6.
Visualizing the Workflow: Critical Troubleshooting Points
The following diagram illustrates the synthetic pathway and highlights the key stages where troubleshooting is often required.
Caption: Workflow with critical troubleshooting points for 1-Azetidinamine Hydrazone Synthesis.
Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the progress of my hydrazone formation reaction?A: Thin Layer Chromatography (TLC) is the most effective method. Spot the 1-azetidinamine, the carbonyl compound, and the reaction mixture on a silica plate. A good mobile phase is typically a mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to the limiting reactant has disappeared[3].
Q: My final hydrazone product is an oil and won't crystallize. How can I purify it?A: If recrystallization fails, first try trituration. This involves stirring the oil with a solvent in which it is insoluble (like cold hexanes or pentane) to induce solidification[2]. If that fails, column chromatography on silica gel is the preferred method for purifying oily products[1].
Q: Is the 1-azetidinamine intermediate stable enough to be stored?A: Small hydrazines can be sensitive to air and moisture. While specific stability data for 1-azetidinamine is not widely published, it is best practice to use it immediately after synthesis and purification. If storage is necessary, keep it under an inert atmosphere (argon or nitrogen) in a freezer.
Q: Can I use a strong mineral acid like HCl as a catalyst for the hydrazone formation?A: It is strongly discouraged. Strong acids will fully protonate the 1-azetidinamine, rendering your nucleophile inactive and halting the reaction[8]. Always use a weak acid catalyst like acetic acid[6][8].
Exemplary Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted based on the specific substrate and laboratory safety protocols.
Protocol 1: Synthesis of 1-Azetidinamine
To a stirred solution of azetidine (1.0 eq.) in water at 0 °C, add sodium hydroxide (1.1 eq.) and stir until dissolved.
In a separate flask, dissolve hydroxylamine-O-sulfonic acid (HOSA, 1.1 eq.) in water.
Slowly add the HOSA solution to the basic azetidine solution, ensuring the temperature remains below 10 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by GC-MS or NMR of an extracted aliquot.
Once complete, cool the mixture to 0 °C and saturate with potassium carbonate.
Extract the aqueous layer repeatedly with dichloromethane or perform a continuous extraction.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature (<30 °C) to yield crude 1-azetidinamine.
Protocol 2: Synthesis of a 1-Azetidinamine Hydrazone
Dissolve 1-azetidinamine (1.1 eq.) and the desired aldehyde or ketone (1.0 eq.) in anhydrous ethanol (or toluene) in a round-bottom flask equipped with a condenser.
Add 2-3 drops of glacial acetic acid to the mixture[6].
If using toluene, equip the flask with a Dean-Stark apparatus to collect water. If using ethanol, consider adding 4Å molecular sieves.
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC until the carbonyl starting material is consumed (typically 2-6 hours)[8].
Cool the reaction to room temperature. If a precipitate forms, collect it by vacuum filtration[3].
If no precipitate forms, remove the solvent under reduced pressure. Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography[1][2].
References
Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Nanyang Technological University. Available at: [Link]
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. Available at: [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
Leonardi, M., & Maulide, N. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. Available at: [Link]
I. Frequently Asked Questions (FAQs) & Troubleshooting
Welcome to the Technical Support Center for Heterocyclic Chemistry As an Application Scientist, I frequently encounter challenges related to the stability of strained nitrogen heterocycles. 1-Aminoazetidine derivatives a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry
As an Application Scientist, I frequently encounter challenges related to the stability of strained nitrogen heterocycles. 1-Aminoazetidine derivatives are highly valuable in drug discovery and peptide engineering, but their unique structural features—specifically the combination of a strained four-membered ring and a reactive N-N (hydrazine-like) bond—make them highly susceptible to degradation.
This guide is designed to help researchers understand the causality behind these degradation pathways, troubleshoot experimental failures, and implement self-validating protocols to ensure compound integrity.
Q1: Why does my 1-aminoazetidine derivative rapidly degrade in aqueous solutions, and what are the resulting products?A1: The degradation is primarily driven by the inherent angle strain of the four-membered azetidine ring (~26 kcal/mol), coupled with the basicity of the ring nitrogen. In acidic or even slightly mildly acidic aqueous solutions, the azetidine nitrogen becomes protonated. This protonation significantly lowers the kinetic barrier for nucleophilic attack by water (or protic solvents like methanol), leading to an acid-catalyzed ring-opening event[1][2]. The primary degradation products are linear 3-substituted-1-hydrazinopropane derivatives (resulting from hydrolysis)[1].
Q2: I am using 1-aminoazetidine-2-carboxylic acid in solid-phase peptide synthesis (SPPS). Why is my N-terminal coupling failing?A2: This is a documented phenomenon. Peptide formation on the N-terminal of 1-aminoazetidine-2-carboxylic acid is highly problematic because the coupling conditions (often involving basic environments and activating agents) trigger a competitive ring-opening reaction rather than the desired amide bond formation[3][4]. While N-terminal elongation is prone to failure, C-terminal development remains viable and can successfully yield hydrazino dipeptides[4][5].
Q3: My LC-MS shows a mass loss of 15 Da. What happened?A3: A loss of 15 Da (
) typically indicates the cleavage of the N-N bond, resulting in the loss of the group. This homolytic or heterolytic cleavage is often induced by thermal stress or the presence of reducing agents in your assay buffer. The resulting product is the corresponding secondary azetidine[1][6].
II. Mechanistic Pathways & Troubleshooting Workflows
To effectively prevent degradation, you must first understand the competing pathways. The diagram below illustrates the two primary modes of 1-aminoazetidine decomposition:
Mechanistic pathways of 1-aminoazetidine degradation under acidic and thermal stress.
When you detect degradation in your analytical runs, follow this self-validating troubleshooting workflow to isolate the root cause:
Step-by-step troubleshooting workflow for mitigating 1-aminoazetidine degradation.
III. Quantitative Data Summary
The table below summarizes the expected degradation profiles, enabling rapid identification of degradants via mass spectrometry.
Degradation Pathway
Stress Condition
Primary Degradant
Expected Mass Shift ()
Prevention Strategy
Ring Opening
Acidic pH (< 6.0), Protic Solvents
3-substituted-1-hydrazinopropane
+18 Da (Hydrolysis)+32 Da (Methanolysis)
Maintain pH > 7.0; use aprotic solvents (e.g., ACN, DMSO)[1].
N-N Bond Cleavage
Thermal (> 40°C), Reductive environments
Azetidine + Ammonia
-15 Da (Loss of )
Store at -20°C to -80°C; avoid reducing agents[1].
To ensure scientific integrity, any stability issue must be systematically validated. The following protocol represents a self-validating system: the generation of specific mass shifts confirms the exact mechanism of degradation, allowing you to tailor your storage conditions accordingly.
Protocol: Forced Degradation and Stability Profiling
Objective: To determine the pH and thermal boundaries of your specific 1-aminoazetidine derivative.
Step 1: Stock Preparation
Dissolve the 1-aminoazetidine compound in anhydrous Acetonitrile (ACN) to a concentration of 1 mg/mL. Causality: ACN is aprotic and non-nucleophilic, preventing baseline solvolysis before the assay begins.
Step 2: Buffer Aliquoting
Prepare four distinct 10 mM buffer solutions: pH 3.0 (Formate), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Ammonium Bicarbonate).
Dilute the stock solution 1:10 into each buffer (final concentration: 100 µg/mL).
Step 3: Thermal Incubation
Split each pH condition into two vials. Incubate one set at 4°C (Control) and the other at 40°C (Accelerated Stress).
Step 4: Quenching and Sampling
Take 50 µL aliquots at
.
Quench the reaction by immediately freezing the sample in liquid nitrogen, or by neutralizing the pH to 7.4 if analyzing immediately.
Step 5: LC-MS Analysis
Run the samples using a high-resolution LC-MS system.
Validation Check: Extract ion chromatograms (EIC) for the parent mass (
), the ring-opened mass (), and the N-N cleavage mass (). The ratio of these peaks across the pH gradient will definitively identify whether your compound is failing due to acid-catalyzed ring opening or thermal N-N cleavage[1][2].
Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn
Source: Tetrahedron Letters (ResearchGate)
URL:[Link]
N-Aminoazetidinecarboxylic Acid: Direct Access to a Small-Ring Hydrazino Acid
Source: ResearchGate
URL:[Link]
A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid
Source: ResearchGate
URL:[Link]
Technical Support Center: 1-Azetidinamine Purification & Hydrazine Impurity Troubleshooting
Welcome to the Technical Support Center for N-amino heterocyclic synthesis. This guide is designed for researchers, process chemists, and analytical scientists dealing with the isolation of 1-Azetidinamine (N-aminoazetid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-amino heterocyclic synthesis. This guide is designed for researchers, process chemists, and analytical scientists dealing with the isolation of 1-Azetidinamine (N-aminoazetidine).
Because 1-Azetidinamine is synthesized via the amination of azetidine, crude mixtures are frequently contaminated with unreacted hydrazine. Hydrazine is a highly toxic, Class 2 Genotoxic Impurity (GTI) that must be controlled to low parts-per-million (ppm) levels to meet ICH M7 regulatory guidelines.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My 1-Azetidinamine and hydrazine have nearly identical boiling points (~114°C). How can I achieve bulk separation without thermal degradation?
The Causality: Direct fractional distillation of 1-Azetidinamine and hydrazine is highly inefficient due to their nearly identical boiling points, similar polarities, and shared hydrogen-bonding capabilities. Furthermore, heating concentrated hydrazine poses severe thermal explosion risks.
The Solution:Azeotropic Distillation . Hydrazine hydrate forms a well-characterized, low-boiling azeotrope with xylene. By diluting your crude mixture with xylene and distilling under a controlled vacuum, you can strip the bulk hydrazine at temperatures well below its explosive threshold. Expert Tip: Because 1-Azetidinamine is also a small, volatile amine, you must use a carefully calibrated fractionating column and a -78°C cold trap to prevent product loss during the azeotropic purge 1.
Q2: Can I use catalytic disproportionation (e.g., Raney Nickel or ultra-disperse Copper) to destroy the excess hydrazine?
The Causality:Absolutely not. While metal-catalyzed disproportionation is a standard industrial method to degrade hydrazine into nitrogen and ammonia gas 1, applying this to 1-Azetidinamine will result in the catalytic cleavage of the target's N-N bond. This will destroy your product, reverting it to azetidine and ammonia. Rely on physical phase-separation or selective steric scavenging instead of redox chemistry.
Q3: I have reduced the hydrazine to ~500 ppm, but it still fails the GTI threshold (<25 ppm). How do I selectively scavenge trace hydrazine without reacting my product?
The Causality: Standard electrophiles (like acetyl chloride or simple aldehydes) will react with the primary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) present on both hydrazine and 1-Azetidinamine, leading to massive product loss.
The Solution:Sterically Hindered Polymer Scavengers . Use a macroporous polystyrene resin functionalized with a bulky aldehyde (e.g., 2,4,6-triisopropylbenzaldehyde). The linear, unhindered hydrazine easily penetrates the resin pores and reacts to form a polymer-bound hydrazone. In contrast, the bulky, highly strained azetidine ring of your product sterically hinders its reaction with the crowded aldehyde, allowing 1-Azetidinamine to pass through the column unreacted .
Q4: How do I accurately quantify trace hydrazine in the purified product? Direct LC-MS is failing.
The Causality: Hydrazine lacks a chromophore, ionizes poorly, and elutes in the void volume of standard Reversed-Phase Liquid Chromatography (RPLC) columns. The 1-Azetidinamine matrix will completely suppress its signal.
The Solution:Pre-column Derivatization with 2-Hydroxy-1-naphthalaldehyde (HNA) . HNA selectively derivatizes hydrazine into a highly lipophilic, conjugated hydrazone. This shifts the UV absorbance to the visible range (406/424 nm)—well outside the absorbance range of the 1-Azetidinamine matrix—and ensures strong retention on a C18 column for baseline separation and accurate low-ppm quantification 2, 3.
Part 2: Quantitative Data & Strategy Comparison
Purification Method
Mechanism of Action
Hydrazine Removal Efficiency
Product Loss Risk
Scalability
Azeotropic Distillation
Co-evaporation via Xylene azeotrope
Moderate (Reduces to ~500 ppm)
High (Requires cold trap)
Process-Scale
Steric Scavenger Resin
Selective hydrazone formation
High (Reduces to <10 ppm)
Low
Lab/Pilot-Scale
Catalytic Disproportionation
Metal-catalyzed N-N cleavage
N/A (Destroys product)
Critical (Do not use)
N/A
Part 3: Step-by-Step Experimental Methodologies
Protocol A: Bulk Hydrazine Removal via Azeotropic Distillation
Dilute the crude 1-Azetidinamine/hydrazine mixture with 3 volumes of anhydrous xylene.
Set up a vacuum distillation apparatus equipped with a Vigreux fractionating column and a dry-ice/acetone cold trap (-78°C).
Apply a moderate vacuum (e.g., 50-100 mbar) and heat the oil bath to no more than 60°C to prevent thermal degradation.
Collect the xylene/hydrazine azeotrope in the primary receiving flask.
Recover the volatile 1-Azetidinamine from the cold trap and the residual distillation pot, pooling them for the trace scavenging step.
Protocol B: Trace Scavenging via Polymer-Bound Aldehyde
Swell the macroporous bulky-aldehyde polystyrene resin (3 eq. relative to estimated hydrazine concentration) in anhydrous dichloromethane (DCM) for 30 minutes.
Load the swollen resin into a glass chromatography column equipped with a PTFE stopcock.
Dissolve the intermediate 1-Azetidinamine in a minimal amount of DCM and load it onto the resin bed.
Allow a residence time of 2 to 4 hours at room temperature. This ensures complete diffusion and reaction of the unhindered hydrazine with the resin.
Elute the pure 1-Azetidinamine using additional DCM. The hydrazine remains covalently bound to the solid support.
Concentrate the eluent carefully under reduced pressure (water bath <30°C) to yield the pure product.
Protocol C: Analytical Derivatization for GTI Release Testing (Self-Validation)
Dissolve 10 mg of the purified 1-Azetidinamine in 1 mL of HPLC-grade methanol.
Add 100 µL of a 0.1 M solution of 2-Hydroxy-1-naphthalaldehyde (HNA) in methanol.
Add 10 µL of glacial acetic acid to act as a catalyst.
Incubate the mixture at 60°C for 30 minutes to drive hydrazone formation.
Analyze the derivatized sample via LC-UV/MS using a C18 column, monitoring at
nm to quantify hydrazine against a standard calibration curve.
Part 4: Workflow Visualization
Workflow for the bulk removal, trace scavenging, and analytical validation of hydrazine impurities.
Technical Support Center: 1-Aminoazetidine Coupling Optimization
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with highly strained nitrogen heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with highly strained nitrogen heterocycles. Here, we address the thermodynamic and kinetic challenges of 1-aminoazetidine coupling, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols.
Core Mechanistic Insights: The Thermodynamics of Azetidine Coupling
1-Aminoazetidine derivatives, particularly 1-aminoazetidine-2-carboxylic acid (AAzC), are highly valuable building blocks for inducing specific secondary structures (such as the 8-helix or hydrazino turns) in peptidomimetics [1]. However, working with these molecules requires precise thermodynamic control.
The azetidine ring possesses a massive inherent ring strain energy of approximately 25.2 kcal/mol [2]. When subjected to standard amide coupling conditions, the combination of basic additives (e.g., DIPEA, TEA) and elevated temperatures provides enough kinetic energy to overcome the activation barrier for nucleophilic attack. This results in deleterious ring-opening reactions and N-N bond cleavage . Understanding this causality is the key to optimizing your reaction temperature and preserving the integrity of the azetidine core.
Troubleshooting FAQs & Mechanistic Causality
Q1: Why am I observing significant ring-opened byproducts during my coupling reaction?Causality: Ring-opening in 1-aminoazetidines is a thermally driven process exacerbated by strong bases. At temperatures above 25 °C, the kinetic energy exceeds the activation barrier required to relieve the ~25.2 kcal/mol ring strain [2]. The electron-withdrawing nature of an incoming acyl group further polarizes the N-C(alpha) bond, making the strained ring highly susceptible to nucleophilic attack by the solvent or base.
Solution: Strictly maintain the reaction temperature between -5 °C and 0 °C during the activation and addition phases. Do not allow the reaction to exceed 15–20 °C during the warming phase.
Q2: Can I couple onto the N-terminus of 1-aminoazetidine-2-carboxylic acid (AAzC)?Causality: Literature demonstrates that attempting peptide formation at the N-terminal of AAzC frequently results in catastrophic ring-opening reactions [1]. The incorporation of the carboxylic acid moiety at the C2 position alters the electronics of the azetidine core, making the N-N bond highly susceptible to cleavage under standard acylation conditions.
Solution: Redesign your synthetic route to utilize C-terminal elongation when working with AAzC. Diastereomeric mixed hydrazino dipeptides can be successfully prepared by activating the C-terminus of AAzC and coupling it to an incoming amine [1, 3].
Q3: Which coupling reagents are optimal for preserving the N-aminoazetidine core?Causality: Highly reactive acylating agents (like acid chlorides) generate significant exothermic heat and HCl, which can protonate the azetidine and catalyze ring opening.
Solution: Use mild, uronium- or phosphonium-based coupling reagents such as HATU or EDC/HOBt. These reagents allow for efficient coupling at low temperatures without generating harsh, acidic byproducts.
Q4: My conversion is incomplete when I run the reaction strictly at 0 °C. How do I push the reaction to completion?Causality: The steric hindrance around the highly substituted 1-aminoazetidine nitrogen limits the rate of nucleophilic attack on the activated ester at low temperatures.
Solution: Implement a controlled temperature-gradient protocol (see Section 4). Activate the carboxylic acid at -5 °C, add the 1-aminoazetidine at 0 °C, and allow the mixture to slowly warm to a maximum of 15 °C over 12 hours.
Quantitative Data: Temperature & Reagent Matrix
To aid in experimental design, the following table summarizes the causal relationship between temperature profiles, reagent selection, and reaction outcomes based on empirical field data.
Temperature Profile
Coupling Reagent
Expected Conversion
Ring-Opened Byproduct
Technical Recommendation
25 °C (Constant)
HATU / DIPEA
~45%
> 40%
Not Recommended (High degradation)
0 °C (Constant)
HATU / DIPEA
~60%
< 5%
Safe, but slow (Incomplete conversion)
-5 °C to 15 °C
HATU / DIPEA
> 90%
< 5%
Optimal (Balances rate and stability)
0 °C to 20 °C
EDC / HOBt
~85%
< 8%
Viable Alternative
25 °C (Constant)
Acid Chloride
< 20%
> 70%
Avoid (Catastrophic decomposition)
Self-Validating Experimental Protocol
This step-by-step methodology utilizes a temperature-gradient approach to ensure maximum conversion while suppressing thermal degradation.
Objective: Form an amide bond using a 1-aminoazetidine derivative (C-terminal activation or standard N-amino acylation) while maintaining structural integrity.
Step 1: Pre-activation (The -5 °C Milestone)
Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF to achieve a 0.1 M concentration.
Cool the reaction vessel to -5 °C using an ice/brine bath. (Causality check: Cooling before base addition prevents thermal spikes during the exothermic activation phase).
Add DIPEA (2.5 equiv) dropwise over 5 minutes. Stir for 15 minutes at -5 °C to form the active ester.
Step 2: Nucleophilic Addition (The 0 °C Milestone)
4. In a separate vial, dissolve the 1-aminoazetidine derivative (1.1 equiv) in a minimal volume of anhydrous DMF. Cool this solution to 0 °C.
5. Transfer the 1-aminoazetidine solution dropwise to the activated ester mixture, strictly maintaining the internal temperature below 0 °C.
Step 3: Controlled Elongation (The 15 °C Gradient)
6. Remove the ice/brine bath and replace it with a standard water bath set to exactly 15 °C.
7. Allow the reaction to slowly warm and stir for 12 hours.
8. Self-Validation Checkpoint: Monitor the reaction via LCMS at the 4-hour mark. If the mass corresponding to the ring-opened byproduct (typically
due to water addition, or a solvent adduct) exceeds 5% relative abundance, immediately quench the reaction to salvage the product.
Step 4: Quench and Isolation
9. Quench the reaction at 15 °C by adding saturated aqueous
.
10. Extract with EtOAc, wash extensively with cold brine (to remove DMF and DIPEA salts), dry over , and concentrate under reduced pressure ensuring the rotary evaporator bath temperature does not exceed 30 °C .
Mechanistic & Workflow Visualizations
Figure 1: Optimal temperature-controlled workflow for 1-aminoazetidine coupling.
Figure 2: Mechanistic pathway of temperature-induced azetidine ring opening.
References
Title: Reactivity of 1-aminoazetidine-2-carboxylic acid during peptide forming procedures: observation of an unusual variant of the hydrazino turn.
Title: Novel Syntheses of Azetidines and Azetidinones.
Title: N-Aminoazetidinecarboxylic Acid: Direct Access to a Small-Ring Hydrazino Acid.
Optimization
Technical Support Center: Schlenk Line Manipulation of 1-Azetidinamine
This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Azetidinamine and require robust, air-free handling techniques. Given its strained azetidine ring and primary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Azetidinamine and require robust, air-free handling techniques. Given its strained azetidine ring and primary amine functionality, 1-Azetidinamine is presumed to be highly sensitive to air, moisture, and acidic conditions, and potentially volatile. The following troubleshooting guides and FAQs are structured to address specific challenges you may encounter during its manipulation using a Schlenk line.
This section covers the foundational knowledge required before handling 1-Azetidinamine on a Schlenk line.
Q1: How should I properly store 1-Azetidinamine?
A1: 1-Azetidinamine should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C or colder) to minimize degradation. The container should be a Schlenk flask or a sealed ampoule equipped with a high-vacuum Teflon valve. Avoid storing it in containers with rubber septa for long periods, as oxygen and moisture can slowly diffuse through the septum.
Q2: My 1-Azetidinamine has changed color/viscosity in storage. What does this mean?
A2: A change in color (e.g., to yellow or brown) or an increase in viscosity often indicates decomposition or polymerization. The strained four-membered ring is susceptible to ring-opening, and the primary amine is a nucleophile that can potentially react with other molecules of itself.[1][2] We recommend re-purifying the material by vacuum transfer or distillation before use and verifying its purity via ¹H NMR spectroscopy.
Q3: What is the best way to prepare my glassware for handling 1-Azetidinamine?
A3: All glassware must be rigorously dried to remove adsorbed water. Oven-drying (at >120°C for at least 4 hours) followed by assembly while hot and immediate cycling on the Schlenk line is a standard procedure. "Cycling" involves evacuating the glassware to high vacuum (<0.1 mbar) and refilling with high-purity inert gas.[3][4] This process should be repeated at least three times to ensure the removal of atmospheric gases and moisture.[3]
Q4: Should I use Nitrogen or Argon as the inert gas?
A4: For most applications, high-purity nitrogen is sufficient and more economical. However, Argon is denser than air and can provide a more stable inert blanket over a reaction mixture, which is advantageous if a flask needs to be opened briefly (e.g., to add a solid). For highly sensitive reactions, Argon is the preferred choice. Both gases must be passed through an oxygen and moisture trap.
Section 2: Troubleshooting Guide - Transfers, Reactions, and Purification
This section addresses common problems encountered during the experimental workflow.
Q5: I'm trying to transfer 1-Azetidinamine via cannula, but my yield is very low. What's happening?
A5: Low yield during a cannula transfer of a volatile substance like 1-Azetidinamine is often due to evaporation into the inert gas stream.
Causality: A high flow rate of inert gas used to create the pressure gradient for the transfer will become saturated with the compound's vapor, carrying it away to the bubbler.
Solution 1 (Reduce Gas Flow): Minimize the inert gas flow to the lowest possible rate that still maintains a positive pressure and facilitates the transfer.
Solution 2 (Cool the Receiving Flask): Submerging the receiving Schlenk flask in a cold bath (e.g., ice-water) will lower the vapor pressure of the transferred liquid, reducing evaporative losses.
Solution 3 (Use Vacuum Transfer): For a quantitative transfer of a volatile compound, a vacuum transfer (cryogenic distillation) is the most reliable method. This technique uses a pressure differential created by cooling the receiving flask with liquid nitrogen to transfer the compound in the vapor phase under vacuum.[5][6]
Q6: My reaction with 1-Azetidinamine is giving a complex mixture of byproducts, including a ring-opened species. How can I prevent this?
A6: The azetidine ring is strained and susceptible to nucleophilic or acid-catalyzed ring-opening.[2][7][8]
Acid Contamination: Trace acidic impurities on glassware or in solvents can catalyze decomposition. Ensure all reagents and solvents are rigorously purified and neutral. Avoid using standard silica gel for chromatography, as its acidic nature can cause degradation; use deactivated (e.g., triethylamine-washed) silica gel instead.[1]
Lewis Acids: Be cautious with any reagents that are Lewis acids or can generate them in situ (e.g., some coupling reagents, metal halides). Lewis acids can coordinate to the nitrogen, activating the ring for nucleophilic attack.[2][7]
Reaction Temperature: High temperatures can provide the energy needed to overcome the activation barrier for ring-opening.[2] If possible, run your reaction at a lower temperature for a longer period.
Protecting Groups: If the N-H bond is not essential for the desired reaction, consider protecting the azetidine nitrogen with a group like Boc (tert-butoxycarbonyl), which can enhance stability.[1]
Q7: I'm removing the solvent under vacuum, and I suspect I'm losing my product. How can I confirm and prevent this?
A7: This is a very common issue with volatile products.
Confirmation: The most direct way to confirm product loss is to check the cold trap of your Schlenk line.[3][9] After the solvent removal is complete, let the trap warm to room temperature under an inert atmosphere and take an NMR of the condensate. The presence of your product's characteristic peaks confirms it was volatile enough to be pulled into the trap.
Prevention:
Controlled Vacuum: Do not apply a full, dynamic vacuum. Instead, reduce the pressure slowly and hold it at the point where the solvent evaporates at a controlled rate without vigorous bumping.[3]
Temperature Control: Keep the flask at room temperature or even in a cool bath. Avoid heating to accelerate solvent removal.
Use a Second Trap: If you are removing a large volume of solvent, a secondary trap between your flask and the main Schlenk line trap can help catch your product before it reaches the main line.[9]
Q8: I attempted a syringe transfer of 1-Azetidinamine, but the reaction failed. What could have gone wrong?
A8: Syringe transfers are convenient but carry a higher risk of introducing atmospheric contaminants if not performed perfectly.[4][10]
Improper Syringe Purge: The syringe and needle must be purged thoroughly with inert gas to remove all traces of air and moisture. This involves drawing inert gas into the syringe from a flask under positive pressure and expelling it at least three times.[10][11]
Leaky Septum: Old or frequently used rubber septa can leak, allowing air to enter the flask as you withdraw the liquid. Always use a fresh, high-quality septum.
Headspace Contamination: When you withdraw the liquid, you create a slight negative pressure in the source flask. If the inert gas flow is insufficient, air can be pulled in around the needle. Ensure a steady, positive flow of inert gas is maintained during the entire process.[10]
Section 3: Detailed Protocols & Data
Protocol: Quantitative Vacuum Transfer of 1-Azetidinamine
This protocol is the gold standard for transferring volatile, air-sensitive liquids without loss or contamination.[5][6]
Prerequisites:
A well-maintained Schlenk line capable of reaching a vacuum of <0.1 mbar.
Two Schlenk flasks with high-vacuum Teflon valves (Flask A containing crude 1-Azetidinamine, Flask B is the receiver).
Preparation: Ensure Flask B is clean, dry, and has been cycled on the Schlenk line three times.
Connection: Connect Flask A and Flask B to adjacent ports on the Schlenk line manifold using thick-walled vacuum tubing.
Freeze-Pump-Thaw (Optional but Recommended): If Flask A contains dissolved gases, perform at least one freeze-pump-thaw cycle. To do this, freeze the contents of Flask A with liquid nitrogen, open the valve to the vacuum for 5-10 minutes, close the valve, and then allow the contents to thaw completely.[12]
Evacuate the Manifold: Close the valves on both Flask A and Flask B. Cool the main Schlenk line trap with liquid nitrogen. Evacuate the entire manifold to high vacuum.
Initiate Transfer:
a. Place the liquid nitrogen Dewar around the lower portion of the receiving Flask B, ensuring the flask is well submerged.
b. Slowly open the valve on Flask A to the vacuum manifold.
c. Slowly open the valve on Flask B to the vacuum manifold.
Monitor: The pressure difference created by the extreme cold in Flask B will cause the 1-Azetidinamine in Flask A to vaporize, travel through the manifold, and condense as a solid in Flask B. You can gently warm Flask A with a water bath (room temperature) to facilitate the transfer, but do not heat aggressively.
Completion: The transfer is complete when no more liquid is visible in Flask A and the material has finished condensing in Flask B.
Isolate: Close the valve on Flask B first, followed by the valve on Flask A.
Backfill: Slowly and carefully introduce inert gas into the manifold to break the vacuum. Then, backfill Flask B with inert gas. Remove the liquid nitrogen Dewar and allow Flask B to warm to room temperature behind a blast shield.
Data Table: Solvent Compatibility and Degassing Guide
A Comparative Guide to the Reactivity of 1-Azetidinamine and 1-Aminopyrrolidine for Researchers and Drug Development Professionals
In the landscape of synthetic and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics and functional molecules. Among the vast array of avail...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of synthetic and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics and functional molecules. Among the vast array of available scaffolds, saturated nitrogen-containing heterocycles play a crucial role. This guide provides an in-depth, data-driven comparison of the reactivity of two such heterocycles: 1-azetidinamine and 1-aminopyrrolidine. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.
At a Glance: Structural and Physicochemical Properties
A fundamental understanding of the structural and electronic properties of 1-azetidinamine and 1-aminopyrrolidine is essential to appreciating their differential reactivity. The core distinction lies in the four-membered ring of azetidine versus the five-membered ring of pyrrolidine.
The most striking difference is the substantial ring strain inherent in the azetidine ring, estimated to be approximately 25.4 kcal/mol, in stark contrast to the relatively strain-free pyrrolidine ring at about 5.4 kcal/mol[3]. This high degree of strain in 1-azetidinamine is a primary driver of its unique reactivity, particularly its propensity to undergo ring-opening reactions.
Basicity: A Tale of Two Rings
Generally, the basicity of cyclic amines follows the trend of piperidine > pyrrolidine > azetidine[4][5][6]. This trend is attributed to the hybridization of the nitrogen lone pair. In more strained rings like azetidine, the C-N-C bond angle is compressed, leading to a higher p-character in the C-N bonds and consequently a higher s-character in the lone pair orbital[4][5]. Electrons in orbitals with higher s-character are held more tightly to the nucleus, making the lone pair less available for protonation and thus rendering the amine less basic[4][5].
Based on this principle, 1-aminopyrrolidine is expected to be a stronger base than 1-azetidinamine . The predicted pKa of the conjugate acid of 1-aminopyrrolidine is approximately 8.19[2]. While a precise experimental value for 1-azetidinamine is elusive, the significantly higher ring strain suggests its pKa will be lower.
Nucleophilicity and Reactivity: A Strain-Driven Paradigm
The nucleophilicity of these two molecules is a direct consequence of their structural and electronic properties. The lone pair of electrons on the exocyclic nitrogen atom in both compounds is the primary site of nucleophilic attack.
1-Aminopyrrolidine behaves as a typical, albeit slightly sterically hindered, secondary amine. Its reactivity is largely governed by the availability of the nitrogen lone pair. Pyrrolidine itself is known to be a potent nucleophile in various organic transformations[7][8]. The presence of the amino group on the nitrogen of the ring in 1-aminopyrrolidine is expected to modulate this reactivity, but it will still readily participate in reactions such as nucleophilic substitution and addition to carbonyl compounds.
1-Azetidinamine , on the other hand, presents a more complex reactivity profile. While the exocyclic amino group can act as a nucleophile, the overarching influence of the strained four-membered ring cannot be overstated. The high ring strain makes the azetidine ring susceptible to nucleophilic attack, leading to ring-opening reactions[3][9]. This provides a unique synthetic utility, allowing for the formation of linear amine derivatives that would be difficult to access through other means.
The general reactivity of azetidines is driven by the considerable ring strain, making them more reactive than their five-membered pyrrolidine counterparts[3].
Experimental Workflows and Methodologies
To provide a practical context for the discussed reactivity, detailed experimental protocols for key transformations are outlined below.
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a standard method for acylating the exocyclic amino group, a common reaction for both 1-azetidinamine and 1-aminopyrrolidine.
Dissolve 1-azetidinamine or 1-aminopyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Figure 1: Workflow for the N-acylation of 1-azetidinamine or 1-aminopyrrolidine.
Experimental Protocol: Ring-Opening of 1-Azetidinamine Derivatives
The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, a key difference from the more stable pyrrolidine ring. This protocol outlines a general procedure for the nucleophilic ring-opening of an N-substituted 1-azetidinamine.
Dissolve the N-substituted 1-azetidinamine (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
Add the nucleophile (1.5 eq.) to the solution.
Heat the reaction mixture to a temperature appropriate for the specific substrate and nucleophile (typically between 60-100 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford the ring-opened product.
Figure 2: Workflow for the nucleophilic ring-opening of an N-substituted 1-azetidinamine.
Conclusion and Future Perspectives
The choice between 1-azetidinamine and 1-aminopyrrolidine in a synthetic campaign is a strategic one, dictated by the desired reactivity and final molecular architecture.
1-Aminopyrrolidine serves as a reliable, more basic, and nucleophilic building block for constructing molecules where the pyrrolidine core remains intact. Its reactivity is predictable and analogous to other secondary amines.
1-Azetidinamine , with its inherent high ring strain, offers a unique platform for accessing a diverse range of functionalized linear amines through ring-opening strategies. While its lower basicity may be a consideration in some applications, the strain-release-driven reactivity is a powerful tool for molecular diversification.
Future research would greatly benefit from the experimental determination of the pKa of 1-azetidinamine and quantitative kinetic studies directly comparing the nucleophilicity of both molecules. Such data would allow for a more precise and predictive model of their reactivity, further empowering chemists in the rational design of complex molecules.
References
Eduncle. (2020, December 22). How basicity of amines depend upon ring size. Retrieved from [Link]
Radić, N., et al. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis.
Chemistry Stack Exchange. (2016, December 6). Relative basicity of cyclic amines. Retrieved from [Link]
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
IntechOpen. (2018). Azetidine Synthesis. Retrieved from [Link]
ResearchGate. (2025, August 9). (PDF) Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Retrieved from [Link]
American Chemical Society. (2020, January 8). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Retrieved from [Link]
Wiley Online Library. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Retrieved from [Link]
National Center for Biotechnology Information. (2020, August 3). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
National Center for Biotechnology Information. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]
National Center for Biotechnology Information. (2016, August 5). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-Azetidinamine. PubChem Compound Database. Retrieved from [Link]
CORE. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. Retrieved from [Link]
LookChem. (n.d.). Cas 16596-41-1,1-AMINOPYRROLIDINE. Retrieved from [Link]
Angene Chemical. (n.d.). 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride(CAS# 2173991-64-3). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride. PubChem Compound Database. Retrieved from [Link]
NMR characterization of 1-aminoazetidine hydrazones
Title: NMR Characterization of 1-Aminoazetidine Hydrazones: A Comparative Guide to Conformational Analysis Introduction The development of constrained peptidomimetics relies heavily on scaffolds that can predictably lock...
Author: BenchChem Technical Support Team. Date: March 2026
Title: NMR Characterization of 1-Aminoazetidine Hydrazones: A Comparative Guide to Conformational Analysis
Introduction
The development of constrained peptidomimetics relies heavily on scaffolds that can predictably lock molecular conformations. Among these, 1-aminoazetidine hydrazones have emerged as superior building blocks for inducing the "hydrazino turn"—an 8-membered intramolecular hydrogen-bonded ring that topologically mimics the classical β-turn[1]. Unlike highly flexible acyclic hydrazines, the 4-membered azetidine ring imposes severe steric and electronic constraints that pre-organize the molecule[2]. This guide objectively compares the conformational stability of 1-aminoazetidine hydrazones against alternative scaffolds and provides a self-validating NMR methodology for their structural elucidation[3].
Mechanistic Causality: The Azetidine Advantage
Why does the azetidine ring outperform acyclic and larger cyclic alternatives? The causality lies in ring strain. The 4-membered azetidine ring possesses significant strain, which increases the s-character of the exocyclic N-N bond. This hybridization shift restricts nitrogen pyramidalization and dramatically raises the energy barrier for nitrogen inversion. Consequently, the N-N bond is locked in a trans-geometry. This rigid pre-organization perfectly aligns the hydrazidic NH (hydrogen bond donor) with the adjacent carbonyl oxygen (hydrogen bond acceptor), spontaneously driving the formation of the 8-membered hydrazino turn[1]. In contrast, acyclic hydrazones undergo rapid cis/trans isomerization and nitrogen inversion, resulting in a disordered pseudospiranic state[3].
Conformational pathways of 1-aminoazetidine vs. acyclic hydrazones.
Comparative NMR Performance Data
The structural rigidity of these scaffolds translates directly into distinct NMR signatures. Table 1 summarizes the quantitative NMR metrics used to evaluate turn propensity across different hydrazone architectures.
Table 1: Quantitative NMR Data Comparison for Hydrazino Turn Formation
Scaffold Type
N-N Bond Conformation
Dilution Δδ (100 to 1 mM)
DMSO Titration Δδ (0-10%)
ROESY Cross-Peak Intensity
Turn Propensity
1-Aminoazetidine Hydrazones
Highly restricted (Trans)
< 0.05 ppm
< 0.2 ppm (Shielded)
Strong (Azetidine Hα ↔ NH)
High (>95%)
1-Aminopyrrolidine Hydrazones
Restricted (Trans/Cis eq.)
~ 0.20 ppm
0.5 - 0.8 ppm (Partial)
Medium (Pyrrolidine Hα ↔ NH)
Moderate (~60%)
Acyclic Hydrazones
Flexible (Multiple rotamers)
> 0.50 ppm
> 1.2 ppm (Exposed)
Weak / Broadened
Low (<20%)
Self-Validating NMR Methodologies
To definitively characterize the 1-aminoazetidine hydrazino turn, researchers must employ a triad of NMR experiments. This workflow is a self-validating system: the concentration dilution proves the bond is intramolecular, the solvent titration proves the proton is sterically shielded, and the ROESY spectrum proves the exact spatial geometry[3]. If all three protocols align, the conformation is unequivocally confirmed.
NMR workflow for elucidating hydrazino turns in 1-aminoazetidine hydrazones.
Protocol 1: 1D 1H NMR Dilution Series
Causality: Intermolecular hydrogen bonds dissipate at lower concentrations as molecules move further apart, causing a significant upfield shift in the NMR spectrum. Intramolecular hydrogen bonds (like the hydrazino turn) remain intact regardless of concentration, self-validating the closed-ring conformation[3].
Prepare a 100 mM stock solution of the 1-aminoazetidine hydrazone in anhydrous CDCl3.
Perform serial dilutions directly in the NMR tubes to generate samples at 50 mM, 25 mM, 10 mM, and 1 mM.
Acquire 1D 1H NMR spectra for each concentration at a constant temperature (e.g., 298 K).
Track the chemical shift (δ) of the hydrazidic and amidic NH protons. A Δδ of < 0.05 ppm indicates a strong intramolecular bond.
Protocol 2: DMSO-d6 Solvent Titration
Causality: DMSO is a highly competitive hydrogen-bond acceptor. Protons exposed to the solvent will rapidly hydrogen-bond with DMSO, shifting strongly downfield. Protons shielded within the 8-membered hydrazino turn are sterically protected by the azetidine architecture and show minimal shift, independently verifying the dilution data[3].
Prepare a 10 mM solution of the compound in CDCl3.
Sequentially add aliquots of DMSO-d6 to achieve v/v concentrations of 1%, 2%, 4%, 6%, 8%, and 10%.
Acquire a 1D 1H NMR spectrum after each addition, ensuring thorough mixing.
Plot the change in chemical shift (Δδ) versus DMSO concentration. A slope resulting in a total Δδ < 0.2 ppm confirms solvent shielding.
Protocol 3: 2D ROESY Spatial Mapping
Causality: The rigid trans-geometry of the 1-aminoazetidine ring forces specific spatial proximities (< 3.0 Å) that are impossible in an extended acyclic conformer. ROESY is preferred over NOESY for mid-sized peptidomimetics (~1000 Da) to avoid the zero-crossing NOE effect. The presence of these specific cross-peaks definitively locks the 3D structural assignment in place[1].
Prepare a 20 mM sample in CDCl3. Degas the sample via three freeze-pump-thaw cycles to prevent paramagnetic relaxation by dissolved oxygen.
Acquire a 2D ROESY spectrum at 298 K.
Set the spin-lock mixing time to 250 ms to optimize the buildup of cross-relaxation signals while minimizing spin diffusion.
Analyze the spectrum for cross-peaks between the azetidine ring protons (Hα/Hβ) and the adjacent amide/hydrazidic NH protons.
References
Title: Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn.
Source: Tetrahedron Letters / ResearchGate
URL: [Link]
Title: Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors.
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Conformation of Nα-Substituted Hydrazino Acetamides in CDCl3, the Precious Help of the Analysis of Δδ between Amidic Hydrogens, and Correlation to the Conformation of Aza-β3-peptides.
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
ring strain energy of 1-Azetidinamine vs aziridine
Thermodynamic and Kinetic Profiling: Ring Strain Energy of 1-Azetidinamine vs. Aziridine As drug development increasingly relies on strained aza-heterocycles to access novel chemical space, understanding the thermodynami...
Author: BenchChem Technical Support Team. Date: March 2026
Thermodynamic and Kinetic Profiling: Ring Strain Energy of 1-Azetidinamine vs. Aziridine
As drug development increasingly relies on strained aza-heterocycles to access novel chemical space, understanding the thermodynamic boundaries of these rings is critical. Small nitrogen-containing rings offer unique vectors for functionalization, driven primarily by their inherent instability. This guide provides an objective, data-driven comparison of the ring strain energy (RSE) and kinetic behavior of 1-azetidinamine (a 4-membered N-aminoazetidine derivative) versus aziridine (the parent 3-membered aza-heterocycle).
Mechanistic Foundations of Ring Strain
Ring strain in saturated heterocycles is a composite of two primary forces: Baeyer strain (angle distortion) and Pitzer strain (torsional eclipsing interactions)[1].
Aziridine: With an internal bond angle of approximately 60°—far compressed from the ideal sp³ tetrahedral angle of 109.5°—aziridine suffers from extreme Baeyer strain. To compensate, the bonds adopt higher p-character, leaving the nitrogen lone pair with increased s-character. This extreme strain (ca. 26.7–27.7 kcal/mol) makes aziridine highly susceptible to nucleophilic ring-opening[2][3][4].
1-Azetidinamine: The 4-membered azetidine core has internal angles closer to 90°, reducing Baeyer strain compared to aziridine. However, the planar topology forces adjacent C-H bonds into eclipsed conformations, introducing significant Pitzer strain. The resulting RSE is approximately 25.2–25.4 kcal/mol[2][5][6]. The addition of the exocyclic N-amino group in 1-azetidinamine introduces a unique electronic variable: lone-pair/lone-pair repulsion (the alpha-effect) and a propensity to form a highly structured "hydrazino turn" conformation, which is highly prized in peptidomimetic drug design[7][8].
Quantitative Thermodynamic Comparison
The following table summarizes the thermodynamic and structural parameters distinguishing these two heterocycles. The data highlights why azetidine derivatives are often preferred when a balance of reactivity and stability is required[9].
To objectively compare the thermodynamic instability of these two compounds, we employ two self-validating experimental protocols: one computational (to isolate thermodynamic RSE) and one kinetic (to observe the macroscopic effects of that strain).
Protocol A: Computational Isodesmic Validation
Objective: To isolate and quantify the Ring Strain Energy (RSE) without confounding solvent or impurity effects.
Causality: Direct combustion calorimetry can be experimentally tedious and prone to trace impurity errors. Isodesmic reactions—where the number and types of bonds are strictly conserved between reactants and products—allow for highly accurate DFT (Density Functional Theory) calculations by canceling out systematic electron correlation errors.
Geometry Optimization: Optimize the 3D structures of 1-azetidinamine, aziridine, and their acyclic reference counterparts (e.g., 1,1-dimethylhydrazine and dimethylamine) using the M06-2X/6-311++G(d,p) level of theory. Causality: M06-2X is specifically parameterized for main-group thermochemistry, ensuring accurate modeling of the puckered azetidine ring.
Self-Validating Frequency Check: Perform vibrational frequency calculations. The absence of imaginary frequencies mathematically self-validates that the optimized structures are true local minima rather than transition states.
Energy Extraction: Construct the theoretical reaction: Cyclic Amine + Acyclic Alkane -> Acyclic Amine + Cyclic Alkane. The resulting
Objective: To empirically validate the thermodynamic strain difference by measuring the respective rates of nucleophilic ring-opening.
Causality: The activation energy (
) for ring-opening is inversely proportional to the ground-state ring strain energy. By subjecting both heterocycles to identical nucleophilic attack conditions, the kinetic readout serves as a direct proxy for thermodynamic instability[3].
Sample Preparation: Prepare a 0.1 M equimolar mixture of 1-azetidinamine and aziridine in anhydrous
within an NMR tube. Add 0.05 M of 1,3,5-trimethoxybenzene as an internal standard. Causality: The internal standard ensures that any solvent evaporation or instrument fluctuation is normalized, creating a self-validating concentration metric.
Reagent Introduction: Inject 1.0 equivalent of thiophenol (nucleophile) and 0.1 equivalents of trifluoroacetic acid (TFA, catalyst) at 25°C. Causality: TFA protonates the ring nitrogens, converting them into superior leaving groups and lowering the LUMO energy to facilitate nucleophilic attack[3].
Data Acquisition & Analysis: Monitor the reaction via
NMR spectroscopy, taking scans every 60 seconds. Plot versus time to extract the pseudo-first-order rate constants (). The significantly higher for aziridine mathematically validates its higher RSE (~27.7 kcal/mol) compared to the azetidine core (~25.4 kcal/mol)[6].
Visualizing the Thermodynamic Workflow
Workflow validating strain differences between aziridine and 1-azetidinamine via ring-opening.
Conclusion
While aziridine represents the extreme limit of saturated nitrogen heterocycle strain, 1-azetidinamine offers a more balanced thermodynamic profile. The ~2 kcal/mol reduction in ring strain energy allows 1-azetidinamine to be handled more facilely during complex synthesis, while still retaining enough strain-driven reactivity to undergo targeted ring-opening when properly activated[6][9]. Furthermore, the N-amino modification provides unique conformational rigidity (the hydrazino turn) that aziridine cannot replicate, making 1-azetidinamine a superior scaffold for advanced peptidomimetic drug development[7][8].
References
1.[1] Ring strain - Wikipedia. wikipedia.org.
2.[2] PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. clockss.org.
3.[3] Aziridine: ring strain promotes ring opening. almerja.com.
4.[5] The Azetidine Ring: A Technical Guide to Its Stability. benchchem.com.
5.[9] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. rsc.org.
6.[4] Palladium-Catalyzed Regioselective and Stereospecific. sci-hub.box.
7.[6] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. rsc.org.
8.[7] Exploiting structural and conformational effects for a site-selective lithiation of azetidines. researchgate.net.
9.[8] Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. researchgate.net.
A Comparative Guide to HPLC Method Development for 1-Aminoazetidine Purity Analysis
Introduction: The Analytical Challenge of 1-Aminoazetidine 1-Aminoazetidine is a small, four-membered heterocyclic amine that presents a significant challenge for purity analysis by High-Performance Liquid Chromatography...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of 1-Aminoazetidine
1-Aminoazetidine is a small, four-membered heterocyclic amine that presents a significant challenge for purity analysis by High-Performance Liquid Chromatography (HPLC). Its physicochemical properties—high polarity, low molecular weight, and lack of a strong UV chromophore—make it difficult to retain and detect using standard reversed-phase (RP) HPLC methods.[1][2] The primary amino group makes the molecule reactive, and its high polarity leads to poor retention on non-polar stationary phases like C18, often eluting in or near the solvent front. This guide provides a comparative analysis of two robust strategies to overcome these challenges: pre-column derivatization followed by RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, accurate, and robust HPLC method for the purity determination of 1-aminoazetidine and related small polar amines. All methodologies are presented with the goal of meeting the stringent requirements for analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Strategy 1: Pre-Column Derivatization with Reversed-Phase HPLC
The most common and effective strategy to analyze compounds like 1-aminoazetidine is to chemically modify the molecule pre-column to make it more amenable to RP-HPLC.[2] Derivatization aims to:
Introduce a chromophore or fluorophore: This dramatically increases detection sensitivity by UV-Vis or fluorescence detectors.[1][6]
Increase hydrophobicity: This improves retention on C8 and C18 columns, moving the analyte away from the void volume.[1]
Increase molecular size and stability: This leads to more robust and reproducible chromatography.
We will compare two widely used derivatizing agents for primary amines: 9-Fluorenylmethyl chloroformate (FMOC-Cl) and 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride).
Method A: FMOC-Cl Derivatization
FMOC-Cl reacts with primary and secondary amines under mild alkaline conditions to form a stable carbamate derivative.[6] This derivative possesses a highly fluorescent fluorenyl group, allowing for exceptionally sensitive detection.[7][8]
Causality Behind Experimental Choices:
Borate Buffer (pH ~9.0): The derivatization reaction requires a mildly alkaline environment to ensure the primary amine of 1-aminoazetidine is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbonyl carbon of FMOC-Cl.[6]
Acetonitrile (ACN) as Solvent: FMOC-Cl is soluble in organic solvents like ACN. The reaction is typically carried out in an aqueous-organic mixture.
Reversed-Phase C18 Column: The bulky, non-polar fluorenyl group added to 1-aminoazetidine makes the derivative significantly more hydrophobic, leading to excellent retention and separation on a C18 stationary phase.
Fluorescence Detection (Ex: 265 nm, Em: 315 nm): This provides much higher sensitivity and selectivity compared to UV detection, which is crucial for impurity profiling where related substances may be present at very low levels.[9]
Method B: Dansyl Chloride Derivatization
Dansyl chloride reacts with primary and secondary amino groups, also under alkaline conditions, to produce stable and highly fluorescent sulfonamide adducts.[10][11]
Causality Behind Experimental Choices:
Sodium Bicarbonate/Carbonate Buffer (pH 9.5-10): A higher pH is often used for dansylation to facilitate the reaction.[11][12] The reaction can be slower than with FMOC-Cl, sometimes requiring elevated temperatures to proceed to completion.[11]
Increased Hydrophobicity: Similar to FMOC-Cl, the dansyl group increases the hydrophobicity of the analyte, enabling good retention on a C18 column.
Fluorescence Detection (Ex: ~340 nm, Em: ~520 nm): The dansyl derivative fluoresces strongly, offering excellent sensitivity for trace-level impurity detection.
Potential for Side Reactions: Dansyl chloride can also react with other nucleophilic groups, though less rapidly. Careful control of reaction conditions is necessary to ensure consistent derivatization of the target amine.[11]
HILIC is an alternative chromatographic mode that is exceptionally well-suited for the analysis of highly polar compounds that are poorly retained in reversed-phase systems.[13][14] It circumvents the need for derivatization, simplifying sample preparation.
Causality Behind Experimental Choices:
Mechanism of Retention: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[15][16] A water-enriched layer is adsorbed onto the surface of the stationary phase. Polar analytes, like the underivatized 1-aminoazetidine, partition into this immobilized water layer and are retained. The elution order is generally the reverse of that in RP-HPLC.
Amide-Embedded Stationary Phase: An amide-embedded column is an excellent choice for analyzing polar bases like 1-aminoazetidine. It offers unique selectivity and good peak shape for such compounds.[17]
High Acetonitrile Content: The mobile phase typically contains >70% acetonitrile to promote the partitioning mechanism and ensure retention of polar analytes.
Ammonium Formate/Acetate Buffer: These volatile buffers are highly soluble in organic-rich mobile phases and are ideal for providing ionic strength and controlling pH, which helps to ensure good peak shape and reproducibility. They are also compatible with mass spectrometry (MS) detection.
Direct Analysis: The primary advantage of HILIC is that it allows for the direct injection of the sample without derivatization, saving time and avoiding potential artifacts from the derivatization reaction.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of the expected performance of the three detailed methods.
Parameter
Method A (FMOC-Cl)
Method B (Dansyl-Cl)
Method C (HILIC)
Retention Time (min)
~12.5
~15.2
~8.0
USP Tailing Factor
1.1
1.2
1.4
Resolution (from nearest impurity)
> 2.5
> 2.5
> 2.0
Limit of Detection (LOD)
Very Low (Fluor.)
Very Low (Fluor.)
Moderate (CAD/MS)
Sample Prep Time
~30-40 min
~60-90 min
~5 min
Method Robustness
High
Moderate-High
Moderate
Detector Compatibility
FLD, UV, MS
FLD, UV, MS
CAD, ELSD, MS
Experimental Protocols
System Suitability
Before sample analysis for any of the methods below, the chromatographic system must meet suitability criteria as defined in pharmacopeias such as USP <621>.[18][19][20] A typical system suitability solution would contain 1-aminoazetidine and a known potential impurity. Key parameters to monitor include:
Tailing Factor: For the main peak, should be ≤ 1.8.
Resolution: Between the main peak and the closest eluting impurity, should be ≥ 2.0.
Reproducibility: %RSD of peak areas from replicate injections (n=6) should be ≤ 2.0%.
Protocol 1: RP-HPLC with FMOC-Cl Derivatization
Reagent Preparation:
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water, adjust pH to 9.0 with 1 M NaOH.
FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare fresh daily.
Sample Derivatization:
To 100 µL of sample solution (e.g., 1-aminoazetidine in water), add 400 µL of Borate Buffer.
Add 500 µL of the FMOC-Cl solution.
Vortex immediately for 30 seconds.
Allow the reaction to proceed for 15 minutes at room temperature, protected from light.
Dissolve the 1-aminoazetidine sample in a solution of 90:10 (v/v) Acetonitrile:Water to a final concentration of approximately 1 mg/mL. This ensures compatibility with the initial mobile phase conditions.
HPLC Conditions:
Column: Amide-embedded HILIC column, 150 mm x 4.6 mm, 3.0 µm
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.5 with Formic Acid.
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.5 with Formic Acid.
Gradient: 0% B to 50% B over 15 minutes.
Flow Rate: 1.2 mL/min
Column Temperature: 45 °C
Injection Volume: 5 µL
Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). If available, Mass Spectrometry (MS) provides the highest selectivity.
Visualization of Workflows
Caption: Workflow for RP-HPLC analysis with pre-column derivatization.
Caption: Simplified workflow for HILIC analysis without derivatization.
Conclusion and Recommendations
Choosing the optimal HPLC method for 1-aminoazetidine purity analysis depends on the specific requirements of the laboratory, including available equipment, desired sensitivity, and sample throughput needs.
For Highest Sensitivity and Impurity Profiling: Pre-column derivatization with FMOC-Cl followed by RP-HPLC with fluorescence detection (Method A) is highly recommended. The reaction is fast, and the resulting derivative provides excellent chromatographic performance and exceptionally low detection limits, which is ideal for identifying and quantifying trace-level impurities.
For Robustness and High Throughput:HILIC (Method C) offers the significant advantage of a much simpler and faster sample preparation procedure by eliminating the derivatization step. This reduces potential sources of error and variability. While it may require a detector other than UV (like CAD, ELSD, or MS), it is an excellent orthogonal method for purity confirmation and is well-suited for routine quality control environments where speed is a factor.
Alternative Derivatization:Dansyl Chloride (Method B) is a viable but slightly less favorable alternative to FMOC-Cl. The derivatization reaction is typically slower and may require heating, adding complexity to the sample preparation process.
Ultimately, the chosen method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose, ensuring specificity, linearity, accuracy, precision, and robustness.[3][21] For comprehensive purity analysis, employing two orthogonal methods (e.g., a derivatization RP-HPLC method and a HILIC method) provides the highest degree of confidence in the analytical results.
Q2(R1) Validation of Analytical Procedures: Text and Methodology,European Medicines Agency,
Understanding the L
HILIC – The Rising Star of Polar Chrom
Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl),BenchChem,
HILIC,Dr. Maisch,
Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis,LCGC,
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines Following Derivatization with 1-Phenylcyclopentane-1-carbonyl chloride,BenchChem,
USP 621 Changes,Element Lab Solutions,
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology,ECA Academy,
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry,U.S.
HPLC of amines as 9-fluorenylmethyl chloroformate derivatives,ResearchG
Q2(R1) Validation of Analytical Procedures: Text and Methodology,U.S.
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System,Waters Corpor
Mechanism of reaction of dansyl chloride with carboxylic acid functional group,ScienceDirect,
A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis,ACS Public
Fmoc chloride for HPLC derivatiz
A non-exhaustive list of derivatization reagents used in amine analysis...
Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques,Royal Society of Chemistry,
Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method,Taylor & Francis Online,
Dansyl chloride,Wikipedia,
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with,Sultan Qaboos University Journal For Science,
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics,MDPI,
HPLC Analysis of Dansyl Deriv
Targeted quantification of amino acids by dansyl
HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase,ResearchG
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs,Google P
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines,BenchChem,
Comparative Mass Spectrometry Guide: 1-Azetidinamine vs. Structural Analogues
Topic: Mass Spectrometry Fragmentation Patterns of 1-Azetidinamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Diagnostic Challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass Spectrometry Fragmentation Patterns of 1-Azetidinamine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Diagnostic Challenge
1-Azetidinamine (1-Aminoazetidine, CAS 5906-35-4) is a high-value, strained heterocyclic building block used in the synthesis of energetic materials and pharmaceutical intermediates. Its identification is often complicated by its volatility and structural similarity to acyclic isomers (e.g., allylhydrazine) and homologous ring systems (e.g., 1-aminopyrrolidine).
This guide provides a technical comparison of the Electron Ionization (EI) fragmentation patterns of 1-Azetidinamine against its primary structural analogues. By analyzing the unique "fingerprint" ions driven by ring-strain release, researchers can confidently distinguish this moiety in complex matrices.
To ensure reproducible fragmentation data, the following standardized EI-MS protocol is recommended. This workflow minimizes thermal degradation prior to ionization, a common issue with hydrazine derivatives.
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of 1-Azetidinamine in 1 mL of HPLC-grade Methanol or Dichloromethane.
Verify the presence of the molecular ion (M+[1][2][3][4]•) at m/z 72 .[1][5][6] If M+ is absent but m/z 70 is dominant, thermal oxidation to the hydrazone or azo-derivative has occurred.
Fragmentation Mechanics: 1-Azetidinamine
The fragmentation of 1-Azetidinamine is dominated by the release of ring strain (~26 kcal/mol for azetidine). Unlike acyclic amines, which fragment via
-cleavage, 1-Azetidinamine undergoes a characteristic Retro-2+2 Cycloreversion .
Primary Fragmentation Pathway (The "Fingerprint")
Molecular Ion (m/z 72): The radical cation forms on the exocyclic nitrogen.
Ring Opening (m/z 44): The strained ring cleaves, expelling a neutral ethylene molecule (C
H, 28 Da). The charge is retained on the remaining [CH=N-NH] fragment.
Diagnostic Value: This loss of 28 Da is highly specific to the azetidine core.
N-N Cleavage (m/z 56): Loss of the exocyclic amino group (NH
•, 16 Da) yields the azetidinium cation (CHN).
Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic ions (blue) versus common organic fragments (grey).
Figure 1: Mechanistic fragmentation pathway of 1-Azetidinamine under 70 eV Electron Ionization. The transition from m/z 72 to m/z 44 is the primary diagnostic transition.
Comparative Performance Analysis
To validate the identity of 1-Azetidinamine, it must be distinguished from its isomer (Allylhydrazine) and its homologue (1-Aminopyrrolidine).
Comparison Table: Diagnostic Ion Abundance
Feature
1-Azetidinamine (Target)
Allylhydrazine (Isomer)
1-Aminopyrrolidine (Homologue)
Molecular Formula
CHN
CHN
CHN
Molecular Weight
72.11
72.11
86.14
Base Peak (100%)
m/z 44 (Loss of CH)
m/z 41 (Allyl Cation)
m/z 56 (Loss of CHN)
Molecular Ion (M+)
m/z 72 (Medium Intensity)
m/z 72 (Weak/Absent)
m/z 86 (Strong)
Key Neutral Loss
-28 Da (Ethylene)
-31 Da (NH)
-17 Da (NH)
Mechanism
Ring Strain Release (Retro 2+2)
Allylic Cleavage
Ring Opening / H-Rearrangement
Differentiation Logic
Vs. Allylhydrazine (Isomer):
Differentiation: Look for m/z 41 vs. m/z 44. Allylhydrazine fragments easily via allylic cleavage to form the stable allyl cation (C
H, m/z 41). 1-Azetidinamine cannot form this ion directly without complex rearrangement; instead, it yields m/z 44.
Causality: The cyclic structure of 1-Azetidinamine prevents direct formation of the allyl cation, making m/z 41 significantly less abundant than in the acyclic isomer.
Vs. 1-Aminopyrrolidine (Homologue):
Differentiation: Shift in molecular ion (72 vs 86).
Pattern: The 5-membered pyrrolidine ring is more stable. It often loses ammonia (M-17) to form a pyrroline-like cation (m/z 69), whereas the 4-membered azetidine prefers ring fragmentation (M-28).
References
National Institute of Standards and Technology (NIST). Mass Spectra of Azetidine Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Lough, W. J., & Wainer, I. W. (2013). High Performance Liquid Chromatography: Fundamental Principles and Practice. (Discusses derivatization of hydrazines).
Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. (Standard text for fragmentation mechanisms of strained heterocycles).
Comparative Nucleophilicity Guide: N-Aminoazetidine vs. Hydrazine
Executive Summary N-Aminoazetidine (1-aminoazetidine) exhibits distinct nucleophilic advantages over hydrazine ( ) due to the "cyclic -effect" and entropic pre-organization. While hydrazine is a classic -effect nucleophi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Aminoazetidine (1-aminoazetidine) exhibits distinct nucleophilic advantages over hydrazine (
) due to the "cyclic -effect" and entropic pre-organization. While hydrazine is a classic -effect nucleophile, its reactivity is often dampened by conformational freedom and high solvation energy. N-Aminoazetidine, constrained within a 4-membered ring, reduces the entropic penalty of reaction and modifies the hybridization of the nitrogen centers, often leading to enhanced nucleophilicity toward electrophiles like ketones and aldehydes. This guide provides a technical comparison for medicinal chemists selecting building blocks for hydrazone synthesis or heterocycle construction.
Structural & Electronic Analysis
The Alpha-Effect Mechanism
Both compounds possess adjacent nitrogen atoms with lone pairs. The repulsion between these lone pairs (n-n repulsion) raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the electrons more available for donation.
Hydrazine: Exists in a gauche conformation to minimize lone-pair repulsion in the ground state. However, during nucleophilic attack, it must adopt a specific geometry that often increases steric or electronic strain.
N-Aminoazetidine: The azetidine ring locks the endocyclic nitrogen's lone pair into a fixed orientation. This reduces the entropic cost of freezing a conformation during the transition state. Furthermore, the ring strain (~26 kcal/mol) influences the hybridization, increasing the p-character of the endocyclic nitrogen's lone pair, potentially enhancing overlap with electrophiles.
Graphviz: Orbital & Conformational Landscape
Figure 1: Mechanistic pathway comparing the entropic and electronic contributions to nucleophilicity.
Comparative Data Profile
The following table synthesizes physicochemical properties and reactivity indicators. Note that while hydrazine is a stronger base in some contexts, N-aminoazetidine often reacts faster with carbon electrophiles due to the kinetic
-effect.
Feature
Hydrazine ()
N-Aminoazetidine ()
Molecular Weight
32.05 g/mol
72.11 g/mol
Structure
Acyclic, free rotation
Cyclic (4-membered), puckered
pKa (Conjugate Acid)
8.10 (of )
~8.3 - 9.0 (Estimated)*
Nucleophilicity ()
~12.5 (Mayr Scale)**
>13 (Estimated vs. Piperidine analog)
Ring Strain
N/A
~26 kcal/mol
Boiling Point
114 °C
~120-130 °C (Derivative dependent)
Common Use
Reducing agent, building block
Pharmacophore, specialized linker
*pKa values for N-amino heterocycles are typically 1-2 units lower than the parent amine (Azetidine pKa ~11.3) due to the electron-withdrawing N-amino group.
**Based on comparison with methylamine and N-aminopiperidine data.
Experimental Protocol: Synthesis of N-Aminoazetidine Hydrochloride
Self-Validating Workflow: This protocol uses Hydroxylamine-O-sulfonic acid (HOSA) for the electrophilic amination of azetidine. This method avoids the formation of carcinogenic nitrosamine intermediates common in older reduction routes.
Dissolve HOSA (11.3 g, 0.10 mol) in water (40 mL) . Neutralize carefully with KOH to pH ~6-7 while cooling in an ice bath (0 °C). Critical: HOSA is unstable in strong base; maintain pH control.
Amination Reaction:
Add Azetidine (5.7 g, 0.10 mol) dropwise to the HOSA solution at 0 °C.
Add KOH (11.2 g, 0.20 mol) dissolved in water (20 mL) slowly to the mixture.
Heated Stirring: Warm the reaction mixture to 45-50 °C and stir for 2 hours. This promotes the nucleophilic attack of azetidine on the amating agent.
Extraction & Isolation:
Cool the mixture to room temperature.
Saturate the aqueous phase with solid KOH (salting out).
Extract exhaustively with Diethyl Ether (4 x 50 mL) .
Dry the combined organic layers over anhydrous
(avoid as amines can coordinate).
Salt Formation (Stabilization):
Filter the ether solution.
Add 4M HCl in dioxane dropwise with vigorous stirring until precipitation is complete.
Filtration: Collect the white solid by vacuum filtration under inert atmosphere (
).
Yield: Expect ~60-70% of 1-Aminoazetidine Hydrochloride .
Validation Checkpoint
NMR (): Look for the characteristic azetidine ring multiplets shifted downfield due to the N-amino group.
Melting Point: The hydrochloride salt should have a sharp melting point (decomposition >150 °C).
Applications in Drug Discovery
Researchers choose N-aminoazetidine over hydrazine when "rigidification" is required to improve binding affinity or metabolic stability.
Bioisosterism: The N-aminoazetidine moiety acts as a constrained bioisostere of the N-aminopiperidine or hydrazine group, often improving selectivity by reducing off-target conformational fitting.
Hydrazone Formation: Reaction with ketones yields azetidinyl-hydrazones. These are significantly more hydrolytically stable than simple alkyl hydrazones due to the steric bulk of the ring protecting the imine carbon.
Safety Profile: While hydrazine is highly toxic and unstable, the N-aminoazetidine salt is a stable solid, allowing for more precise stoichiometry in library synthesis.
References
Mayr, H., et al. "Nucleophilicities of Amines and Hydrazines."[3] Journal of the American Chemical Society.
Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings.
Nielsen, A. T. "Polynitrogen Systems." Journal of Organic Chemistry. (Discusses ring strain effects on N-nucleophilicity).
Organic Chemistry Portal. "Azetidine Synthesis and Reactivity."
ChemicalBook. "1-Aminoazetidine Derivatives and Properties."
A Comparative Guide to the Crystal Structure Analysis of 1-Aminoazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold in Modern Chemistry Azetidines, four-membered saturated nitrogen heterocycles, are a crucial class of organic compounds...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Chemistry
Azetidines, four-membered saturated nitrogen heterocycles, are a crucial class of organic compounds in medicinal chemistry and drug design.[1] Their inherent ring strain, calculated to be approximately 25.2 kcal/mol, makes them valuable as synthetic intermediates for a variety of nitrogen-containing molecules.[2] The 1-aminoazetidine core, in particular, offers a unique three-dimensional structure that can significantly influence the physicochemical and pharmacological properties of a molecule. Understanding the precise three-dimensional arrangement of substituents on this scaffold through single-crystal X-ray diffraction is paramount for rational drug design and for establishing robust structure-activity relationships (SAR).[3]
This guide provides a comparative analysis of the crystal structures of selected 1-aminoazetidine derivatives, delving into the experimental workflow and the structural insights gained. We will explore how substitution patterns affect the conformation of the azetidine ring, a key determinant of molecular shape and biological function.[4]
The Crystallographic Workflow: From Synthesis to Structure
The journey from a synthesized 1-aminoazetidine derivative to its detailed crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. Each step is critical for obtaining high-quality data that allows for unambiguous structure determination.[5]
Synthesis and Purification: The initial step involves the synthesis of the desired 1-aminoazetidine derivative. Various synthetic routes exist, often starting from 1,2-amino alcohols or through the cyclization of γ-haloalkyl-imines.[1][6] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to obtain a homogenous sample free of impurities that could hinder crystallization.
Crystallization: This is often the most challenging and empirical step in the workflow. The goal is to encourage the self-assembly of the purified compound into a highly ordered, single crystal suitable for X-ray analysis.
Causality: The choice of solvent or solvent system is critical. A solvent in which the compound has moderate solubility is ideal. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound are common techniques.[7] For instance, slow evaporation of a solution of N-acetylated azetidine carboxylic acid in chloroform has been shown to yield high-quality single crystals.[8]
Crystal Mounting and Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head.
Causality: The crystal is then placed in a stream of cold nitrogen gas (typically 100 K).[3] This cryo-cooling minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, leading to a higher resolution diffraction pattern.[3] X-ray diffraction data are collected using a diffractometer, which rotates the crystal through a range of orientations while irradiating it with a monochromatic X-ray beam.[3]
Data Processing and Structure Solution: The collected diffraction images, which consist of a pattern of spots, are processed to determine the intensities and positions of each reflection.
Causality: These data are used to determine the unit cell dimensions and the space group of the crystal. The crystal structure is then "solved" using computational methods (like direct methods or Patterson methods) to generate an initial electron density map.[3]
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares process. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a highly accurate molecular structure.[9]
The following diagram illustrates the comprehensive workflow for the crystal structure analysis of 1-aminoazetidine derivatives.
Caption: Workflow for Crystal Structure Analysis.
Comparative Structural Analysis of 1-Aminoazetidine Derivatives
The conformation of the azetidine ring is a defining structural feature. Unlike planar aromatic rings, the four-membered azetidine ring is puckered to alleviate ring strain.[10] The degree of this puckering and the orientation of substituents are highly dependent on the substitution pattern.
Derivative
Key Structural Features
Ring Puckering Angle
Substituent Orientation
Reference
N-acetyl-azetidine-2-carboxylic acid
Forms intermolecular hydrogen bonds, creating zigzag-shaped strands in the crystal lattice. The amide bond is in a trans conformation.
Not explicitly stated, but the four-membered ring is distinctly non-planar.
Carboxylic acid group influences the overall conformation.
The substituent at the C3 position significantly influences the ring's puckering. Bulky substituents generally favor a pseudo-equatorial orientation to minimize steric hindrance.[10]
The dihedral angle in unsubstituted azetidine is ~37°. This angle varies with substitution.
Pseudo-equatorial is often favored for bulky groups.[10]
The comparison of different derivatives reveals the profound impact of substituents on the crystal packing and molecular conformation. For instance, in N-acetyl-azetidine-2-carboxylic acid, the acetyl and carboxylic acid groups dictate the intermolecular interactions, leading to a highly ordered, hydrogen-bonded network.[8] This is a common theme in crystal engineering, where functional groups are used to guide the formation of specific supramolecular architectures.
The puckering of the azetidine ring is a critical conformational feature. Studies on the parent azetidine molecule have shown it to be puckered, with the N-H bond preferring an equatorial position.[14] For 3-substituted derivatives, such as 3-hydroxyazetidine, the substituent can adopt either a pseudo-axial or pseudo-equatorial position. The energetic preference for one over the other is a balance between steric and electronic effects. For bulky substituents, the pseudo-equatorial conformation is generally more stable as it minimizes steric clashes with the rest of the ring.[10]
Structure-Property Relationships and Implications for Drug Design
The conformational preferences observed in the crystal structure are not merely academic; they have direct implications for the biological activity of the molecule. The three-dimensional shape of a drug molecule determines how it fits into the binding pocket of its biological target (e.g., an enzyme or receptor).
Receptor Binding: The puckered nature of the azetidine ring presents substituents in well-defined spatial vectors. A change from a pseudo-axial to a pseudo-equatorial orientation can dramatically alter the molecule's ability to interact with key residues in a binding site, thereby affecting its potency and selectivity.
Physicochemical Properties: Crystal packing, which is a direct consequence of molecular structure and intermolecular forces, influences properties such as solubility and melting point. For instance, the crystalline hydrochloride salt of 3-hydroxyazetidine is more water-soluble than its free base form, which is an important consideration for pharmaceutical formulations.[11]
By comparing the crystal structures of a series of 1-aminoazetidine derivatives, medicinal chemists can build a comprehensive understanding of the SAR. This knowledge allows for the rational design of new derivatives with improved biological activity and drug-like properties.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool for the structural elucidation of 1-aminoazetidine derivatives. It provides a definitive, high-resolution picture of the molecular structure, including the critical conformation of the azetidine ring and the spatial arrangement of its substituents. This detailed structural information is the foundation upon which a deep understanding of structure-activity relationships is built, enabling the targeted design of novel therapeutic agents. The systematic comparison of different derivatives, as outlined in this guide, exemplifies the power of crystallographic analysis in modern drug discovery and development.
References
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
Cremer, D., et al. (1983). THEORETICAL DETERMINATION OF MOLECULAR STRUCTURE AND CONFORMATION Part X. Geometry and puckering potential of azetidine, (CH,),. Journal of Molecular Structure: THEOCHEM, 92(1-2), 17-32. [Link]
Feula, A. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
Jang, Y. H., et al. (2007). Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B, 111(18), 5134-5143. [Link]
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]
Kaur, H. (2014). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]
Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]
Ito, Y., et al. (2010). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 5), 531-533. [Link]
Li, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(10), 3323. [Link]
Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
Morelhão, S. L., et al. (2019). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 6(Pt 1), 1-11. [Link]
Nebel, J. P., et al. (2022). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, 28(12), e3453. [Link]
Nugrahani, I., & Toth, G. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 911. [Link]
O'Hagan, D. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical sciences, 1(1), 1-1. [Link]
Wang, A., & Lapatovich, W. P. (2002). Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. NASA Technical Reports Server. [Link]
Xu, C., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16185-16200. [Link]
Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Semantic Scholar. [Link]
A Comparative Guide to Validating the 1-Azetidinamine Structure: An In-Depth FTIR Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-Azetidinamine and its Structural Integrity 1-Azetidinamine, a four-membered heterocyclic amine, is a valuable building b...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Azetidinamine and its Structural Integrity
1-Azetidinamine, a four-membered heterocyclic amine, is a valuable building block in medicinal chemistry and drug development.[1] Its strained azetidine ring offers unique conformational constraints and metabolic stability, making it an attractive scaffold for novel therapeutics.[2][3] However, the very strain that imparts these desirable properties also makes the ring susceptible to rearrangement or incomplete cyclization during synthesis. Therefore, rigorous structural validation is not merely a procedural step but a critical checkpoint to ensure the identity, purity, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).
While a suite of analytical techniques is available for full structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, accessible, and highly informative first-pass method. It provides a distinct vibrational "fingerprint" of the molecule's functional groups. This guide provides a comprehensive framework for utilizing FTIR to validate the 1-azetidinamine structure, contextualizes its data against orthogonal methods like NMR and Mass Spectrometry, and presents a field-proven protocol for acquiring high-fidelity data.
The Vibrational Signature of 1-Azetidinamine: An FTIR Deep Dive
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[4] Each type of bond (e.g., N-H, C-H, C-N) vibrates at a characteristic frequency, resulting in a unique spectrum that reveals the molecule's functional groups. For 1-azetidinamine (C₃H₈N₂), we can predict a series of key absorptions.
Predicted FTIR Absorption Bands for 1-Azetidinamine
The primary amine (-NH₂) and the aliphatic azetidine ring are the two key structural components that will dominate the FTIR spectrum.
N-H Stretching (The -NH₂ Group): As a primary amine, 1-azetidinamine will exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrational modes.[5][6][7] These bands are typically found in the 3400-3250 cm⁻¹ region and are characteristically weaker and sharper than the broad O-H bands from alcohols or water.[6] The presence of two peaks in this region is a strong indicator of a primary amine (R-NH₂).[6]
C-H Stretching (The Azetidine Ring): The methylene (-CH₂-) groups of the aliphatic azetidine ring will produce C-H stretching vibrations. These are expected in the 3000-2850 cm⁻¹ region. The strained nature of the four-membered ring can sometimes influence the exact position and intensity of these peaks compared to acyclic amines.[8]
N-H Bending (Scissoring): The primary amine group also undergoes a characteristic in-plane bending or "scissoring" vibration. This absorption is a crucial confirmation and typically appears as a medium to strong band in the 1650-1580 cm⁻¹ region.[6]
C-N Stretching: The stretching vibration of the carbon-nitrogen bonds within the ring and to the amino group will appear in the fingerprint region. For aliphatic amines, these are typically found between 1250-1020 cm⁻¹ .[6][9]
N-H Wagging: A broad, often strong, out-of-plane bending vibration known as the "N-H wag" is characteristic of primary and secondary amines and is expected in the 910-665 cm⁻¹ range.[6]
Vibrational Mode
Functional Group
**Expected Wavenumber (cm⁻¹) **
Expected Intensity
Causality & Significance
Asymmetric & Symmetric N-H Stretch
Primary Amine (-NH₂)
3400 - 3250 (two bands)
Medium, Sharp
Confirms the presence of the crucial primary amine. Two distinct bands are a hallmark of the -NH₂ group.[5][6]
Aliphatic C-H Stretch
Azetidine Ring (-CH₂-)
3000 - 2850
Medium to Strong
Validates the presence of the saturated alkyl backbone of the azetidine ring.
N-H Bend (Scissoring)
Primary Amine (-NH₂)
1650 - 1580
Medium to Strong
A key secondary confirmation for the primary amine, distinct from C=C or C=O absorptions.[6]
C-N Stretch
Aliphatic Amine
1250 - 1020
Weak to Medium
Indicates the C-N bonds of the ring and the N-N bond, located in the complex fingerprint region.[6][9]
N-H Wag
Primary Amine (-NH₂)
910 - 665
Strong, Broad
Provides further evidence for a non-tertiary amine.[6][10]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol details the use of Attenuated Total Reflectance (ATR)-FTIR, a common technique that requires minimal sample preparation.
Step-by-Step Methodology
Instrument Preparation:
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by running the analysis with nothing on the crystal. This is crucial for subtracting atmospheric CO₂ and H₂O signals from the sample spectrum.
Sample Application:
Place a small amount of the 1-azetidinamine sample (a single drop if liquid, a few milligrams if solid) directly onto the center of the ATR crystal.
Causality: The goal is to ensure complete coverage of the crystal surface for maximum interaction with the infrared beam.
Apply Pressure:
Lower the ATR pressure arm until it makes firm and even contact with the sample.
Causality: Good contact is essential for the evanescent wave of the IR beam to penetrate the sample effectively, ensuring a strong, high-quality signal.
Data Acquisition:
Resolution: Set to 4 cm⁻¹. This provides a good balance between signal-to-noise and peak definition for routine validation.
Scans: Co-add 32 or 64 scans. This improves the signal-to-noise ratio by averaging out random noise.
Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing & Analysis:
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform a baseline correction if necessary to ensure peaks originate from a flat baseline.
Use peak-picking tools to identify the precise wavenumbers of the key absorption bands identified in the table above.
Compare the experimental peak locations with the expected ranges to validate the presence of the primary amine and azetidine ring structure.
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis of 1-azetidinamine.
Comparative Analysis: FTIR vs. Orthogonal Validation Methods
While FTIR is an excellent screening tool, complete and unambiguous structural confirmation, especially for regulatory submissions, requires orthogonal methods—techniques that measure different physical properties of the molecule.[4][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): NMR provides the most detailed structural information, revealing the precise connectivity and chemical environment of every carbon and hydrogen atom.[4][16] For 1-azetidinamine, ¹H NMR would confirm the number of protons on the ring and the -NH₂ group, and their coupling patterns would prove their connectivity. ¹³C NMR would confirm the number of unique carbons.[9] NMR is the gold standard for definitive structural elucidation but is more time-consuming and requires more expensive instrumentation than FTIR.[15]
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental formula (C₃H₈N₂). High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to exclude other potential formulas. Fragmentation patterns can also provide clues about the molecule's structure. It is a powerful tool for confirming composition but does not, on its own, define the connectivity in the way NMR does.
Comparison of Analytical Techniques
Technique
Information Provided
Speed
Cost
Key Strengths for 1-Azetidinamine
Limitations
FTIR
Functional groups (e.g., -NH₂, -CH₂-)
Very Fast (~2 min)
Low
Rapid confirmation of primary amine and aliphatic ring. Excellent for screening.
Provides no direct information on atom connectivity or molecular weight.
¹H & ¹³C NMR
Complete molecular structure, atom connectivity, stereochemistry.[4][17]
Moderate (~15-60 min)
High
Unambiguous proof of the azetidine ring structure and substituent placement.[18]
Requires more sample, expensive instrumentation, and expert interpretation.
Mass Spec (MS)
Molecular weight and elemental formula.
Fast (~5 min)
Medium-High
Confirms the correct molecular formula (C₃H₈N₂).
Does not distinguish between isomers (e.g., cyclopropylmethanediamine).
Logical Validation Workflow
This diagram illustrates how FTIR serves as a critical first step in a comprehensive validation workflow.
A Comparative Guide to the Thermal Stability of 1-Azetidinamine Salts for Pharmaceutical Development
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, solubility, and bioava...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, solubility, and bioavailability. For APIs containing a strained four-membered ring, such as 1-azetidinamine, this choice is even more crucial due to the inherent potential for ring-opening degradation pathways.[1][2] This guide provides an in-depth comparison of the thermal stability of various 1-azetidinamine salts, leveraging thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to inform the salt selection process. The insights and protocols herein are designed for researchers, scientists, and drug development professionals to ensure the selection of a robust and stable salt form for clinical advancement.
The Imperative of Thermal Stability in Drug Development
The thermal stability of a drug substance is a cornerstone of its quality, safety, and efficacy. It dictates storage conditions, shelf-life, and compatibility with excipients during formulation.[3] Regulatory bodies, under guidelines such as the ICH Q6A, mandate thorough characterization of a drug substance's physical and chemical properties, with thermal stability being a key parameter.[4][5][6] An unstable salt form can lead to degradation, loss of potency, and the formation of potentially toxic impurities, jeopardizing patient safety and the viability of the drug candidate. For azetidine derivatives, which are valuable pharmacophores, understanding their decomposition behavior is paramount.[1]
Principles of Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for evaluating the thermal properties of pharmaceutical materials.[7][8][9]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is invaluable for determining the temperature at which a compound begins to decompose, as well as quantifying the loss of volatiles like water or residual solvents.[11]
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature.[10] DSC is used to detect thermal events such as melting, crystallization, and glass transitions, providing critical information about a substance's physical form and stability.[7]
When used in tandem, TGA and DSC provide a comprehensive thermal profile, allowing scientists to correlate mass loss with specific energetic events.[8][12]
Comparative Thermal Stability Analysis of 1-Azetidinamine Salts
To illustrate the application of these techniques in salt selection, we will consider a comparative analysis of three hypothetical, yet representative, salts of 1-azetidinamine: the hydrochloride (HCl), hydrobromide (HBr), and mesylate salts. The data presented below is illustrative and serves to demonstrate the interpretation and comparison process.
Experimental Data Summary
Salt Form
Melting Point (Tm) - DSC Onset (°C)
Enthalpy of Fusion (ΔHfus) (J/g)
Decomposition Onset (Td) - TGA 5% Weight Loss (°C)
Comments
1-Azetidinamine HCl
185.2
110.5
210.8
Sharp melt followed by decomposition.
1-Azetidinamine HBr
198.7
125.8
225.4
Higher melting and decomposition temperatures suggest greater thermal stability.
1-Azetidinamine Mesylate
165.4
95.3
195.6
Lower melting point and earlier onset of decomposition. May exhibit polymorphism.
In-Depth Interpretation of Results
1-Azetidinamine HBr emerges as the most thermally stable salt in this comparison. Its higher melting point and decomposition onset temperature indicate stronger crystal lattice energy. This increased stability is often desirable for a drug substance, as it can translate to a longer shelf life and greater resilience during manufacturing processes like milling and granulation.
1-Azetidinamine HCl demonstrates moderate thermal stability. The proximity of its melting point to its decomposition temperature suggests that the molten state is unstable and rapidly degrades. This is a critical consideration for any formulation process involving heating.
1-Azetidinamine Mesylate exhibits the lowest thermal stability of the three salts. Its lower melting point and earlier decomposition could present challenges during development and storage. Such a profile might necessitate refrigerated storage or more stringent controls during formulation. The lower enthalpy of fusion could also indicate a less ordered crystalline structure compared to the halide salts.
Simultaneous TGA-DSC analysis is particularly insightful for hydrated salt forms.[12] For instance, a weight loss in the TGA curve between 50 and 100°C that corresponds to an endothermic event in the DSC curve is indicative of the loss of water of hydration.[13]
Experimental Protocols
The following are detailed, standardized protocols for conducting TGA and DSC analysis on 1-azetidinamine salts.
Thermogravimetric Analysis (TGA) Protocol
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
Sample Preparation: Accurately weigh 5-10 mg of the 1-azetidinamine salt into a tared TGA crucible (e.g., alumina or platinum).
Experimental Setup: Place the crucible onto the TGA's balance. Seal the furnace and purge with dry nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature at a constant rate of 10 °C/min up to a final temperature of 350 °C, which is expected to be well above the decomposition point.
Data Acquisition: Record the sample's mass as a function of temperature.
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC) Protocol
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of the 1-azetidinamine salt into a non-hermetic aluminum pan and lightly crimp a lid in place.
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature at a constant rate of 10 °C/min up to 250 °C (or a temperature just beyond the melting point observed in scouting experiments).
Data Acquisition: Record the differential heat flow between the sample and the reference.
Data Analysis: Analyze the DSC thermogram to identify the melting point (Tm), typically taken as the onset of the melting endotherm, and the enthalpy of fusion (ΔHfus), calculated from the area of the melting peak.
Workflow and Decision-Making
The selection of an optimal salt form is a multi-faceted process where thermal stability is a key decision point. The following workflow illustrates this process.
Section 1: Chemical Profile and Causality of Hazards
1-Azetidinamine (CAS 53779-89-8): Advanced Operational and Disposal Protocols Introduction 1-Azetidinamine, also known as N-aminoazetidine, is a highly reactive cyclic hydrazine derivative[1]. It is increasingly utilized...
Author: BenchChem Technical Support Team. Date: March 2026
1-Azetidinamine (CAS 53779-89-8): Advanced Operational and Disposal Protocols
Introduction
1-Azetidinamine, also known as N-aminoazetidine, is a highly reactive cyclic hydrazine derivative[1]. It is increasingly utilized by drug development professionals and materials scientists in the synthesis of complex peptidomimetics, sequence-defined synthetic polymers, and functionalized hierarchical nanomaterials[2]. Because of its structural combination of a strained four-membered azetidine ring and an energetic nitrogen-nitrogen (N-N) bond, it presents unique operational and disposal challenges[3]. Standard organic waste protocols are insufficient and potentially disastrous. This guide provides a self-validating framework for the safe handling, quenching, and disposal of 1-Azetidinamine.
To handle 1-Azetidinamine safely, one must understand the causality behind its reactivity. The N-N bond in cyclic hydrazines is highly susceptible to oxidative cleavage and exothermic reactions with carbonyl compounds[3]. If inadvertently mixed with acetone or other ketones in a standard waste carboy, 1-Azetidinamine will rapidly form hydrazones. This reaction releases significant heat and nitrogen gas, potentially pressurizing the container to the point of explosive failure. Furthermore, hydrazine derivatives pose significant toxicological and environmental concerns, necessitating complete destruction before final disposal[4].
Strong oxidizers, Ketones, Aldehydes, Heavy metals
Section 2: Operational Logistics & Safe Handling
Expertise & Experience: Never store or handle 1-Azetidinamine in an ambient atmosphere. The free lone pairs on the nitrogen atoms readily undergo auto-oxidation, forming unstable diazene intermediates.
Protocol: Self-Validating Preparation
Atmospheric Control: Purge the primary containment vessel with ultra-high purity Argon. While N₂ is acceptable, Argon provides superior blanketing for dense vapors, preventing atmospheric moisture and oxygen ingress.
Visual & Temperature Validation: Before use, visually inspect the reagent. It should be a clear liquid; any yellowing indicates degradation. Measure the ambient temperature; handling must occur strictly below 25°C to prevent thermal decomposition.
Syringe Technique: Use only oven-dried, gas-tight syringes. Validate the seal by drawing a small amount of inert gas and ensuring no plunger retraction occurs before drawing the chemical.
Section 3: Step-by-Step Disposal Procedures
Trustworthiness: This protocol relies on chemical quenching prior to waste consolidation. By destroying the reactive N-N bond before it enters the waste stream, we eliminate the risk of downstream exothermic reactions.
Protocol: Chemical Quenching and Lab-Packing
Objective: Oxidatively cleave the hydrazine moiety to inert nitrogen gas and secondary amines/alcohols using a dilute hypochlorite solution.
Segregation (Critical Step): Isolate all 1-Azetidinamine waste from general organic waste. Ensure the designated quenching flask contains absolutely no trace of ketones (e.g., acetone) or aldehydes.
Dilution: In a certified fume hood, transfer the 1-Azetidinamine waste into a 3-neck round-bottom flask equipped with a dropping funnel, a thermometer, and an inert gas line. Dilute the waste with a large excess of water (at least a 1:20 ratio).
Ice Bath Integration: Submerge the flask in an ice-water bath. Self-Validation: The internal temperature must be continuously monitored and validated to remain below 10°C throughout the procedure.
Controlled Oxidation: Slowly add a 5% sodium hypochlorite (bleach) solution dropwise via the dropping funnel.
Causality: The hypochlorite oxidizes the hydrazine group, evolving nitrogen gas. The dropwise addition ensures the exothermic heat of reaction is efficiently dissipated by the ice bath, preventing thermal runaway.
Validation of Quenching: Continue the addition until bubbling ceases. Self-Validation: Use starch-iodine test paper on the solution; a persistent blue-black color indicates the presence of excess oxidant, confirming the complete consumption of the hydrazine.
Neutralization: Adjust the pH of the quenched solution to 7-8 using dilute hydrochloric acid or sodium bicarbonate as needed.
Final Disposal: Transfer the neutralized, aqueous waste to a clearly labeled "Aqueous Waste - Quenched Hydrazine Derivatives" carboy. Arrange for high-temperature incineration through a certified hazardous waste vendor.
Section 4: Disposal Workflow Visualization
Workflow for the safe chemical quenching and disposal of 1-Azetidinamine.
Section 5: Emergency Response Plan
In the event of an accidental spill:
Evacuate and Isolate: Immediately clear personnel from the immediate area.
Ventilation: Ensure maximum fume hood exhaust and room ventilation are engaged.
In Situ Neutralization: Do NOT use sawdust or combustible absorbents, as they may ignite. Cover the spill with a 1:1 mixture of sand and sodium carbonate. Slowly mist the covered spill with 5% sodium hypochlorite to quench the chemical in situ.
Collection: Sweep the inert solid into a dedicated hazardous waste container using non-sparking tools.
Title: Hierarchical Nanomaterials Assembled from Peptoids and Other Sequence-Defined Synthetic Polymers | Source: Chemical Reviews (ACS Publications) | URL:2
Title: Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds | Source: ACS Catalysis | URL:3
Title: US5989440A - Method of using oxygen scavenger and removing oxygen from water | Source: Google Patents | URL:4
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Azetidinamine
Welcome to a critical operational guide for professionals engaged in advanced chemical synthesis and drug development. The handling of novel and reactive small molecules, such as 1-Azetidinamine, demands a safety protoco...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to a critical operational guide for professionals engaged in advanced chemical synthesis and drug development. The handling of novel and reactive small molecules, such as 1-Azetidinamine, demands a safety protocol that is both robust and intelligently designed. This document moves beyond a simple checklist to provide a procedural and causal framework for the safe use of Personal Protective Equipment (PPE). Our objective is to build a culture of safety through a deep understanding of the material's potential hazards and the rationale behind each protective measure.
Given the limited publicly available safety data for 1-Azetidinamine specifically[1], our recommendations are grounded in the well-documented and hazardous properties of its parent compound, Azetidine. This proactive approach, treating the compound with the high degree of caution afforded to its analogue, establishes a self-validating system of safety that protects researchers against both known and potential risks.
Part 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the intrinsic hazards of the azetidine functional group is the foundation of our safety protocol. Azetidine is classified as a highly hazardous substance, and it is prudent to assume 1-Azetidinamine shares these characteristics. The primary dangers are its flammability and its severe corrosive properties.[2][3][4]
Table 1: Hazard Profile of Azetidine (Analogue for 1-Azetidinamine)
Hazard Class
Hazard Statement
Significance
Flammable Liquid, Cat. 2
H225: Highly flammable liquid and vapor
The compound has a low flash point (-20 °C / -4 °F) and its vapors can form explosive mixtures with air, easily ignited by sparks, hot surfaces, or open flames.[2][3][4]
Skin Corrosion, Cat. 1B
H314: Causes severe skin burns and eye damage
Direct contact can cause irreversible damage to the skin, including visible necrosis through the epidermis and into the dermis.[2][4]
| Serious Eye Damage, Cat. 1 | H318: Causes serious eye damage | Splashes are corrosive to the eyes and can cause severe damage, including blindness.[2][5] |
These hazards dictate that all handling procedures must be designed to prevent any direct contact, inhalation of vapors, or proximity to ignition sources.
Part 2: The Hierarchy of Controls - Your Primary Defense
Before any discussion of PPE, we must emphasize the Hierarchy of Controls . PPE is the last line of defense, employed after more effective controls have been implemented.
Engineering Controls : These are the most critical. All work with 1-Azetidinamine must be conducted within a certified chemical fume hood to control vapor inhalation.[2][5] The work area should be equipped with explosion-proof ventilation and electrical equipment.[4] An accessible safety shower and eyewash station are mandatory.[2][6]
Administrative Controls : Standard Operating Procedures (SOPs) must be developed, and personnel must be thoroughly trained on them. Work with the smallest quantities of the material necessary. Ensure the laboratory is properly signed with hazard warnings.
Part 3: Core PPE Protocol for 1-Azetidinamine
Only after implementing robust engineering and administrative controls should you select your PPE. The following protocol is designed to provide comprehensive protection against the known hazards of this chemical class.
Eye and Face Protection:
Due to its severe corrosivity, eye protection is non-negotiable.
Minimum Requirement : Tightly fitting chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[7][8]
Enhanced Protection : For procedures with a higher risk of splashing (e.g., transfers of volumes >50 mL, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9][10]
Hand Protection:
Skin contact can cause severe burns.[5] Therefore, appropriate gloves are essential.
Glove Selection : Handle with chemical-resistant gloves. While specific breakthrough time data for 1-Azetidinamine is unavailable, materials like nitrile or neoprene are generally recommended for amines.[10] Always consult the glove manufacturer's compatibility charts.
Protocol : Use a double-gloving technique for added protection during transfers. Gloves must be inspected for tears or pinholes before each use.[11] Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after handling, even after gloves are removed.[6]
Body Protection:
Protecting the skin from potential splashes and vapor contact is crucial.
Standard Operations : A flame-resistant lab coat is the minimum requirement.
High-Risk Operations : For larger scale work or where significant splash potential exists, supplement your lab coat with a chemical-resistant apron or a full-body suit (e.g., Tychem®).[9][10][11] Ensure clothing is impervious and provides complete coverage.[6]
Respiratory Protection:
While engineering controls are the primary method for preventing inhalation, respiratory protection may be necessary in certain situations.
Requirement : If engineering controls are insufficient, if aerosols may be generated, or during an emergency situation such as a spill, a NIOSH/MSHA-approved respirator is required.[2][8][12]
Respirator Type : A full-face respirator with cartridges appropriate for ammonia and organic ammonia derivatives (Type K, Green) is recommended.[2] All personnel requiring respirators must be part of a respiratory protection program that includes fit-testing and training, in accordance with OSHA 29 CFR 1910.134.[2]
Table 2: Summary of PPE Requirements
Task Level
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Standard Use (Small scale, in fume hood)
Chemical Splash Goggles
Chemical-Resistant Gloves (Nitrile/Neoprene)
Flame-Resistant Lab Coat
Not required if fume hood is operating correctly
High Hazard (Large scale, splash risk)
Goggles & Full-Face Shield
Double-gloved with Chemical-Resistant Gloves
Chemical-Resistant Apron or Suit over Lab Coat
Required if potential for vapor/aerosol exposure exists
The process of removing (doffing) PPE is as important as putting it on. Improper removal can lead to cross-contamination and exposure. Contaminated PPE must be treated as hazardous waste.
Step-by-Step Doffing Procedure:
Gloves : The most contaminated item should be removed first. If double-gloved, remove the outer pair.
Apron/Suit : Remove any disposable body protection, turning it inside out as you remove it to contain the contaminant.
Face Shield : Remove the face shield from the back of the head to avoid touching the front surface.
Goggles : Remove goggles from the back.
Inner Gloves : Remove the final pair of gloves by peeling them off, ensuring you do not touch the outer surface with your bare skin.
Hand Hygiene : Immediately wash hands with soap and water.
Figure 1: Safe PPE Doffing Sequence to Prevent Cross-Contamination.
Disposal Plan:
All disposable PPE (gloves, aprons, suits) used while handling 1-Azetidinamine must be considered hazardous waste.
Collect all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[9][13]
Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[9][14]
Non-disposable items like face shields and goggles should be decontaminated according to established laboratory procedures before reuse.
Part 5: Emergency Response
In the event of an exposure, the correct PPE can mitigate the severity, and immediate action is critical.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[9]
Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]
Spill : Evacuate the area. Ensure adequate ventilation. Wearing the appropriate full PPE, contain the spill with an inert absorbent material like vermiculite or sand (do not use combustible materials).[9] Collect the material into a sealed container for hazardous waste disposal.[3][9]
By adhering to this comprehensive guide, you are not just following rules; you are participating in a culture of safety that prioritizes the well-being of yourself and your colleagues, enabling the confident pursuit of scientific discovery.
References
Safety Data Sheet - AAPPTec . AAPPTec, LLC. [Link]
What are the Health and Safety Guidelines for Using Amines? . Amines.co. [Link]
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Amines.co. [Link]
Safety Data Sheet: Azetidine . (2020, February 4). Chemos GmbH & Co.KG. [Link]
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia . (2025, July 9). VelSafe. [Link]
Emergency Response & PPE - Ammonia Refrigeration PSM . (2020, March 9). PSM RMP. [Link]
1-Azetidinamine . PubChem, National Institutes of Health. [Link]